Humulane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H30 |
|---|---|
Molecular Weight |
210.4 g/mol |
IUPAC Name |
1,1,4,8-tetramethylcycloundecane |
InChI |
InChI=1S/C15H30/c1-13-7-5-8-14(2)10-12-15(3,4)11-6-9-13/h13-14H,5-12H2,1-4H3 |
InChI Key |
UTJJFHJHTZKQSW-UHFFFAOYSA-N |
SMILES |
CC1CCCC(CCC(CCC1)(C)C)C |
Canonical SMILES |
CC1CCCC(CCC(CCC1)(C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Humulane Biosynthesis Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the techniques and methodologies employed in the analysis of the humulane biosynthesis pathway. Humulanes are a class of sesquiterpenes with significant biological activities, making their study crucial for drug discovery and development. This document details the enzymatic steps, analytical protocols, and data interpretation methods essential for researchers in this field.
The this compound Biosynthesis Pathway: From Precursor to Product
Humulanes, like all sesquiterpenes, are derived from the C15 isoprenoid precursor, farnesyl diphosphate (B83284) (FPP). The biosynthesis is a complex process involving multiple enzymatic steps, primarily catalyzed by a class of enzymes known as terpene synthases.
The core of this compound biosynthesis lies in the cyclization of the linear FPP molecule, a reaction catalyzed by humulene (B1216466) synthases. These enzymes are typically class I terpene cyclases that facilitate the removal of the diphosphate group from FPP, generating a reactive carbocation. This carbocation then undergoes a series of intramolecular cyclizations and rearrangements to form the characteristic 11-membered ring structure of the this compound skeleton.[1][2] The stereoselectivity of the humulene synthase dictates which isomer of humulene is produced, such as α-humulene or its various E/Z isomers.[1][3][4]
For some derivatives, such as the bitter acids found in hops (e.g., humulone), the this compound core undergoes further modifications. These can include prenylation and condensation with other precursors like malonyl-CoA and isovaleryl-CoA, catalyzed by enzymes such as chalcone (B49325) synthase-like enzymes.[5][6][7]
Key Analytical Techniques in this compound Biosynthesis Research
The elucidation of the this compound biosynthesis pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques.
Gene Identification and Functional Characterization
The first step in analyzing the pathway is often the identification and characterization of the genes encoding the relevant enzymes, particularly humulene synthases.
-
Gene Cloning and Heterologous Expression: Genes encoding putative humulene synthases are cloned from the source organism (e.g., plants, fungi) and expressed in a heterologous host, most commonly Escherichia coli.[8][9][10] This allows for the production of sufficient quantities of the enzyme for in vitro characterization.
-
Protein Purification: The expressed enzyme is then purified, often using affinity chromatography with a polyhistidine tag.[8][10] The purity of the enzyme is assessed by SDS-PAGE.
-
Enzyme Assays: In vitro assays are conducted by incubating the purified enzyme with its substrate, FPP, in a suitable buffer containing a divalent cation like Mg²⁺.[1][11] The reaction products (humulene isomers) are typically extracted using an organic solvent.
Metabolite Identification and Quantification
Once the enzymatic reaction is performed, the resulting products must be identified and quantified.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely used technique for the analysis of volatile compounds like humulene.[12][13] The sample is injected into a gas chromatograph, where the compounds are separated based on their boiling points and interaction with the stationary phase of the column. The separated compounds then enter a mass spectrometer, which provides a mass spectrum that can be used to identify the compound by comparing it to a spectral library.
-
Gas Chromatography-Flame Ionization Detection (GC-FID): While GC-MS is excellent for identification, GC-FID is often used for quantification due to its high sensitivity and linear response for hydrocarbons.[8][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or more polar derivatives of this compound, LC-MS is a powerful tool.[15][16][17] It separates compounds based on their polarity and provides mass spectral data for identification and quantification.
Metabolic Engineering and Pathway Optimization
To enhance the production of humulanes, metabolic engineering strategies are often employed in microbial hosts like Yarrowia lipolytica or E. coli.[18][19] This involves the manipulation of the host's metabolic pathways to increase the precursor supply (FPP) and efficiently convert it to the desired humulene product. Multi-omics approaches, such as transcriptome analysis, are used to identify metabolic bottlenecks and guide the engineering efforts.[18]
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound biosynthesis analysis.
Protocol for Heterologous Expression and Purification of Humulene Synthase
-
Gene Cloning: The codon-optimized open reading frame of the humulene synthase gene is synthesized and cloned into an expression vector (e.g., pET-28a(+)) containing an N-terminal polyhistidine tag.
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic. The culture is grown overnight at 37°C with shaking.
-
Induction: The starter culture is used to inoculate a larger volume of LB broth. The culture is grown at 37°C until it reaches an optical density at 600 nm (OD600) of 0.6-0.8. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-20°C) for 16-24 hours to improve protein solubility.[10]
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 1 mg/mL lysozyme). The cells are lysed by sonication on ice.
-
Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble protein is loaded onto a Ni-NTA affinity column. The column is washed with a wash buffer (lysis buffer with 20 mM imidazole) to remove non-specifically bound proteins. The His-tagged humulene synthase is then eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).
-
Protein Analysis: The purity of the eluted protein is analyzed by SDS-PAGE. The protein concentration is determined using a Bradford assay.
Protocol for In Vitro Humulene Synthase Assay
-
Reaction Mixture: The assay is performed in a glass vial. The reaction mixture (total volume of 500 µL) contains assay buffer (e.g., 25 mM HEPES, pH 7.4), 10 mM MgCl₂, 5 mM dithiothreitol (B142953) (DTT), and 10-50 µg of the purified humulene synthase.[11]
-
Substrate Addition: The reaction is initiated by adding 10-50 µM of FPP.
-
Incubation: The reaction mixture is overlaid with an organic solvent (e.g., 500 µL of n-hexane or pentane) to capture the volatile products. The vial is sealed and incubated at 30°C for 1-2 hours.
-
Product Extraction: After incubation, the vial is vortexed to ensure complete extraction of the products into the organic layer. The organic layer is then carefully separated.
-
Analysis: The organic extract is dried over anhydrous Na₂SO₄ and then analyzed by GC-MS and/or GC-FID.
Protocol for GC-MS Analysis of Humulene
-
Instrumentation: An Agilent GC-MS system (or equivalent) equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is used.
-
Injection: 1 µL of the organic extract is injected in splitless mode. The injector temperature is set to 250°C.
-
Oven Program: The oven temperature is programmed as follows: initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The ion source temperature is 230°C, and the quadrupole temperature is 150°C. The mass range scanned is m/z 40-500.
-
Identification: Compounds are identified by comparing their retention times and mass spectra with those of authentic standards and with data from mass spectral libraries (e.g., NIST).
Quantitative Data Summary
The following tables summarize quantitative data from various studies on humulene biosynthesis.
Table 1: Kinetic Parameters of Humulene Synthases
| Enzyme Source | Substrate | KM (µM) | kcat (s-1) | Reference |
| Zingiber zerumbet | FPP | 5.8 ± 0.7 | 0.042 ± 0.002 | [8] |
| Aquilaria malaccensis | FPP | Not Reported | Not Reported | [9] |
Table 2: Product Distribution of Humulene Synthases
| Enzyme | Major Product(s) | Minor Product(s) | Product Ratio | Reference |
| α-humulene synthase (Zingiber zerumbet) | α-humulene | β-caryophyllene | ~94.5% : ~5.5% | [8][14] |
| AmDG2 (Aquilaria malaccensis) | α-humulene | β-caryophyllene | Major : Minor | [9] |
| AsR6 (Aspergillus terreus) | 2E,6E,9E-humulene | - | - | [1][3] |
| EupR3 (Eupenicillium pinetorum) | 2Z,6E,9E-humulene | - | - | [1][3] |
Table 3: Humulene Production in Metabolically Engineered Strains
| Host Organism | Engineered Pathway Modifications | Titer (mg/L) | Reference |
| Yarrowia lipolytica | Overexpression of pathway genes, downregulation of competing pathways | >194 (for related terpenes) | [18] |
| Escherichia coli | Not specifically reported for humulene, but a common host for terpene production. | - | [19] |
Conclusion
The analysis of the humulene biosynthesis pathway is a multifaceted endeavor that integrates various scientific disciplines. The techniques outlined in this guide provide a robust framework for researchers to identify and characterize the enzymes involved, analyze the resulting products, and engineer microbial systems for enhanced production. A thorough understanding of these methodologies is paramount for advancing our knowledge of this important class of natural products and for harnessing their potential in drug development and other biotechnological applications.
References
- 1. Understanding and Engineering the Stereoselectivity of Humulene Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. repo.uni-hannover.de [repo.uni-hannover.de]
- 4. researchgate.net [researchgate.net]
- 5. lupulone and humulone biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Biosynthesis of bitter acids in hops. A (13)C-NMR and (2)H-NMR study on the building blocks of humulone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Heterologous Expression, Purification, and Biochemical Characterization of α-Humulene Synthase from Zingiber zerumbet Smith - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cloning, Expression and Functional Characterization of a Novel α-Humulene Synthase, Responsible for the Formation of Sesquiterpene in Agarwood Originating from Aquilaria malaccensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. thieme-connect.com [thieme-connect.com]
- 14. scholarhub.vn [scholarhub.vn]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Metabolic Engineering [keaslinglab.lbl.gov]
α-Humulene: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Humulene, a naturally occurring monocyclic sesquiterpene, has garnered significant scientific interest for its therapeutic potential, including anti-inflammatory, anticancer, and analgesic properties. First identified in the essential oil of hops (Humulus lupulus), from which it derives its name, α-humulene is widely distributed throughout the plant kingdom and is also a target for microbial biosynthesis. This technical guide provides an in-depth overview of the natural sources of α-humulene, its quantitative distribution, detailed experimental protocols for its extraction and analysis, and an exploration of its key biological signaling pathways.
Natural Sources and Distribution of α-Humulene
α-Humulene is a volatile organic compound found in the essential oils of a wide variety of aromatic plants. While it is a characteristic component of hops (Humulus lupulus) and cannabis (Cannabis sativa), its presence extends to numerous other plant families.[1] The concentration of α-humulene can vary significantly depending on the plant species, cultivar, growing conditions, and the part of the plant being analyzed.[2][3]
Major Plant Sources
-
Humulus lupulus (Hops): As the namesake source, hops are one of the richest natural sources of α-humulene, where it can constitute up to 40% of the essential oil.[1] It is a key contributor to the "hoppy" aroma of beer. Different hop varieties exhibit varying levels of α-humulene. For instance, Southern Dawn has been found to contain up to 24.89% α-humulene in its essential oil, while the Chinook variety may have a concentration of around 37.66%.[2][3]
-
Cannabis sativa (Cannabis): α-Humulene is a common terpene in many cannabis strains, contributing to their earthy and woody aroma.[4] While typically not the most abundant terpene, its concentration in dried cannabis flowers generally ranges from 0.01% to 0.3%.[5] Specific cultivars can have notable amounts, with some analyses showing concentrations of 1.35–1.99 mg/g of dried plant material.[5]
-
Cordia verbenacea (Black Sage): The essential oil of this South American plant is a significant source of α-humulene, with concentrations reported to be around 4% of the leaf extract.[1]
-
Other Notable Plant Sources: α-Humulene is also found in a variety of other plants, including Salvia officinalis (common sage), Mentha spicata (spearmint, with up to 29.9% in its essential oil), the ginger family (Zingiberaceae), and Litsea mushaensis (a Chinese laurel tree, with 10% in its leaf oil).[1][6]
Microbial Production
In addition to extraction from plant sources, α-humulene can be produced through microbial fermentation using metabolically engineered microorganisms. This approach offers a sustainable and scalable alternative to agricultural production.[7]
-
Escherichia coli : Researchers have successfully engineered E. coli to produce α-humulene by introducing a heterologous mevalonate (B85504) pathway and an α-humulene synthase gene.[7]
-
Saccharomyces cerevisiae (Yeast): Yeast has also been a target for metabolic engineering to produce α-humulene, leveraging its robust fermentation capabilities.[8]
-
Candida tropicalis : This oleaginous yeast has been engineered to achieve high-level production of α-humulene.[9]
Quantitative Data on α-Humulene Content
The following table summarizes the quantitative data for α-humulene content in various natural sources, as reported in the scientific literature. It is important to note that these values can vary based on the specific chemovar, geographical location, and analytical methods used.
| Plant Species | Plant Part | α-Humulene Concentration (% of Essential Oil) | Reference |
| Humulus lupulus (Hops) | Cones | Up to 40% | [1] |
| Humulus lupulus (Chinook) | Aqueous Extract | 37.66% | [2] |
| Humulus lupulus (Southern Dawn) | Essential Oil | 24.89% | [3] |
| Humulus lupulus (Mosaic) | Aqueous Extract | 22.64% | [2] |
| Humulus lupulus (Citra) | Aqueous Extract | 20.20% | [2] |
| Humulus lupulus (Centennial) | Aqueous Extract | 17.95% | [2] |
| Mentha spicata (Spearmint) | Essential Oil | Up to 29.9% | [1] |
| Litsea mushaensis | Leaf Oil | 10% | [1] |
| Cordia verbenacea | Leaf Extract | 4% | [1] |
| Zingiber officinale (Ginger) | Essential Oil | 42.18% (of total terpenes) | [6] |
| Cannabis sativa | Dried Flowers | 0.01% - 0.3% (of flower weight) | [5] |
| Cannabis sativa (various strains) | Inflorescences | 40 - 870 µg/g | [10] |
| Microbial Source | Production Titer | Reference |
| Escherichia coli (engineered) | 60.2 mg/L | [7] |
| Saccharomyces cerevisiae (engineered) | 1726.78 mg/L | [8] |
| Candida tropicalis (engineered) | 4115.42 mg/L | [11] |
Experimental Protocols
Extraction of α-Humulene via Hydrodistillation
Hydrodistillation is the most common method for extracting α-humulene and other volatile compounds from plant material.[12] This technique involves co-distilling the plant material with water, where the steam carries the volatile essential oils, which are then condensed and separated.
Workflow for Hydrodistillation and Analysis
A general workflow for α-humulene extraction and analysis.
Detailed Protocol:
-
Preparation of Plant Material:
-
Select fresh or dried plant material. For dried material, ensure it has been stored in a cool, dark place to minimize degradation of volatile compounds.
-
Grind or crush the plant material to increase the surface area for efficient extraction. The particle size should be uniform but not too fine to avoid clogging the apparatus.
-
-
Apparatus Setup:
-
Set up a Clevenger-type apparatus for hydrodistillation. This consists of a round-bottom flask, a Clevenger trap, and a condenser.
-
Place the ground plant material into the round-bottom flask.
-
Add distilled water to the flask, ensuring the plant material is fully submerged. The ratio of plant material to water can vary but is typically around 1:10 (w/v).
-
-
Distillation:
-
Heat the flask using a heating mantle. Bring the water to a boil.
-
As the water boils, steam will pass through the plant material, causing the volatile essential oils to vaporize.
-
The steam and essential oil vapor mixture will travel to the condenser.
-
-
Condensation and Separation:
-
Cool water circulating through the condenser will cause the vapor to condense back into a liquid.
-
The condensate (a mixture of water and essential oil) will collect in the Clevenger trap.
-
Since essential oils are generally less dense than water, they will form a layer on top of the water (hydrosol). The excess water is returned to the distillation flask.
-
-
Collection and Drying:
-
Continue the distillation for a set period, typically 2-4 hours, or until no more oil is collected.
-
Once the distillation is complete, allow the apparatus to cool.
-
Carefully collect the essential oil from the Clevenger trap.
-
To remove any residual water, dry the essential oil using an anhydrous drying agent such as sodium sulfate.
-
-
Storage:
-
Store the dried essential oil in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.
-
Quantification of α-Humulene by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard analytical technique for identifying and quantifying volatile compounds like α-humulene in essential oil samples.[13][14]
Detailed Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the extracted essential oil by dissolving a known weight in a suitable solvent (e.g., hexane (B92381) or ethyl acetate). A typical concentration is 1 mg/mL.
-
Prepare a series of calibration standards of α-humulene (analytical grade) in the same solvent, covering a range of concentrations (e.g., 1 to 100 µg/mL).
-
Add an internal standard (e.g., n-tridecane or octadecane) to both the sample and calibration standard solutions to improve quantification accuracy. A typical concentration for the internal standard is 10 µg/mL.
-
-
GC-MS Instrument Parameters (Example):
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250°C.
-
Injection Mode: Split or splitless, depending on the concentration of the sample.
-
Oven Temperature Program: An example program could be: start at 60°C for 2 minutes, ramp up to 240°C at a rate of 3°C/min, and hold at 240°C for 5 minutes.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of each calibration standard and the sample solution into the GC-MS system.
-
Identify the α-humulene peak in the chromatogram based on its retention time and by comparing its mass spectrum with a reference library (e.g., NIST).
-
Create a calibration curve by plotting the peak area ratio of α-humulene to the internal standard against the concentration of the calibration standards.
-
Quantify the amount of α-humulene in the sample by using the calibration curve.
-
Key Signaling Pathways Modulated by α-Humulene
α-Humulene exerts its biological effects by modulating several key intracellular signaling pathways, particularly those involved in inflammation and cancer.
Anti-inflammatory Signaling Pathway
α-Humulene has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12] This pathway is a central regulator of the inflammatory response.
α-Humulene's inhibitory effect on the NF-κB pathway.
Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB.[15] Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as TNF-α, IL-1β, and IL-6.[15] α-Humulene has been shown to inhibit the activation of IκB kinase (IKK), thereby preventing the degradation of IκB and the subsequent nuclear translocation of NF-κB.[12] This leads to a reduction in the production of pro-inflammatory cytokines.[16]
Anticancer Signaling Pathway
The anticancer effects of α-humulene are mediated through multiple mechanisms, including the induction of apoptosis and the inhibition of cell proliferation. One of the key pathways implicated is the PI3K/Akt signaling pathway, which is often dysregulated in cancer.[17]
α-Humulene's inhibitory effect on the Akt signaling pathway.
The Akt pathway is a critical regulator of cell survival and proliferation.[18] Its activation promotes cell growth and inhibits apoptosis. α-Humulene has been shown to inhibit the activation of Akt, leading to decreased phosphorylation of its downstream targets.[17] This inhibition of Akt signaling contributes to the induction of apoptosis in cancer cells.[19]
Induction of Apoptosis
α-Humulene can induce apoptosis in cancer cells through the intrinsic pathway, which is characterized by mitochondrial dysfunction.[12]
The intrinsic apoptosis pathway induced by α-humulene.
α-Humulene treatment leads to an increase in intracellular reactive oxygen species (ROS) and a depletion of glutathione (GSH), a key antioxidant.[12] This oxidative stress disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program, ultimately leading to cell death.[20]
Conclusion
α-Humulene is a widely distributed natural sesquiterpene with significant therapeutic potential. Its presence in a variety of plants, most notably Humulus lupulus and Cannabis sativa, makes it an accessible compound for research and development. The methodologies for its extraction and quantification are well-established, with hydrodistillation and GC-MS being the standard techniques. Furthermore, the elucidation of its mechanisms of action, particularly its modulation of the NF-κB and Akt signaling pathways and its ability to induce apoptosis, provides a solid foundation for its further investigation as a novel therapeutic agent. The advent of microbial production systems for α-humulene also opens up new avenues for its sustainable and large-scale production, which will be crucial for its potential clinical and commercial applications. This guide provides a comprehensive technical overview to support researchers, scientists, and drug development professionals in their exploration of this promising natural compound.
References
- 1. Humulene - Wikipedia [en.wikipedia.org]
- 2. GC-MS and Sensory Analysis of Aqueous Extracts of Monovarietal American Hops, Produced Using the Synergy Pure™ Extraction Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Major Compounds in Essential Oils Steam Distilled from Fresh Plant Material of South African Hop Varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. treehousecannabis.com [treehousecannabis.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Characterization of the Volatile Components of Essential Oils of Selected Plants in Kenya - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioproduction of α‐humulene in metabolically engineered Escherichia coli and application in zerumbone synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. cannabissciencetech.com [cannabissciencetech.com]
- 15. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]
- 16. Anti-inflammatory effects of α-humulene and β-caryophyllene on pterygium fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. α-Humulene inhibits hepatocellular carcinoma cell proliferation and induces apoptosis through the inhibition of Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Chemical Structure and Stereoisomers of Humulane
For Researchers, Scientists, and Drug Development Professionals
Introduction to Humulane
This compound, a naturally occurring monocyclic sesquiterpene, is a significant component of the essential oils of numerous aromatic plants, most notably hops (Humulus lupulus), from which it derives its name. Also known as α-humulene or α-caryophyllene, it is a key contributor to the characteristic aroma of beer and various herbal remedies. Its chemical structure and diverse stereoisomeric forms are of great interest to researchers in the fields of natural product chemistry, pharmacology, and drug development due to their varied biological activities. This guide provides a comprehensive technical overview of the chemical structure of this compound and a detailed exploration of its stereoisomers.
Chemical Structure of this compound
The fundamental structure of this compound consists of an 11-membered ring, a feature that distinguishes it from many other bicyclic sesquiterpenes. It is an isomer of β-caryophyllene, and the two are often found together in nature.[1]
Systematic Name (IUPAC): (1E,4E,8E)-2,6,6,9-tetramethylcycloundeca-1,4,8-triene[1][2]
Molecular Formula: C₁₅H₂₄[1]
Key Structural Features:
-
Monocyclic System: A single, 11-membered carbon ring.
-
Sesquiterpene: Composed of three isoprene (B109036) units.
-
Unsaturation: Contains three non-conjugated carbon-carbon double bonds within the ring.[1]
The numbering of the carbon atoms in the this compound ring is crucial for the systematic naming of its derivatives and stereoisomers.
Stereoisomers of this compound
The stereochemistry of this compound is complex, primarily arising from the geometry of its three endocyclic double bonds. While the most common and naturally abundant form is α-humulene, with an (E,E,E) configuration, other geometric isomers are possible and have been identified.
Geometric (E/Z) Isomerism
The presence of three double bonds within the 11-membered ring allows for the possibility of eight geometric isomers (2³). The configuration of each double bond is designated as either E (entgegen, opposite) or Z (zusammen, together) based on the Cahn-Ingold-Prelog priority rules.
The most well-studied isomer is α-humulene , which has the configuration (1E,4E,8E)-humulatriene .[1][2] Enzymatic studies have also identified other specific isomers, such as (2Z,6E,9E)-humulene , highlighting the stereoselectivity of humulene (B1216466) synthases.[3]
The different geometric arrangements of the double bonds lead to distinct three-dimensional shapes and, consequently, can influence the biological activity of the molecule.
Chirality and Enantiomers (R/S Isomerism)
Upon careful examination of the this compound structure, it is determined that the parent this compound skeleton does not contain any chiral centers (a carbon atom attached to four different groups). Therefore, in its basic hydrocarbon form, this compound does not exhibit enantiomerism (R/S isomerism). The observed optical activity of α-humulene, reported to be between -3° and +3°, is very low and may be attributed to the presence of chiral impurities or the adoption of stable, chiral conformations in solution.[4] However, it is important to note that derivatives of this compound, such as its epoxides or hydroxylated forms, can and often do possess chiral centers, leading to the existence of enantiomers and diastereomers.
Quantitative Data of this compound Isomers
Quantitative data for individual, pure stereoisomers of this compound are scarce in the literature. Most analyses are performed on essential oils, which contain a mixture of isomers.
| Property | α-Humulene ((1E,4E,8E)-isomer) | Notes |
| Molecular Weight | 204.36 g/mol | [1] |
| Boiling Point | 166-168 °C | [4] |
| Density | ~0.888 g/cm³ | [1] |
| Optical Rotation [α] | -3° to +3° | [4] |
Experimental Protocols for Identification and Separation
The analysis and separation of this compound stereoisomers rely on modern chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most common method for the identification and quantification of humulene isomers in essential oil samples.
-
Principle: Separation is based on the volatility and interaction of the isomers with the stationary phase of the GC column. The mass spectrometer provides fragmentation patterns that aid in identification.
-
Typical Protocol:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A gradient temperature program is typically used, starting at a low temperature (e.g., 60°C) and ramping up to a high temperature (e.g., 240°C) to elute compounds with different boiling points.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is standard for generating reproducible mass spectra, which can be compared to spectral libraries for identification.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
For the separation of potential chiral derivatives of this compound, chiral HPLC is the method of choice.
-
Principle: This technique uses a chiral stationary phase (CSP) that interacts differently with enantiomers, leading to their separation.
-
Typical Protocol:
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC) is often effective for a wide range of compounds.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The ratio of the solvents is optimized to achieve the best separation.
-
Detection: UV detection is commonly used if the derivatives have a chromophore. If not, a refractive index (RI) detector or a chiral detector can be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound isomers.
-
Principle: NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule. For stereoisomers, differences in the chemical shifts and coupling constants of specific nuclei can be used for identification and differentiation.
-
Key Applications:
-
Distinguishing E/Z isomers: The coupling constants (J-values) between vinylic protons can help determine the geometry of the double bonds. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can also be used to identify through-space interactions between protons, which differ between geometric isomers.
-
Characterizing Diastereomers: Diastereomers have distinct NMR spectra, allowing for their differentiation and quantification in a mixture.
-
Analysis of Enantiomers (with chiral derivatizing agents): While enantiomers have identical NMR spectra in an achiral solvent, they can be distinguished by converting them into diastereomers through reaction with a chiral derivatizing agent.
-
Logical Relationships and Workflows
The following diagrams illustrate the relationships between this compound isomers and a typical experimental workflow for their analysis.
Caption: Relationship between the core this compound structure and its stereoisomers.
Caption: A typical experimental workflow for the analysis of this compound stereoisomers.
Conclusion
This compound presents a fascinating case study in the stereochemical diversity of natural products. Its 11-membered ring and three double bonds give rise to a variety of geometric isomers, with the (1E,4E,8E)-isomer, α-humulene, being the most prevalent. While the parent hydrocarbon is achiral, its derivatives are often chiral, leading to a wider array of stereoisomeric possibilities. A thorough understanding of the specific stereoisomers present in a natural extract or synthetic mixture is crucial, as different isomers can exhibit distinct biological activities. The application of advanced analytical techniques such as GC-MS, chiral HPLC, and NMR spectroscopy is essential for the separation, identification, and quantification of these complex molecules, paving the way for further research into their therapeutic potential.
References
An In-Depth Technical Guide to the Physical and Chemical Properties of α-Humulene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of α-humulene, a naturally occurring sesquiterpene of significant interest in pharmaceutical research. The information is presented to facilitate its use by researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.
Physical and Chemical Properties
α-Humulene, also known as α-caryophyllene, is a monocyclic sesquiterpene with the chemical formula C₁₅H₂₄.[1] It is an isomer of β-caryophyllene and is commonly found in the essential oils of various plants, most notably in hops (Humulus lupulus), from which it derives its name.[1]
Quantitative Physical Properties
The physical characteristics of α-humulene are summarized in the table below, providing essential data for handling, formulation, and experimental design.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄ | [1] |
| Molar Mass | 204.36 g/mol | |
| Appearance | Pale yellowish-green clear liquid | [1] |
| Density | Approximately 0.889 g/cm³ at 25°C | |
| Boiling Point | 106-108°C at 5 mmHg | |
| Melting Point | < 25°C | |
| Refractive Index | 1.499 - 1.505 at 20°C | |
| Solubility in Water | Insoluble | |
| Solubility in Organic Solvents | Soluble in alcohols (e.g., methanol, ethanol), oils, and other organic solvents. | |
| Solubility in Methanol | 10 mg/mL | [2] |
Spectroscopic Data
Spectroscopic data is critical for the identification and structural elucidation of α-humulene. The following table summarizes key nuclear magnetic resonance (NMR) chemical shifts.
| Nucleus | Solvent | Chemical Shifts (δ, ppm) | Reference |
| ¹H NMR | CDCl₃ | δ = 8.48 (s, 1 H), 7.67 (t, J = 7.6 Hz, 1 H), 7.25 (d, J = 7.7 Hz, 1 H), 7.19 (dd, J = 6.4, 5.6 Hz, 1 H), 4.16 (s, 2 H), 2.00 – 1.85 (m, 4 H), 1.77 – 1.67 (m, 4 H) | [3] |
| ¹³C NMR | CDCl₃ | δ = 212.9, 155.2, 148.6, 137.5, 124.3, 122.1, 87.4, 47.9, 39.7, 25.0 | [3] |
Experimental Protocols
This section outlines detailed methodologies for key experiments related to the analysis and characterization of α-humulene.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
GC-MS is a fundamental technique for the analysis of volatile compounds like α-humulene in complex mixtures such as essential oils.
Objective: To identify and quantify α-humulene in a sample.
Methodology:
-
Sample Preparation:
-
Dilute the essential oil or extract containing α-humulene in a suitable organic solvent (e.g., methanol, ethanol, or hexane). A common dilution is 1 µL of oil in 1 mL of solvent.[4]
-
If quantification is required, prepare a series of calibration standards of α-humulene of known concentrations. An internal standard can also be added to both samples and standards for improved accuracy.
-
-
GC-MS Parameters:
-
Gas Chromatograph: Agilent 6890 series or similar.
-
Column: A non-polar capillary column is typically used, such as a DB-5MS or HP-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.[6]
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.[5]
-
Oven Temperature Program: An initial temperature of 50-60°C held for 1-2 minutes, followed by a ramp of 3-10°C/min to a final temperature of 250-300°C, held for 5-10 minutes.[4][7]
-
Mass Spectrometer:
-
-
Data Analysis:
-
Identify α-humulene by comparing its retention time and mass spectrum with that of a certified reference standard.
-
Quantify the amount of α-humulene by constructing a calibration curve from the peak areas of the standards.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the molecular structure of α-humulene.
Objective: To confirm the chemical structure of isolated α-humulene.
Methodology:
-
Sample Preparation:
-
Dissolve a purified sample of α-humulene (typically 5-10 mg) in approximately 0.5-0.7 mL of a deuterated solvent, most commonly deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Spectrometer Parameters:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Nuclei: Acquire both ¹H and ¹³C NMR spectra.
-
Reference: The solvent peak of CDCl₃ (δH 7.26 ppm, δC 77.0 ppm) is typically used as an internal reference.[8]
-
-
Data Acquisition and Processing:
-
Acquire ¹H NMR spectra to observe proton signals and their couplings.
-
Acquire ¹³C NMR spectra to identify the number and types of carbon atoms.
-
Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity between protons and carbons for complete structural assignment.
-
Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.
-
Determination of Solubility
Understanding the solubility of α-humulene is crucial for developing formulations and delivery systems.
Objective: To determine the solubility of α-humulene in various solvents.
Methodology:
-
Solvent Selection: Choose a range of solvents with varying polarities, such as water, ethanol, methanol, and various oils.
-
Procedure:
-
Add a known excess amount of α-humulene to a known volume of the selected solvent in a sealed vial.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge or filter the suspension to remove the undissolved solute.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Quantify the concentration of α-humulene in the supernatant using a suitable analytical technique, such as GC-MS or HPLC.
-
The determined concentration represents the solubility of α-humulene in that solvent at that temperature.
-
Assessment of Stability
Stability studies are essential to determine the shelf-life and appropriate storage conditions for α-humulene and its formulations.
Objective: To evaluate the stability of α-humulene under various environmental conditions.
Methodology:
-
Sample Preparation: Prepare solutions of α-humulene in a relevant solvent or formulation.
-
Stress Conditions: Expose the samples to a range of conditions as per regulatory guidelines (e.g., ICH guidelines).[9][10]
-
Temperature: Store samples at different temperatures (e.g., refrigerated (2-8°C), room temperature (25°C), and accelerated conditions (40°C)).
-
Humidity: For solid or semi-solid formulations, store at different relative humidity levels (e.g., 60% RH, 75% RH).
-
Light: Expose samples to controlled light conditions (e.g., using a photostability chamber) to assess photodegradation. Control samples should be kept in the dark.
-
pH: For solutions, assess stability across a range of pH values.
-
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 6, 12 months).
-
Analysis:
-
Analyze the samples at each time point for the remaining concentration of α-humulene using a validated stability-indicating analytical method (e.g., HPLC or GC-MS).
-
Identify and quantify any degradation products to understand the degradation pathways.
-
Assess physical changes such as appearance, color, and odor.
-
-
Data Evaluation: Determine the degradation rate and predict the shelf-life of α-humulene under the tested conditions. Exposure to light, heat, and oxygen is known to degrade α-humulene.[11] It also reacts quickly with ozone in the atmosphere.[1]
Biological Signaling Pathways
α-Humulene has demonstrated significant anti-inflammatory and pro-apoptotic activities, making it a promising candidate for drug development. The following diagrams illustrate the key signaling pathways involved in these effects.
Anti-Inflammatory Signaling Pathway
α-Humulene exerts its anti-inflammatory effects by modulating the production of pro-inflammatory cytokines. One of the key mechanisms is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
As shown in Figure 1, inflammatory stimuli like lipopolysaccharide (LPS) activate Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the IKK complex. IKK then phosphorylates IκB, an inhibitor of NF-κB, leading to its degradation and the release of NF-κB. Activated NF-κB translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes, resulting in the production of cytokines such as TNF-α and IL-1β. α-Humulene has been shown to inhibit this pathway, leading to a reduction in the production of these inflammatory mediators.
Pro-Apoptotic Signaling Pathway
In cancer cells, α-humulene has been observed to induce apoptosis (programmed cell death) through the inhibition of the Akt signaling pathway.
Figure 2 illustrates that α-humulene inhibits the activation of Akt, a key protein in cell survival pathways. The inhibition of Akt prevents the phosphorylation and subsequent inactivation of pro-apoptotic proteins like GSK-3β and Bad. Active (dephosphorylated) Bad can then inhibit the anti-apoptotic protein Bcl-2. This disruption of the Bcl-2 family of proteins leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, which in turn activates the caspase cascade, ultimately leading to apoptosis.
Conclusion
α-Humulene is a versatile sesquiterpene with well-defined physical and chemical properties. Its significant anti-inflammatory and pro-apoptotic activities, mediated through specific signaling pathways, underscore its potential as a therapeutic agent. This guide provides foundational knowledge and experimental frameworks to support further research and development of α-humulene-based pharmaceuticals. The detailed protocols and pathway diagrams are intended to serve as practical resources for scientists and researchers in this exciting field.
References
- 1. Humulene - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. rsc.org [rsc.org]
- 4. Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hmdb.ca [hmdb.ca]
- 6. plantsjournal.com [plantsjournal.com]
- 7. sciensage.info [sciensage.info]
- 8. researchgate.net [researchgate.net]
- 9. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. treehousecannabis.com [treehousecannabis.com]
An In-depth Technical Guide to Humulane Degradation: Products, Pathways, and Biological Implications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Humulane, a naturally occurring monocyclic sesquiterpene and a key component of the essential oils of various aromatic plants like Humulus lupulus (hops), is a molecule of significant interest in pharmacology and drug development.[1] Its degradation, through processes such as ozonolysis, photooxidation, and autoxidation, leads to a diverse array of oxygenated products with potentially altered biological activities. Understanding the pathways of this compound degradation and the resulting products is crucial for assessing the stability, efficacy, and potential toxicity of this compound-containing formulations. This technical guide provides a comprehensive overview of the core aspects of this compound degradation, including detailed degradation pathways, quantitative data on product formation, experimental protocols for analysis, and the impact of these degradation products on cellular signaling pathways.
Core Degradation Pathways and Products
This compound's reactivity stems from its three endocyclic double bonds, which are susceptible to attack by various oxidizing agents. The primary degradation pathways include ozonolysis, photooxidation, and autoxidation, each yielding a unique profile of degradation products.
Ozonolysis
The reaction of α-humulene with ozone is rapid, with a high reaction rate coefficient, leading to the formation of first, second, and third-generation products.[2] The initial reaction involves the 1,3-dipolar cycloaddition of ozone to one of the double bonds to form an unstable primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide (trioxolane) via the Criegee mechanism.[3][4][5]
The major products identified from the gas-phase ozonolysis of α-humulene are a variety of dicarboxylic acids, hydroxy-oxocarboxylic acids, and oxo-carboxylic acids.[6] Secondary ozonides are also significant products.[6]
Key Ozonolysis Products:
-
Dicarboxylic acids
-
Hydroxy-oxocarboxylic acids
-
Oxo-carboxylic acids
-
Secondary ozonides
Photooxidation
In the presence of light and a photosensitizer, this compound can undergo photooxidation. This process can involve the reaction with singlet oxygen or hydroxyl radicals, leading to the formation of hydroperoxides and their subsequent rearrangement to various oxygenated derivatives, including epoxides, aldehydes, and ketones.[1]
A study on the photooxidation of α-humulene in the presence of NOx identified a wide range of ring-retaining and ring-opening products.[1] Key products include:
-
3-seco-α-humulone aldehyde
-
7-seco-α-humulone aldehyde
-
α-humulal aldehyde
-
α-humulene 3-oxide or α-humulene 7-oxide
-
α-humulaic/alic acid isomers
-
3-seco-α-14-hydroxyhumulone aldehyde
Autoxidation
Autoxidation is the spontaneous oxidation of compounds in the presence of atmospheric oxygen. While specific detailed studies on the autoxidation of pure this compound are less common, it is known that sesquiterpenes, in general, are prone to this degradation pathway, especially during storage. This process typically proceeds via a free radical chain reaction, initiated by factors like heat or light, leading to the formation of hydroperoxides, which can then decompose into a complex mixture of alcohols, ketones, and epoxides. One of the known degradation products of caryophyllene (B1175711), an isomer of humulene, through oxidation is caryophyllene oxide.[7] Similarly, humulone (B191422), a component of hops, undergoes rapid aerial oxidation.[8]
Quantitative Data on this compound Degradation
The yield and rate of formation of degradation products are highly dependent on the specific reaction conditions.
| Degradation Pathway | Reactant | Rate Coefficient/Yield | Products | Reference |
| Ozonolysis | α-humulene + O₃ | k = 1.17 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ | First, second, and third-generation oxygenated products | [2] |
| First-generation products + O₃ | k₁ = (3.6 ± 0.9) × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ | Second-generation products | [6] | |
| Second-generation products + O₃ | k₂ = (3.0 ± 0.7) × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ | Third-generation products | [6] | |
| α-humulene + O₃ | Secondary Organic Aerosol (SOA) Yield: 30-70% | Particulate matter | [9] | |
| Photooxidation | α-humulene + OH radicals in the presence of NOx | Measured gas and particle phase products accounted for 44% of the reacted α-humulene carbon | Ring-retaining and ring-opening products | [1] |
Experimental Protocols
Ozonolysis of α-Humulene in Solution (Reductive Workup)
This protocol describes a general procedure for the ozonolysis of α-humulene in a laboratory setting, followed by a reductive workup to yield aldehydes and ketones.[10][11][12]
Materials:
-
α-Humulene
-
Methanol (B129727) (MeOH), anhydrous
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Ozone generator
-
Oxygen source
-
Gas dispersion tube
-
Three-necked round-bottom flask
-
Dry ice/acetone bath
-
Dimethyl sulfide (B99878) (DMS) or Zinc dust and acetic acid
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve α-humulene in a 1:1 mixture of anhydrous methanol and dichloromethane in a three-necked round-bottom flask. The concentration should be in the range of 1-5% (w/v).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble a stream of ozone-enriched oxygen through the solution via a gas dispersion tube. The ozone concentration is typically 1-5%.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or the appearance of a blue color, which indicates an excess of ozone.
-
Once the reaction is complete, purge the solution with nitrogen or argon to remove excess ozone.
-
For reductive workup, slowly add dimethyl sulfide (2-3 equivalents) to the cold solution and allow it to warm to room temperature overnight. Alternatively, add zinc dust (5-10 equivalents) followed by the slow addition of acetic acid.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product mixture can then be purified by flash column chromatography.
Analysis of Degradation Products by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying the volatile and semi-volatile degradation products of this compound.[13][14]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system)
-
Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5)
GC-MS Operating Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 250 °C
-
Hold at 250 °C for 10 minutes
-
-
Carrier Gas: Helium, constant flow rate of 1 mL/min
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-500
Sample Preparation:
-
Dilute the crude reaction mixture in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).
-
Inject 1 µL of the diluted sample into the GC-MS.
-
Identify the components by comparing their mass spectra and retention times with those of authentic standards or by interpretation of the fragmentation patterns and comparison with spectral libraries (e.g., NIST).
Isolation of Degradation Products by Flash Column Chromatography
Flash column chromatography is a common method for purifying and isolating individual degradation products from the crude reaction mixture.[2][15][16]
Materials:
-
Silica (B1680970) gel (230-400 mesh)
-
Glass column
-
Solvent system (e.g., hexane/ethyl acetate (B1210297) gradient)
-
Fraction collector
-
TLC plates and visualization reagents (e.g., UV light, potassium permanganate (B83412) stain)
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar solvent of the chosen gradient system.
-
Pack the column with the silica gel slurry.
-
Adsorb the crude product mixture onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).
-
Collect fractions and monitor their composition by TLC.
-
Combine fractions containing the same pure compound and evaporate the solvent to obtain the isolated product.
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the unambiguous structural elucidation of the isolated degradation products.[17][18]
Procedure:
-
Dissolve a pure sample of the isolated compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
For more complex structures, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity between protons and carbons.
-
Analyze the chemical shifts, coupling constants, and correlation peaks to determine the complete structure of the degradation product.
Biological Implications and Signaling Pathways
This compound and its degradation products, particularly the epoxides, have been shown to possess a range of biological activities, including anti-inflammatory and cytotoxic effects. These activities are often mediated through the modulation of key cellular signaling pathways.
Modulation of the NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival.[3][19] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Some sesquiterpenes and their derivatives have been shown to inhibit the NF-κB pathway.[20] For instance, certain sesquiterpene lactones can directly alkylate the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene expression.[1][16][21]
Below is a simplified representation of the TNF-α induced NF-κB signaling pathway, which can be a target for this compound degradation products.
Caption: TNF-α induced NF-κB signaling pathway and a potential point of inhibition by this compound degradation products.
Induction of Oxidative Stress
Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products.[22] Some studies suggest that α-humulene and its derivatives can induce the production of ROS, leading to oxidative stress in cancer cells.[17][23] This increase in ROS can damage cellular components like DNA, lipids, and proteins, ultimately leading to apoptosis (programmed cell death).
The following diagram illustrates a simplified overview of a cellular oxidative stress response.
Caption: Simplified cellular oxidative stress pathway induced by this compound degradation products.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of compounds.[21][24][25]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
This compound degradation product to be tested
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the this compound degradation product in complete medium.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined.
Conclusion
The degradation of this compound is a complex process that yields a wide variety of oxygenated products with diverse biological activities. A thorough understanding of the degradation pathways, the specific products formed under different conditions, and their mechanisms of action is essential for the development of stable and effective this compound-based therapeutics. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the degradation of this compound and to explore the pharmacological potential of its degradation products. Further research is warranted to fully elucidate the quantitative product distribution from all degradation pathways and to comprehensively map the interactions of these compounds with cellular signaling networks.
References
- 1. researchgate.net [researchgate.net]
- 2. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. researchgate.net [researchgate.net]
- 7. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural elucidation of humulone autoxidation products and analysis of their occurrence in stored hops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formation of secondary organic aerosol during the dark-ozonolysis of α-humulene - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 10. ch.ic.ac.uk [ch.ic.ac.uk]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Ozonolysis - Criegee Mechanism [organic-chemistry.org]
- 13. cropj.com [cropj.com]
- 14. azolifesciences.com [azolifesciences.com]
- 15. orgsyn.org [orgsyn.org]
- 16. biotage.com [biotage.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. Frontiers | Signaling pathways of oxidative stress response: the potential therapeutic targets in gastric cancer [frontiersin.org]
- 23. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. static.igem.wiki [static.igem.wiki]
- 25. merckmillipore.com [merckmillipore.com]
In Silico Prediction of Humulane Bioactivity: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Humulane-type sesquiterpenoids, a class of natural compounds found in a variety of aromatic plants, have garnered significant attention in the scientific community for their diverse pharmacological properties. Among these, α-humulene has emerged as a promising candidate for drug development, exhibiting notable anti-inflammatory and anticancer activities. The exploration of these bioactive properties has been significantly accelerated by the use of in silico predictive models. This technical guide provides a comprehensive overview of the computational methodologies used to predict the bioactivity of this compound and its derivatives, with a focus on molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and ADME/Tox profiling. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics derived from natural products.
Quantitative Bioactivity Data of α-Humulene
The following tables summarize the reported in vitro cytotoxic and anti-inflammatory activities of α-humulene from various studies. This quantitative data serves as a crucial foundation for developing and validating in silico predictive models.
Table 1: Anticancer Activity (IC50) of α-Humulene against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A2780 | Ovarian Cancer | 40 | [1] |
| SKOV3 | Ovarian Cancer | 200 | [1] |
| CCRF/CEM | Lymphoblast | 200 | [1] |
| HT-29 | Colorectal Cancer | 5.2 x 10⁻⁵ mol/L | [1] |
| J5 | Not Specified | 1.8 x 10⁻⁴ mol/L | [1] |
| A549 | Lung Cancer | 1.3 x 10⁻⁴ mol/L | [1] |
| HCT-116 | Colorectal Cancer | 3.1 x 10⁻⁴ mol/L | [1] |
| MCF-7 | Breast Cancer | 4.2 x 10⁻⁴ mol/L | [1] |
| RAW264.7 | Macrophage | 1.9 x 10⁻⁴ mol/L | [1] |
| RAW264.7 | Macrophage | 41.9 µg/ml | [2] |
| HCT-116 | Colorectal Cancer | 77.3 µg/ml | [2] |
Table 2: Anti-inflammatory Activity of α-Humulene
| Assay | Cell Line/Model | Concentration | Effect | Reference |
| IL-6 Release | LPS-induced THP-1 cells | 100 µM | 60% inhibition | [3] |
| IL-6 Release | LPS-induced THP-1 cells | 0.5 µM | Dose-dependent inhibition | [3] |
| TNF-α Release | LPS-induced THP-1 cells | 0.5 and 100 µM | No reduction | [3] |
| IL-1β Release | LPS-induced THP-1 cells | 0.5 and 100 µM | No reduction | [3] |
In Silico Prediction Methodologies: Experimental Protocols
This section details the generalized protocols for the key in silico methods used in the prediction of this compound bioactivity.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding affinity and interaction of a ligand with its target protein.
Protocol: Molecular Docking of α-Humulene with Human Epidermal Growth Factor Receptor 2 (HER-2)
This protocol is based on a study that investigated the potential of α-humulene as an anti-breast cancer agent by targeting HER-2.[4]
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein, HER-2, is obtained from the Protein Data Bank (PDB ID: 3PP0).[4]
-
The protein structure is prepared using software such as UCSF Chimera 1.11.1. This involves removing water molecules, ions, and any co-crystallized ligands.[4] Hydrogen atoms are added, and charges are assigned to the protein.
-
-
Ligand Preparation:
-
The 2D structure of α-humulene is obtained from a chemical database like PubChem.
-
The 2D structure is converted to a 3D structure and its geometry is optimized using a computational chemistry software package. This step is crucial to find the lowest energy conformation of the ligand.
-
-
Docking Simulation:
-
The molecular docking simulation is performed using software such as Autodock 4.2.[4]
-
A grid box is defined around the active site of the HER-2 protein. The size and center of the grid box are set to encompass the binding pocket of the native ligand.
-
The prepared α-humulene molecule is then docked into the defined active site of the HER-2 protein.
-
The docking algorithm explores various possible conformations and orientations of the ligand within the active site and calculates the binding energy for each pose.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the best binding pose of α-humulene, which is typically the one with the lowest binding energy.
-
The binding energy, along with other energy terms like van der Waals and electrostatic energies, are recorded. For α-humulene with HER-2, a binding energy of -7.50 kcal/mol was reported.[4]
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like Discovery Studio Visualizer to understand the molecular basis of the binding.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds based on their structural features.
Generalized Protocol for Sesquiterpene QSAR Analysis:
-
Data Set Preparation:
-
A dataset of sesquiterpene compounds with experimentally determined biological activity (e.g., IC50 values) is compiled.
-
The dataset is divided into a training set, used to build the model, and a test set, used to validate the model's predictive ability.
-
-
Descriptor Calculation:
-
For each molecule in the dataset, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as topological, geometrical, electronic, and physicochemical properties. Software like MOE (Molecular Operating Environment) can be used for this purpose.
-
-
Model Development:
-
A statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, is used to build a mathematical relationship between the calculated descriptors (independent variables) and the biological activity (dependent variable).
-
-
Model Validation:
-
The predictive power of the developed QSAR model is rigorously validated using both internal and external validation techniques.
-
Internal validation methods include leave-one-out cross-validation (LOO-CV).
-
External validation is performed by using the model to predict the activity of the compounds in the test set and comparing the predicted values with the experimental values.
-
ADME/Tox Prediction
ADME (Absorption, Distribution, Metabolism, and Excretion) and Toxicity (Tox) profiling are crucial in drug discovery to assess the pharmacokinetic and safety properties of a compound. In silico ADME/Tox prediction tools are widely used in the early stages of drug development to filter out compounds with unfavorable properties.[1][2]
Generalized Protocol for In Silico ADME/Tox Prediction of this compound Derivatives:
-
Compound Input:
-
The chemical structure of the this compound derivative is provided as input to an ADME/Tox prediction software or web server (e.g., SwissADME, pkCSM, ADMETlab).
-
-
Property Prediction:
-
The software calculates a range of ADME/Tox properties, which may include:
-
Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability, P-glycoprotein substrate/inhibitor.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
Excretion: Renal clearance.
-
Toxicity: Ames test for mutagenicity, hERG (human Ether-à-go-go-Related Gene) inhibition for cardiotoxicity, hepatotoxicity.
-
-
-
Analysis and Interpretation:
-
The predicted ADME/Tox properties are analyzed to assess the drug-likeness and potential liabilities of the compound.
-
This information helps in prioritizing compounds for further experimental testing and in guiding the chemical modification of lead compounds to improve their ADME/Tox profiles.
-
Signaling Pathways and Mechanisms of Action
In silico predictions, combined with experimental data, have provided insights into the molecular mechanisms underlying the bioactivity of this compound. The following diagrams illustrate the key signaling pathways modulated by α-humulene.
Anti-inflammatory Signaling Pathway
α-Humulene has been shown to exert its anti-inflammatory effects by modulating the NF-κB signaling pathway.[5] This pathway is a central regulator of inflammation, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines.
Caption: α-Humulene inhibits the NF-κB signaling pathway.
Anticancer Signaling Pathways
The anticancer activity of α-humulene is attributed to its ability to induce apoptosis (programmed cell death) in cancer cells. This is mediated, in part, through the inhibition of the pro-survival Akt signaling pathway.[6]
Caption: α-Humulene promotes apoptosis by inhibiting the Akt pathway.
Conclusion
In silico prediction methods are indispensable tools in modern drug discovery, enabling the rapid and cost-effective evaluation of natural products like this compound. The integration of molecular docking, QSAR, and ADME/Tox profiling provides a powerful framework for identifying promising drug candidates and elucidating their mechanisms of action. The data and protocols presented in this guide demonstrate the significant potential of α-humulene as a lead compound for the development of novel anti-inflammatory and anticancer therapies. Further research, guided by these computational approaches, will be crucial in translating the therapeutic promise of this compound into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. In Silico ADME Methods Used in the Evaluation of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmrep.org [pharmrep.org]
- 5. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Humulene inhibits hepatocellular carcinoma cell proliferation and induces apoptosis through the inhibition of Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Therapeutic Journey of Humulane: A Sesquiterpene from Traditional Medicine to Modern Pharmacology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Humulane, a naturally occurring monocyclic sesquiterpenoid, has a rich history rooted in traditional medicine, long before its formal scientific discovery. Initially identified as a key component of the essential oil of hops (Humulus lupulus), from which it derives its name, this compound is now recognized for its widespread presence in a variety of medicinal plants and its significant therapeutic potential.[1] This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, and distribution of this compound in the plant kingdom. It further delves into the experimental protocols for its isolation and quantification, and explores its diverse pharmacological activities, including anti-inflammatory, anticancer, and analgesic properties, supported by preclinical evidence. The guide also elucidates the molecular signaling pathways modulated by this promising natural compound, offering insights for future research and drug development.
Discovery and Historical Perspective
The history of this compound is intrinsically linked to the historical use of the plants in which it is found. Healing with medicinal plants is a practice as old as humanity itself, with knowledge passed down through generations.[2] this compound, also known as α-humulene or α-caryophyllene, was first scientifically isolated from the essential oils of Humulus lupulus (hops).[1] For centuries, hops have been a cornerstone of brewing, contributing to the characteristic "hoppy" aroma of many beers.[1] Beyond brewing, traditional medicine has long utilized humulene-rich plants. For instance, ancient Chinese and Egyptian civilizations used hops for their sedative and preservative qualities.[3] Similarly, ginseng and sage, both containing humulene (B1216466), have been staples in traditional Chinese medicine for their healing properties.[3] The journey of this compound from a fragrant component of traditional remedies and brews to a molecule of intense scientific interest underscores the value of ethnopharmacology in modern drug discovery.[4]
Botanical Distribution and Yield
This compound is widely distributed throughout the plant kingdom, contributing to the aromatic profiles of many herbs and spices.[5] Its concentration can vary significantly depending on the plant species, variety, and even environmental conditions like climate and soil composition.[5] Noble hop varieties, for example, are known to have higher levels of humulene.[1] A scoping review of 340 articles revealed that α-humulene yields can range from negligible amounts to as high as 60.90% of the essential oil content across different plant species.[6][7][8] This variability presents both a challenge and an opportunity for the pharmaceutical industry in sourcing this valuable compound.
Table 1: α-Humulene Content in Select Medicinal Plants
| Plant Species | Family | Reported Yield of α-Humulene (% of Essential Oil) | Reference(s) |
| Humulus lupulus (Hops) | Cannabaceae | Up to 40% | [1] |
| Cannabis sativa | Cannabaceae | Varies by strain; present in many cultivars | [5][6] |
| Aframomum melegueta | Zingiberaceae | Significant content | [6] |
| Leptospermum species | Myrtaceae | Notable levels | [6] |
| Cordia verbenacea | Boraginaceae | Significant source for research | [7][9] |
| Myrica rubra | Myricaceae | Source for anti-proliferative studies | [6] |
| Salvia officinalis (Sage) | Lamiaceae | Present | [3][5] |
| Panax ginseng (Ginseng) | Araliaceae | Present | [3][5] |
| Ocimum basilicum (Basil) | Lamiaceae | Present | [5] |
| Piper nigrum (Black Pepper) | Piperaceae | Present | [3] |
Biosynthesis of this compound
This compound belongs to the class of sesquiterpenoids, which are synthesized from three isoprene (B109036) units.[6] The biosynthesis of all sesquiterpenoids originates from the precursor molecule, farnesyl diphosphate (B83284) (FPP).[1] The formation of the characteristic 11-membered ring of humulene from the linear FPP molecule is catalyzed by specific enzymes known as sesquiterpene synthases.[1] This enzymatic cyclization is a critical step that dictates the final structure of the sesquiterpene. The biosynthesis of the precursor for the prenyl moieties of humulone (B191422), dimethylallyl pyrophosphate (DMAPP), primarily occurs via the deoxyxylulose pathway.[10]
Experimental Protocols: Isolation and Quantification
The study of this compound necessitates robust methods for its extraction from plant matrices and its subsequent analysis. Modern analytical techniques have refined the process, allowing for accurate identification and quantification.
Isolation and Extraction
The primary method for isolating volatile compounds like this compound from plant material is steam distillation . This process captures the essential oils, which are rich in terpenes. The general workflow involves preparing the plant material (e.g., drying and grinding), subjecting it to steam to vaporize the volatile components, and then condensing the vapor to separate the essential oil from the aqueous phase.
Analytical Quantification
Once the essential oil is extracted, chromatographic techniques are employed for separation and quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for separating and identifying volatile compounds. The gas chromatograph separates the components of the essential oil based on their boiling points and polarity, and the mass spectrometer provides detailed structural information for identification.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for quantifying this compound, especially in finished medicinal products that may contain aqueous components unsuitable for direct GC-MS analysis.[11] A validated HPLC method provides the accuracy and reproducibility needed for quality control and formulation studies.[11]
Table 2: Example of a Validated HPLC Method for α-Humulene Quantification
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| This table represents a generalized method; optimization is required for specific applications and matrices, as demonstrated in studies using experimental designs like Box-Behnken.[11] |
Pharmacological Activities and Signaling Pathways
Preclinical research has unveiled a broad spectrum of pharmacological activities for α-humulene, making it a compound of significant interest for drug development.[6] Its therapeutic potential spans anti-inflammatory, anticancer, antibacterial, and analgesic effects.[6][12][13]
Anti-inflammatory Activity
Chronic inflammation is a key factor in a multitude of diseases. α-Humulene has demonstrated potent anti-inflammatory properties in various experimental models.[9][14] Its mechanisms of action involve the modulation of key inflammatory pathways. Studies have shown that humulene can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[6] A critical aspect of its anti-inflammatory effect is the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a central regulator of the inflammatory response.[6]
Anticancer Properties
A significant portion of the research on α-humulene has focused on its antitumor potential.[15] In vitro studies have consistently shown its cytotoxic activity against a range of human cancer cell lines, including those of the colon, lung, breast, and prostate.[6][8]
The mechanisms underlying its anticancer effects are multifaceted and include:
-
Induction of Apoptosis: Humulene can trigger programmed cell death in cancer cells.[14]
-
Mitochondrial Dysfunction: It has been shown to disrupt the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[6][8]
-
Oxidative Stress: Humulene can induce oxidative stress within tumor cells, leading to cellular damage and death.[6][8]
-
Inhibition of Proliferation: It can slow or halt the growth of cancer cells.[14]
Importantly, some studies have noted that α-humulene can potentiate the effects of conventional chemotherapy drugs like doxorubicin, while showing no cytotoxic effects on non-cancerous cells, suggesting a favorable therapeutic window.[6][15]
Table 3: In Vitro Cytotoxic Activity of α-Humulene Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference(s) |
| HT-29 | Colorectal Carcinoma | 5.2 x 10⁻⁵ mol/L | [6] |
| HCT-116 | Colorectal Carcinoma | 3.1 x 10⁻⁴ mol/L | [6] |
| A549 | Lung Carcinoma | 1.3 x 10⁻⁴ mol/L | [6] |
| MCF-7 | Breast Adenocarcinoma | 4.2 x 10⁻⁴ mol/L | [6] |
| A2780 | Ovarian Cancer | 40 µM | [6] |
| SKOV3 | Ovarian Cancer | 200 µM | [6] |
| J5 | Hepatocellular Carcinoma | 1.8 x 10⁻⁴ mol/L | [6] |
| IC50 (half maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro. |
Other Pharmacological Effects
-
Analgesic Activity: Humulene has been shown to possess pain-relieving properties.[14] Some research suggests this effect may be mediated through the activation of CB2 cannabinoid receptors, which are involved in modulating inflammation and pain.[14]
-
Antibacterial Properties: Studies have demonstrated that humulene exhibits potent antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.[14]
-
Angiogenesis and Wound Healing: Research has indicated that α-humulene can promote angiogenesis (the formation of new blood vessels) by increasing the production of interleukin-8 (IL-8), a key process in wound healing.
Future Perspectives and Drug Development
The extensive preclinical data on α-humulene highlight its potential as a lead compound for the development of new therapeutics.[6] However, the translation from preclinical findings to clinical applications faces several hurdles.[8]
Challenges:
-
Yield Variability: The inconsistent yield of humulene from natural plant sources can pose a challenge for large-scale pharmaceutical production.[8]
-
Bioavailability: Like many terpenes, humulene's bioavailability may be limited, requiring formulation strategies to enhance its absorption and efficacy.[8]
-
Lack of Clinical Data: To date, there is a scarcity of clinical trials investigating the therapeutic effects of isolated α-humulene in humans.[7][8]
Future Directions:
-
Mechanistic Studies: Further research is needed to fully elucidate the molecular mechanisms underlying humulene's diverse pharmacological effects.[8]
-
Pharmacokinetic Studies: Rigorous pharmacokinetic profiling is essential to understand its absorption, distribution, metabolism, and excretion (ADME) in vivo.[8]
-
Derivative Synthesis: The chemical structure of humulene can be modified to create derivatives with improved potency, selectivity, and pharmacokinetic properties.[16][17] This approach is a common strategy in drug development to optimize a lead compound.[18]
-
Clinical Trials: Well-designed clinical trials are the ultimate step to validate the therapeutic efficacy and safety of humulene in treating inflammatory diseases, cancer, and other conditions.
Conclusion
This compound, a sesquiterpene first identified in hops, has a history that stretches back to ancient traditional medicine. Its widespread distribution in the plant kingdom and its impressive array of pharmacological activities—most notably anti-inflammatory and anticancer effects—make it a highly valuable natural product. While challenges in sourcing and bioavailability remain, the compelling preclinical evidence warrants further investigation. Through continued research into its mechanisms of action, pharmacokinetic properties, and clinical potential, this compound stands as a promising candidate for the development of a new generation of plant-derived pharmaceuticals.
References
- 1. Humulene - Wikipedia [en.wikipedia.org]
- 2. Historical review of medicinal plants’ usage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Humulene: The ancient terpene with modern health benefits â NaturalNews.com [naturalnews.com]
- 4. A Historical Overview of Natural Products in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. treehousecannabis.com [treehousecannabis.com]
- 6. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. The Clinical Translation of α-humulene - A Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. releaf.co.uk [releaf.co.uk]
- 10. Biosynthesis of bitter acids in hops. A (13)C-NMR and (2)H-NMR study on the building blocks of humulone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [Phytochemical and pharmacological progress on this compound-type sesquiterpenoids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. thebotanical.co [thebotanical.co]
- 15. researchgate.net [researchgate.net]
- 16. Pullulan based derivatives: synthesis, enhanced physicochemical properties, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pullulan based derivatives: synthesis, enhanced physicochemical properties, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
The Role of Humulane Sesquiterpenoids in Plant Defense: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Humulane-type sesquiterpenoids, including α-humulene and its derivatives like zerumbone (B192701), are integral components of plant defense systems. These volatile organic compounds exhibit a broad spectrum of protective activities, functioning as potent insecticidal, antimicrobial, and anti-herbivory agents. Their biosynthesis is intricately linked with the plant's hormonal defense signaling, primarily regulated by the jasmonic acid (JA) and salicylic (B10762653) acid (SA) pathways. This guide provides a comprehensive technical overview of the role of humulanes in plant defense, detailing their biological activities with quantitative data, the signaling pathways that govern their production, and the experimental protocols for their study.
Introduction
Plants, being sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to protect themselves from a myriad of biotic threats, including insect herbivores and pathogenic microorganisms. Among these chemical defenses, secondary metabolites play a crucial role. This compound-type sesquiterpenoids are a class of volatile organic compounds found in the essential oils of numerous plant species, including hops (Humulus lupulus), ginger (Zingiber officinale), and cannabis (Cannabis sativa)[1]. This guide delves into the multifaceted role of this compound and its derivatives in plant defense mechanisms, providing a technical resource for researchers in plant science, entomology, and drug development.
Biosynthesis of this compound
This compound is synthesized in plants through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produce the precursor farnesyl pyrophosphate (FPP). A specific sesquiterpene synthase, α-humulene synthase, then catalyzes the cyclization of FPP to form the characteristic 11-membered ring of α-humulene[2]. The expression of α-humulene synthase genes has been shown to be induced by methyl jasmonate (MJ), a key signaling molecule in the jasmonic acid pathway, indicating that this compound production is an active defense response[3].
Role in Plant Defense
This compound and its derivatives contribute to plant defense through several mechanisms, including direct toxicity and deterrence to herbivores, as well as antimicrobial and antifungal activities.
Insecticidal and Anti-Herbivory Activity
α-Humulene and its oxidative derivative, zerumbone, have demonstrated significant insecticidal properties against a range of agricultural pests. These compounds can act as feeding deterrents, growth inhibitors, and toxins.
Table 1: Insecticidal Activity of α-Humulene and Zerumbone
| Compound | Target Insect | Bioassay Method | Metric | Value | Reference |
| α-Humulene | Helicoverpa armigera (larvae) | Ingestion | LC₅₀ | 20.86 µg/mL | [4] |
| α-Humulene | Helicoverpa armigera (eggs) | Ovicidal | EC₅₀ | 77.10 µg/mL | [4] |
| Zerumbone | Helicoverpa armigera (larvae) | Ingestion | LC₅₀ | 17.16 µg/mL | [4] |
| Zerumbone | Helicoverpa armigera (eggs) | Ovicidal | EC₅₀ | 59.51 µg/mL | [4] |
Antimicrobial and Antifungal Activity
This compound derivatives also play a crucial role in defending plants against pathogenic fungi and bacteria. They can disrupt microbial cell membranes and interfere with essential cellular processes.
Table 2: Antimicrobial and Antifungal Activity of α-Humulene and Zerumbone
| Compound | Target Microorganism | Bioassay Method | Metric | Value | Reference |
| α-Humulene | Staphylococcus aureus | Broth Microdilution | MIC | 1.3 x 10⁻⁵ mol/L | [5] |
| α-Humulene | Bacteroides fragilis | Broth Microdilution | MIC | 2 µg/mL | [6] |
| Zerumbone | Streptococcus mutans | Microdilution | MIC | 250 µg/mL | [7] |
| Zerumbone | Streptococcus mutans | Microdilution | MBC | 500 µg/mL | [7] |
Signaling Pathways in this compound-Mediated Defense
The production of this compound and its derivatives is tightly regulated by the plant's defense signaling network. The jasmonic acid (JA) and salicylic acid (SA) pathways are the primary hormonal cascades that orchestrate the expression of genes involved in secondary metabolite biosynthesis in response to herbivory and pathogen attack.
Jasmonic Acid (JA) Pathway
The JA pathway is typically activated in response to wounding and herbivore attack. Mechanical damage or insect feeding triggers the synthesis of jasmonic acid, which then conjugates with isoleucine to form the active signaling molecule, JA-Ile. JA-Ile binds to the F-box protein COI1, leading to the degradation of JAZ repressor proteins. This de-repression allows for the activation of transcription factors, such as MYC2, which in turn upregulate the expression of defense-related genes, including those involved in this compound biosynthesis[8][9][10]. The induction of α-humulene synthase expression by methyl jasmonate provides direct evidence for the role of the JA pathway in regulating this compound production[3].
Salicylic Acid (SA) Pathway
The SA pathway is predominantly activated in response to biotrophic pathogens. Pathogen recognition leads to the accumulation of salicylic acid, which acts as a signaling molecule to induce systemic acquired resistance (SAR). SA accumulation leads to the activation of the master regulator NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1). Activated NPR1 translocates to the nucleus and interacts with TGA transcription factors to induce the expression of a battery of defense genes, including Pathogenesis-Related (PR) proteins[11][12]. Studies have shown that the synergistic application of methyl jasmonate and salicylic acid leads to a significant increase in the production of α-humulene and zerumbone, indicating a crosstalk between the JA and SA pathways in regulating the biosynthesis of these defense compounds[4].
Experimental Protocols
Insecticidal Bioassay: Diet Incorporation Method for Helicoverpa armigera
This protocol is adapted from methodologies used to assess the insecticidal activity of compounds against lepidopteran larvae[13][14].
-
Preparation of Artificial Diet: Prepare a standard artificial diet for H. armigera. The diet typically contains chickpea flour, yeast extract, vitamins, and agar (B569324). Autoclave the diet and cool to approximately 50-60°C.
-
Incorporation of Test Compound: Dissolve α-humulene or zerumbone in a suitable solvent (e.g., acetone) to create a stock solution. Add appropriate aliquots of the stock solution to the molten diet to achieve the desired final concentrations (e.g., a serial dilution from 1 to 100 µg/mL). A control diet should be prepared with the solvent alone.
-
Dispensing Diet: Pour the treated and control diets into individual wells of a 24-well bioassay tray. Allow the diet to solidify.
-
Larval Infestation: Place one 2nd or 3rd instar larva of H. armigera into each well. Seal the tray with a perforated lid to allow for air exchange.
-
Incubation: Maintain the bioassay trays in a controlled environment (e.g., 25 ± 2°C, 65 ± 5% relative humidity, and a 14:10 h light:dark photoperiod).
-
Data Collection: Record larval mortality at 24, 48, and 72 hours post-infestation. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
-
Data Analysis: Calculate the percentage of mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LC₅₀ (lethal concentration to kill 50% of the population) using probit analysis.
Antimicrobial Bioassay: Broth Microdilution Method for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents[1][15][16].
-
Preparation of Bacterial Inoculum: From a fresh culture of the target bacterium (e.g., Staphylococcus aureus) on an appropriate agar plate, suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compound Dilutions: Prepare a stock solution of α-humulene or zerumbone in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO). Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the bacterium. Growth is indicated by turbidity or a pellet at the bottom of the well.
-
(Optional) Determination of MBC: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the wells with no visible growth onto an appropriate agar medium. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Conclusion and Future Directions
This compound and its derivatives are clearly established as important mediators of plant defense against a wide array of biotic threats. Their insecticidal and antimicrobial properties, coupled with their regulation by key plant defense signaling pathways, underscore their significance in plant-environment interactions. The quantitative data presented in this guide provide a valuable resource for researchers aiming to harness the potential of these natural compounds in agriculture and medicine.
Future research should focus on elucidating the precise molecular targets of humulanes in insects and microbes to better understand their mechanisms of action. Furthermore, while the induction of this compound biosynthesis by the JA and SA pathways is evident, further investigation is needed to determine if humulanes themselves can act as signaling molecules to prime or amplify plant defense responses. A deeper understanding of the intricate crosstalk between this compound metabolism and phytohormone signaling will be crucial for developing novel strategies for crop protection and for the discovery of new therapeutic agents.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. Cloning, Expression and Functional Characterization of a Novel α-Humulene Synthase, Responsible for the Formation of Sesquiterpene in Agarwood Originating from Aquilaria malaccensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of α-humulene synthases responsible for the production of sesquiterpenes induced by methyl jasmonate in Aquilaria cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Healthy Zerumbone: From Natural Sources to Strategies to Improve Its Bioavailability and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zerumbone from Zingiber zerumbet (L.) smith: a potential prophylactic and therapeutic agent against the cariogenic bacterium Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Jasmonic acid promotes degreening via MYC2/3/4- and ANAC019/055/072-mediated regulation of major chlorophyll catabolic genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling pathway played by salicylic acid, gentisic acid, nitric oxide, polyamines and non-enzymatic antioxidants in compatible and incompatible Solanum-tomato mottle mosaic virus interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of Salicylic Acid and N-Hydroxy-Pipecolic Acid in Systemic Acquired Resistance [ppjonline.org]
- 13. researchgate.net [researchgate.net]
- 14. ijcmas.com [ijcmas.com]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. m.youtube.com [m.youtube.com]
A Technical Guide to the Spectroscopic Interpretation of α-Humulene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the spectroscopic data for α-humulene, a naturally occurring sesquiterpene. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, characterization, and quality control in research and drug development. α-Humulene, also known as α-caryophyllene, is a monocyclic sesquiterpene with an 11-membered ring, containing three non-conjugated carbon-carbon double bonds.[1] It is a known isomer of β-caryophyllene and is commonly found in the essential oils of various aromatic plants, including Humulus lupulus (hops) and Cannabis sativa.[1][2]
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of α-humulene.
Table 1: ¹H NMR Spectroscopic Data for α-Humulene (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.58 | dt | 1H | H-1 |
| ~5.10 | m | 2H | H-5, H-8 |
| ~2.50 | m | 2H | H-2 |
| ~2.20 | m | 2H | H-4 |
| ~2.05 | m | 2H | H-7 |
| ~1.65 | s | 3H | CH₃-12 |
| ~1.60 | s | 3H | CH₃-13 |
| ~1.45 | s | 3H | CH₃-15 |
| ~1.00 | s | 6H | CH₃-14, CH₃-10 |
Data compiled from various sources, including spectral databases and research articles. Specific shifts can vary slightly based on solvent and instrument.[3][4]
Table 2: ¹³C NMR Spectroscopic Data for α-Humulene (CDCl₃)
| Chemical Shift (δ) ppm | Carbon Assignment |
| 142.69 | C-9 |
| 131.7 | C-6 |
| 126.90 | C-1 |
| 126.4 | C-2 |
| 124.5 | C-5 |
| 40.5 | C-4 |
| 39.8 | C-7 |
| 38.7 | C-3 |
| 28.3 | C-11 |
| 25.7 | C-10 |
| 24.5 | C-8 |
| 23.37 | C-14 |
| 17.6 | C-12 |
| 16.24 | C-13 |
| 15.95 | C-15 |
Data compiled from various sources. Assignments are based on 2D NMR experiments and theoretical calculations.[3][5][6][7]
Table 3: Infrared (IR) Spectroscopy Data for α-Humulene
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080-3000 | Medium | =C-H Stretch (Alkenes) |
| < 3000 | Strong | -C-H Stretch (Alkanes) |
| 1680-1640 | Medium | C=C Stretch |
| 1465 | Medium | C-H Scissoring |
| 1378 | Medium | Methyl Rock |
Characteristic absorption bands for terpenes.[8] The region from 500-1400 cm⁻¹ is considered the fingerprint region and contains complex vibrations.
Table 4: Mass Spectrometry (MS) Data for α-Humulene
| m/z | Relative Intensity | Assignment |
| 204 | Moderate | [M]⁺ (Molecular Ion) |
| 189 | Low | [M-CH₃]⁺ |
| 161 | Moderate | [M-C₃H₇]⁺ |
| 136 | Strong | [C₁₀H₁₆]⁺ |
| 93 | Very Strong | [C₇H₉]⁺ |
| 69 | Strong | [C₅H₉]⁺ |
| 41 | Strong | [C₃H₅]⁺ |
Fragmentation pattern is characteristic of sesquiterpenes. The molecular ion peak confirms the molecular formula C₁₅H₂₄.[9][10][11]
Interpretation of Spectroscopic Data
2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of humulene (B1216466) provides critical information about the proton environment. The signals between 5.10 and 5.58 ppm are characteristic of vinylic protons on the double bonds. The complex multiplets in the upfield region (around 2.05-2.50 ppm) correspond to the allylic and aliphatic methylene (B1212753) protons within the eleven-membered ring. The singlets observed at approximately 1.00, 1.45, 1.60, and 1.65 ppm are indicative of the four methyl groups attached to quaternary or vinylic carbons, a common feature in terpenes. Overlapping signals can make direct assignment challenging, often requiring 2D NMR techniques like COSY for complete structural elucidation.[12]
2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the presence of 15 carbon atoms in the humulene molecule. The downfield signals between 124.5 and 142.69 ppm correspond to the six sp² hybridized carbons of the three double bonds. The remaining nine signals in the upfield region represent the sp³ hybridized carbons of the methyl and methylene groups, as well as the quaternary carbon.
2.3. Infrared (IR) Spectroscopy
The IR spectrum of humulene displays characteristic absorption bands that confirm its key functional groups. The medium intensity peaks observed between 3080 and 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the alkene groups.[8] The strong absorptions just below 3000 cm⁻¹ are due to the C-H stretching of the alkane portions of the molecule.[8] A medium band in the 1680-1640 cm⁻¹ region corresponds to the C=C stretching vibration, confirming the presence of double bonds.[8] The fingerprint region below 1400 cm⁻¹ contains complex C-H bending and C-C stretching vibrations that are unique to the molecule's overall structure.
2.4. Mass Spectrometry (MS)
Electron Impact (EI) mass spectrometry of humulene shows a molecular ion peak [M]⁺ at m/z 204, which corresponds to its molecular formula of C₁₅H₂₄.[9] The fragmentation pattern is characteristic of sesquiterpenes. The loss of a methyl group (CH₃) results in a peak at m/z 189. A significant peak at m/z 161 arises from the loss of an isopropyl group. The base peak is often observed at m/z 93, with other major fragments at m/z 136, 69, and 41, which are formed through complex rearrangements and cleavages of the ring structure.[10]
Experimental Protocols
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of humulene (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃). A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift referencing. The solution is then transferred to a 5 mm NMR tube.[13]
-
Instrumentation: Data is acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
Data Acquisition:
-
¹H NMR: A standard one-pulse sequence is used. Key parameters include a 30-45° pulse angle, a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans for good signal-to-noise.
-
¹³C NMR: A proton-decoupled pulse sequence is employed to simplify the spectrum to singlets. A larger spectral width (around 220 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans (often several thousand) and a longer relaxation delay may be required.
-
2D NMR (e.g., COSY, HSQC, HMBC): Standard pulse programs are utilized to establish correlations between protons (COSY) or between protons and carbons (HSQC, HMBC), which is essential for unambiguous signal assignment.[12][14]
-
3.2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like humulene, the simplest method is to prepare a thin film. A drop of the neat liquid is placed between two IR-transparent salt plates (e.g., NaCl or KBr). The plates are pressed together to create a thin capillary film.[9] Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where a drop of the sample is placed directly on the ATR crystal.[15]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the clean salt plates or empty ATR crystal is first recorded. The sample is then scanned, typically over the range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
3.3. Mass Spectrometry (MS)
-
Sample Introduction: Due to its volatility, humulene is ideally suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[16][17] The sample is injected into the GC, where it is vaporized and separated from other components on a capillary column (e.g., DB-5ms). The separated humulene then elutes into the mass spectrometer.
-
Instrumentation: A mass spectrometer, often a quadrupole or ion trap analyzer, coupled with a GC system.
-
Data Acquisition:
-
Ionization: Electron Impact (EI) is the most common ionization method for terpenes, typically using an electron energy of 70 eV.[10]
-
Analysis: The mass analyzer scans a mass-to-charge (m/z) range, for example, from 35 to 350 amu. The resulting mass spectrum plots the relative abundance of ions at each m/z value.
-
Workflow for Spectroscopic Interpretation
The following diagram illustrates the logical workflow for the structural elucidation of humulene using a combination of spectroscopic techniques.
References
- 1. Humulene - Wikipedia [en.wikipedia.org]
- 2. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. Humulene | C15H24 | CID 5281520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. massbank.eu [massbank.eu]
- 12. NMR blog - 'Hop' off the Diagonal: COSY spectrum of α-humulene — Nanalysis [nanalysis.com]
- 13. NMR Spectroscopy Applied to the Metabolic Analysis of Natural Extracts of Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extraction, Purification, and NMR Analysis of Terpenes from Brown Algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. files.eric.ed.gov [files.eric.ed.gov]
- 16. Developing a Comprehensive Terpenes Analysis Method Using Gas Chromatography/Mass Spectrometry [labroots.com]
- 17. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Isomers of Humulene and Their Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Humulene (B1216466), a naturally occurring monocyclic sesquiterpene, is a prominent constituent of the essential oils of numerous aromatic plants, including Humulus lupulus (hops), Cannabis sativa, and Salvia officinalis.[1] Beyond its contribution to the characteristic aroma of these plants, humulene and its isomers have garnered significant attention for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the primary isomers of humulene, their significant biological effects, detailed experimental protocols for their evaluation, and insights into the molecular signaling pathways they modulate. All quantitative data are presented in structured tables for comparative analysis, and key cellular and experimental workflows are visualized using Graphviz diagrams.
Isomers of Humulene: Structure and Identification
The most well-studied isomers of humulene are α-humulene, β-humulene, and γ-humulene. Additionally, zerumbone, a bicyclic sesquiterpenoid, is a biologically active derivative biosynthesized from α-humulene.[2][3] The chemical structures of these compounds are foundational to their biological activities.
-
α-Humulene (α-caryophyllene): An 11-membered ring structure with three non-conjugated double bonds.[1][4]
-
β-Humulene: A structural isomer of α-humulene, also with an 11-membered ring, but with a different arrangement of double bonds.
-
γ-Humulene: Another positional isomer within the humulene family.
-
Zerumbone: Derived from the hydroxylation and subsequent oxidation of α-humulene, it contains an α,β-unsaturated carbonyl group which is crucial for some of its biological activities.[2][5][6]
Biological Significance and Therapeutic Potential
The isomers of humulene exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. These activities are often attributed to their ability to modulate key cellular signaling pathways.
Anti-inflammatory Activity
α-Humulene has demonstrated potent anti-inflammatory effects in various preclinical models.[7] It has been shown to reduce paw edema in carrageenan-induced inflammation models by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[7][8] The anti-inflammatory actions of α-humulene are partly mediated through the inhibition of the NF-κB signaling pathway.[7]
Anticancer Activity
Multiple studies have highlighted the cytotoxic and antiproliferative effects of humulene isomers against various cancer cell lines.[9] α-Humulene has been shown to induce apoptosis and inhibit cell proliferation in several cancer cell types.[9] Zerumbone has also been extensively studied for its anticancer properties, which are linked to its ability to modulate multiple signaling pathways, including MAPK.[2][5] The anticancer activity of β-caryophyllene, often found in combination with α-humulene, is also well-documented and appears to involve the PI3K/Akt/mTOR pathway.[6][10]
Antimicrobial Activity
α-Humulene has exhibited antimicrobial activity against a range of pathogens. For instance, it has shown inhibitory effects against Staphylococcus aureus and can disrupt biofilm formation in Bacteroides fragilis.[7][11]
Quantitative Data on Biological Activities
The following tables summarize the quantitative data on the biological activities of humulene isomers from various studies.
Table 1: Anticancer Activity of Humulene Isomers (IC50 values)
| Isomer/Compound | Cell Line | IC50 Value | Reference |
| α-Humulene | RAW264.7 (Murine Macrophage) | 41.9 µg/mL | [12] |
| α-Humulene | HCT-116 (Human Colon Cancer) | 77.3 µg/mL | [12] |
| trans-Caryophyllene | RAW264.7 (Murine Macrophage) | 90.5 µg/mL | [12] |
| trans-Caryophyllene | HCT-116 (Human Colon Cancer) | 145.8 µg/mL | [12] |
| β-Caryophyllene | T24 (Human Bladder Cancer) | 40 µg/mL | [13] |
| β-Caryophyllene | 5637 (Human Bladder Cancer) | 40 µg/mL | [13] |
| Terpene Fraction (Prunus arabica) | AMJ13 (Breast Cancer) | 8.455 µg/mL | [14] |
| Terpene Fraction (Prunus arabica) | SK-GT-4 (Esophageal Cancer) | 15.14 µg/mL | [14] |
Table 2: Antimicrobial Activity of Humulene Isomers (MIC values)
| Isomer/Compound | Microorganism | MIC Value | Reference |
| α-Humulene | Staphylococcus aureus | 1.3 × 10⁻⁵ mol/L | [7] |
| α-Humulene | Bacteroides fragilis | 2 µg/mL | [11] |
| Hemp Essential Oil (rich in β-caryophyllene and α-humulene) | Enterococcus spp. | Lower than ciprofloxacin | [15] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of humulene isomers are provided below.
MTT Assay for Cytotoxicity
This protocol is adapted from standard procedures for assessing the cytotoxic effects of compounds on cancer cell lines.[16]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Humulene isomer stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the humulene isomer in culture medium. The final concentration of DMSO should not exceed 0.5% (v/v). Replace the medium in each well with 100 µL of the medium containing the desired concentration of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[17][18][19][20][21]
Materials:
-
Rats or mice
-
Carrageenan solution (1% w/v in sterile saline)
-
Humulene isomer suspension (in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer or calipers
-
Positive control (e.g., indomethacin (B1671933) or dexamethasone)
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the humulene isomer or vehicle orally or intraperitoneally to the animals. The positive control is administered to a separate group.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[1][22][23]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Humulene isomer stock solution (dissolved in a suitable solvent like DMSO)
-
Positive control (standard antibiotic)
-
Negative control (broth with solvent)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: Perform serial two-fold dilutions of the humulene isomer in the broth medium directly in the wells of the 96-well plate.
-
Inoculation: Add the standardized inoculum to each well.
-
Controls: Include a positive control (broth with inoculum and antibiotic), a negative control (broth with inoculum and solvent), and a sterility control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for most bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be observed visually or by adding a viability indicator like resazurin.
Signaling Pathways and Mechanisms of Action
The biological effects of humulene isomers are intricately linked to their modulation of key intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. α-Humulene has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[7]
References
- 1. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zerumbone suppresses the potential of growth and metastasis in hepatoma HepG2 cells via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zerumbone Suppresses the LPS-Induced Inflammatory Response and Represses Activation of the NLRP3 Inflammasome in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Potential Therapeutic Role of Beta-Caryophyllene as a Chemosensitizer and an Inhibitor of Angiogenesis in Cancer [mdpi.com]
- 5. Zerumbone suppresses the activation of inflammatory mediators in LPS-stimulated U937 macrophages through MyD88-dependent NF-κB/MAPK/PI3K-Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-Caryophyllene oxide inhibits growth and induces apoptosis through the suppression of PI3K/AKT/mTOR/S6K1 pathways and ROS-mediated MAPKs activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antibacterial and antibiofilm effects of α-humulene against Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. β-Caryophyllene induces apoptosis and inhibits cell proliferation by deregulation of STAT-3/mTOR/AKT signaling in human bladder cancer cells: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. inotiv.com [inotiv.com]
- 19. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vivo Assessment of Anti-Inflammatory Effects of Aqueous Extracts of Nepeta nuda ssp. nuda L. in Experimental Model of Peripheral Inflammation in Male Long Evans Rats [mdpi.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. mdpi.com [mdpi.com]
- 23. thieme-connect.com [thieme-connect.com]
The Entourage Effect in Focus: A Technical Guide to Humulane's Synergistic Contributions in Cannabis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the sesquiterpene humulane, also known as α-humulene, and its significant contribution to the entourage effect in cannabis. While often overshadowed by the more abundant terpenes, this compound exhibits a range of pharmacological properties, including anti-inflammatory, anti-cancer, and cannabimimetic effects. This document collates quantitative data from preclinical studies, details relevant experimental protocols, and visualizes key signaling pathways and workflows to offer a comprehensive resource for researchers and drug development professionals. Evidence suggests that this compound's interaction with the endocannabinoid system, including its activity at cannabinoid receptors, and its modulation of key inflammatory and oncogenic signaling pathways, underpins its synergistic potential with cannabinoids like THC and CBD.
Introduction
The concept of the "entourage effect" posits that the therapeutic efficacy of cannabis is derived from the synergistic interplay of its various chemical constituents, including cannabinoids, terpenes, and flavonoids, rather than the action of any single compound in isolation.[1] this compound, a monocyclic sesquiterpene also found in hops (Humulus lupulus), is a key contributor to this phenomenon.[2] While recognized for its characteristic earthy and woody aroma, the pharmacological significance of this compound is gaining increasing attention within the scientific community.
This guide will explore the multifaceted role of this compound, focusing on its direct and indirect interactions with the endocannabinoid system and other relevant biological targets. We will present a compilation of quantitative data from in vitro and in vivo studies, provide detailed experimental methodologies for key assays, and illustrate the complex biological processes involved through signaling pathway and workflow diagrams.
Quantitative Data on this compound's Pharmacological Activity
The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory effects of α-humulene from various preclinical studies.
Table 1: In Vitro Cytotoxicity of α-Humulene against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A2780 | Ovarian Cancer | 40 | [3] |
| SKOV3 | Ovarian Cancer | 200 | [3] |
| CCRF/CEM | Lymphoblast | 200 | [3] |
| Hepatocellular Carcinoma (various) | Liver Cancer | 15 | [3] |
| Rat Arterial Smooth Muscle | N/A (Proliferation) | 0.122 | [2] |
Table 2: In Vivo Anti-inflammatory and Cannabimimetic Effects of α-Humulene
| Animal Model | Condition | Administration Route | Effective Dose (mg/kg) | Observed Effect | Reference |
| Murine | Carrageenan-induced paw edema | Oral | 50 | Dose-dependent reduction in paw edema | [4] |
| Murine | Ovalbumin-induced airway inflammation | Oral | 50 | Reduction in inflammation markers | [2] |
| Murine | Behavioral assays | Intraperitoneal | 50 - 200 | Cannabimimetic properties via CB1 and A2a receptors | [4] |
| Murine | Antinociception | Intraperitoneal | 200 | Antinociceptive effects | [5] |
Core Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects through the modulation of several key intracellular signaling pathways, most notably the NF-κB and Akt pathways, which are central to inflammation and cancer progression.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Studies have shown that α-humulene can suppress the activation of NF-κB, thereby reducing the production of inflammatory mediators.[6][7]
Modulation of the Akt Signaling Pathway
The Akt (Protein Kinase B) signaling pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. α-Humulene has been shown to inhibit the activation of Akt, leading to decreased phosphorylation of its downstream targets, such as Bad and GSK-3, which ultimately promotes apoptosis in cancer cells.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's pharmacological effects.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted for assessing the cytotoxic effects of α-humulene on cancer cell lines such as MCF-7 and MDA-MB-231.
Materials:
-
Human breast cancer cell lines (MCF-7, MDA-MB-231)
-
RPMI-1640 or DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
α-Humulene (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Prepare serial dilutions of α-humulene in the culture medium. Replace the existing medium with 100 µL of medium containing different concentrations of α-humulene (e.g., 5-80 µg/mL). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of α-humulene that inhibits 50% of cell growth).
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This protocol describes a widely used model to evaluate the anti-inflammatory activity of α-humulene in rodents.
Materials:
-
Male Wistar rats or Swiss mice (180-220 g)
-
α-Humulene (suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Indomethacin or Dexamethasone (positive control)
Procedure:
-
Animal Acclimatization: Acclimatize the animals for at least one week before the experiment with free access to food and water.
-
Drug Administration: Administer α-humulene (e.g., 50 mg/kg) or the positive control orally one hour before the carrageenan injection. The control group receives the vehicle only.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)
This protocol provides a general framework for determining the binding affinity of α-humulene to CB1 and CB2 receptors.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors
-
Radioligand (e.g., [³H]CP-55,940)
-
α-Humulene
-
Non-labeled cannabinoid agonist (for non-specific binding, e.g., WIN 55,212-2)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail and counter
Procedure:
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Assay buffer, radioligand, membrane preparation, and a high concentration of non-labeled agonist.
-
Competitive Binding: Assay buffer, radioligand, membrane preparation, and varying concentrations of α-humulene.
-
-
Incubation: Incubate the plate at 30°C for 90 minutes.
-
Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Scintillation Counting: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of α-humulene to determine the Ki value.
Western Blot Analysis for Akt and NF-κB Pathway Proteins
This protocol details the steps to assess the effect of α-humulene on the phosphorylation status of key proteins in the Akt and NF-κB signaling pathways.
Materials:
-
Cell line of interest (e.g., cancer cell line)
-
α-Humulene
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-NF-κB p65, anti-NF-κB p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with α-humulene for the desired time and concentration. Lyse the cells with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using ECL reagent and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Experimental and Logical Workflows
The following diagrams illustrate the workflows for investigating this compound's contribution to the entourage effect.
References
- 1. Taming THC: potential cannabis synergy and phytocannabinoid-terpenoid entourage effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic combinations of major cannabinoid and terpene contents in Cannabis flower and patient outcomes: a proof-of-concept assessment of the Vigil Index of Cannabis Chemovars - PMC [pmc.ncbi.nlm.nih.gov]
The intricate Dance of Molecules: A Technical Guide to Humulene Biosynthesis in Humulus lupulus
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core of humulene (B1216466) biosynthesis in Humulus lupulus (hops), providing a comprehensive overview for researchers, scientists, and professionals in drug development. Humulene, a key sesquiterpene, not only contributes significantly to the aromatic profile of hops and beer but also exhibits a range of pharmacological activities, making its biosynthetic pathway a subject of intense scientific interest. This document outlines the enzymatic steps, quantitative data, experimental methodologies, and regulatory aspects of humulene production in this economically important plant.
The Biosynthetic Pathway of α-Humulene
α-Humulene, a cyclic sesquiterpene, is synthesized from the universal precursor farnesyl diphosphate (B83284) (FPP). The biosynthesis is a multi-step process that begins with the methylerythritol phosphate (B84403) (MEP) pathway, which provides the isoprenoid building blocks. The entire process is localized within the glandular trichomes of the hop cones.
The key enzymatic step in humulene biosynthesis is the cyclization of FPP, catalyzed by the enzyme α-humulene synthase (HlSTS1). This enzyme facilitates the conversion of the linear FPP molecule into the characteristic 11-membered ring structure of α-humulene. Notably, in Humulus lupulus, HlSTS1 is a bifunctional enzyme, also producing β-caryophyllene as a secondary product.
Subcellular Localization
The biosynthesis of the precursor FPP via the MEP pathway occurs in the plastids of the glandular trichome cells.[1] The final conversion of FPP to α-humulene, catalyzed by α-humulene synthase, is believed to occur in the cytoplasm.[2]
Quantitative Data on Humulene Biosynthesis
The concentration of α-humulene and the activity of the enzymes involved in its biosynthesis can vary significantly depending on the hop cultivar, developmental stage of the cone, and environmental conditions.
Table 1: α-Humulene Concentration in Various Humulus lupulus Cultivars
| Cultivar | α-Humulene (% of Essential Oil) | Reference |
| Nugget | ~15-25% | [3] |
| Cascade | ~8-13% | [4] |
| Centennial | ~10-18% | [4] |
| Chinook | ~18-24% | [4] |
| Comet | ~10-15% | [4] |
| Fuggle | ~15-20% | [4] |
| Saaz | ~25-35% | [3] |
Table 2: Kinetic Properties of α-Humulene Synthase (HlSTS1)
| Enzyme | Substrate | Km (µM) | kcat | Product Ratio (α-Humulene:β-Caryophyllene) | Reference |
| HlSTS1 (Humulus lupulus) | Farnesyl Diphosphate (FPP) | 0.7 | Not Reported | ~3:1 | [3][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of humulene biosynthesis.
Quantification of α-Humulene by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analysis of α-humulene from hop cone samples.
1. Sample Preparation:
-
Dry hop cones at room temperature to a constant weight.
-
Grind the dried cones to a fine powder.
-
Accurately weigh approximately 100 mg of the hop powder into a 20 mL headspace vial.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Equilibrate the vial at 60°C for 15 minutes.
-
Expose a 100 µm polydimethylsiloxane (B3030410) (PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.
3. GC-MS Analysis:
-
Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 3°C/minute.
-
Ramp 2: Increase to 250°C at a rate of 10°C/minute, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
4. Data Analysis:
-
Identify α-humulene based on its retention time and mass spectrum by comparison with an authentic standard and the NIST library.
-
Quantify the amount of α-humulene using an internal standard (e.g., n-alkane) and a calibration curve.
Heterologous Expression and Enzyme Assay of α-Humulene Synthase (HlSTS1)
This protocol describes the functional characterization of HlSTS1 in a microbial host.
1. Heterologous Expression in E. coli:
-
Clone the full-length coding sequence of HlSTS1 into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).
-
Transform the expression construct into an appropriate E. coli strain (e.g., BL21(DE3)).
-
Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubate at 18°C for 16-20 hours.
-
Harvest the cells by centrifugation and store the pellet at -80°C.
2. Protein Extraction:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. The supernatant contains the crude protein extract. For purification, proceed with affinity chromatography using a Ni-NTA resin.
3. Enzyme Assay:
-
Prepare the assay mixture in a glass vial with a Teflon-lined cap. The mixture should contain:
-
100 µL of assay buffer (e.g., 25 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl2, 5% (v/v) glycerol, 5 mM DTT).
-
50-100 µg of crude or purified enzyme.
-
10 µM farnesyl diphosphate (FPP).
-
-
Overlay the aqueous reaction mixture with 500 µL of n-hexane to trap the volatile products.
-
Incubate the reaction at 30°C for 1-2 hours with gentle shaking.
-
Stop the reaction by vortexing vigorously for 30 seconds to extract the products into the hexane (B92381) layer.
-
Analyze the hexane layer by GC-MS as described in section 3.1.
Gene Expression Analysis of HlSTS1 by qRT-PCR
This protocol details the quantification of HlSTS1 transcripts.[1]
1. RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from hop glandular trichomes using a suitable method (e.g., RNeasy Plant Mini Kit, Qiagen).
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase and oligo(dT) primers.
2. qRT-PCR:
-
Design primers specific to the HlSTS1 gene.
-
Prepare the qRT-PCR reaction mixture containing:
-
SYBR Green Master Mix
-
Forward and reverse primers (final concentration 0.2-0.5 µM each)
-
Diluted cDNA template
-
-
Perform the qRT-PCR using a real-time PCR system with the following cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplification.
3. Data Analysis:
-
Use the 2-ΔΔCt method to calculate the relative expression of HlSTS1.
-
Normalize the expression data to a stably expressed reference gene (e.g., actin or GAPDH).
Regulation of Humulene Biosynthesis
The biosynthesis of α-humulene is a tightly regulated process, influenced by both developmental and environmental factors.
Developmental Regulation: The expression of HlSTS1 is developmentally regulated, with the highest transcript levels observed in mature hop cones.[3] This correlates with the accumulation of α-humulene during cone development.
Environmental Stress: Abiotic stresses, such as heat and drought, have been shown to impact the expression of terpene synthase genes, including those responsible for humulene production.[6] Studies have indicated that while moderate stress can sometimes enhance terpene production, severe stress can lead to a downregulation of the biosynthetic pathway.
Hormonal Regulation: While the direct hormonal regulation of HlSTS1 in hops is not fully elucidated, plant hormones such as jasmonic acid and salicylic (B10762653) acid are known to be involved in the regulation of terpene biosynthesis in other plant species, often as part of defense responses. Further research is needed to clarify their specific roles in Humulus lupulus.
Conclusion
The biosynthesis of α-humulene in Humulus lupulus is a well-defined yet complex process, centered around the activity of the α-humulene synthase (HlSTS1). Understanding the intricacies of this pathway, from the genetics and enzymology to the regulatory networks, is crucial for the targeted breeding of hop cultivars with desired aromatic and medicinal properties. The methodologies and data presented in this guide provide a solid foundation for researchers and industry professionals to further explore and manipulate this important biosynthetic pathway. Future research should focus on elucidating the complete kinetic parameters of HlSTS1, identifying the specific transcription factors that regulate its expression, and exploring the potential for metabolic engineering to enhance humulene production.
References
- 1. mdpi.com [mdpi.com]
- 2. brewingscience.de [brewingscience.de]
- 3. The hops (Humulus lupulus) genome contains a mid-sized terpene synthase family that shows wide functional and allelic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bv.fapesp.br [bv.fapesp.br]
- 5. uniprot.org [uniprot.org]
- 6. Gene expression for secondary metabolite biosynthesis in hop (Humulus lupulus L.) leaf lupulin glands exposed to heat and low-water stress - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Potential of α-Humulene: A Technical Guide for Drug Development
Introduction
α-Humulene, also known as α-caryophyllene, is a naturally occurring monocyclic sesquiterpene found in the essential oils of numerous aromatic plants.[1] It is a key component in hops (Humulus lupulus), from which it derives its name, and is also present in cannabis (Cannabis sativa), sage (Salvia officinalis), ginseng, and black pepper.[1][2][3][4] Historically recognized for contributing to the characteristic "hoppy" aroma of beer, α-humulene has garnered significant scientific interest for its diverse and potent pharmacological properties.[1] A systematic review of existing research highlights its significant potential as an antitumor, anti-inflammatory, and antimicrobial agent.[5] This technical guide provides an in-depth overview of the pharmacological potential of α-humulene, focusing on its anti-inflammatory, analgesic, and anti-cancer activities, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to inform future research and drug development.
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetic profile of α-humulene is crucial for its development as a therapeutic agent. Due to their lipophilic nature, terpenes like α-humulene often face challenges with water solubility, which can lead to rapid metabolism and low oral bioavailability.[6] Studies in mice have shown that α-humulene is absorbed rapidly after oral and topical administration.[7][8]
Following oral administration, peak plasma concentrations are achieved within 15-30 minutes.[7] However, the compound is also eliminated quickly, with a short absorption half-life.[7] Tissue distribution analysis indicates that α-humulene is found in high amounts in the liver, followed by the kidneys, heart, lungs, spleen, and brain, though these levels decrease significantly within hours.[7] These findings underscore the need for further pharmacokinetic studies and potentially the development of novel delivery systems to enhance its therapeutic efficacy.[6][9]
| Parameter | Oral Administration (150 mg/kg) | Intravenous Administration | Reference |
| Tmax (Peak Time) | 15 min | N/A | [7] |
| Absorption Half-life (t1/2a) | 16.8 min | 1.8 min | [7] |
| Elimination Half-life (t1/2b) | 118.2 min | 55 min | [7] |
| Oral Bioavailability | 18% | N/A | [7] |
Anti-inflammatory Potential
α-Humulene has demonstrated potent anti-inflammatory properties in a variety of preclinical models, positioning it as a safer potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[9] Its efficacy has been shown to be comparable to dexamethasone (B1670325) in some studies. The mechanism of action is multifactorial, involving the modulation of key inflammatory pathways and mediators.[6][9]
Mechanism of Action: The anti-inflammatory effects of α-humulene are largely attributed to its ability to inhibit the activation of critical transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[6][10] By suppressing these pathways, α-humulene reduces the production and release of several pro-inflammatory cytokines and mediators, including:
-
Tumor Necrosis Factor-alpha (TNF-α)[9]
-
Interleukin-1β (IL-1β)[9]
-
Interleukin-5 (IL-5)[10]
-
Interleukin-6 (IL-6)[11]
-
Prostaglandin E2 (PGE2)[9]
-
Leukotriene B4 (LTB4)[10]
This modulation of the inflammatory cascade has been observed in models of acute paw edema and allergic airway inflammation.[6][9][10]
| Study Model | Administration/Concentration | Key Results | Reference |
| Carrageenan-induced paw edema (mice) | 50 mg/kg (oral) | Dose-dependent reduction in paw edema; inhibited TNF-α and IL-1β release. | [6][9] |
| Ovalbumin-induced airway inflammation (mice) | Preventive or therapeutic administration | Reduced eosinophil recruitment; inhibited IL-5, CCL11, and LTB4 levels. | [6][10] |
| Lipopolysaccharide (LPS)-induced THP-1 cells | 100 µM | Significant decrease (60%) of LPS-induced IL-6 release. | [11] |
| Bradykinin (B550075)/Histamine-induced edema (mice) | 50 mg/kg (oral) | Inhibited edema induced by bradykinin and histamine. | [9] |
Experimental Protocol: Carrageenan-Induced Paw Edema
This is a standard in vivo model for evaluating acute inflammation and the efficacy of anti-inflammatory agents.
-
Animal Model: Typically, male Wistar rats or Swiss mice are used. Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into groups: a negative control group (vehicle), a positive control group (e.g., indomethacin (B1671933) or dexamethasone), and one or more test groups receiving different doses of α-humulene.
-
Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer.
-
Drug Administration: The vehicle, positive control, or α-humulene is administered, typically orally (p.o.) or intraperitoneally (i.p.), one hour before the induction of inflammation.
-
Inflammation Induction: A 0.1 mL injection of 1% carrageenan solution (in saline) is administered into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the negative control group. Statistical analysis (e.g., ANOVA) is performed to determine significance.
Analgesic Potential
In addition to its anti-inflammatory effects, α-humulene has been investigated for its analgesic properties.[12] Research suggests it can mitigate pain in models of post-operative and chronic pain, such as fibromyalgia.[13] Studies on various cannabis terpenes have shown that α-humulene produces potent antinociceptive effects, comparable in some models to morphine, especially in cases of neuropathic pain.[14]
Experimental Protocol: Acetic Acid-Induced Writhing Test
This is a common visceral pain model used to screen for analgesic compounds.[15]
-
Animal Model: Swiss mice are typically used.
-
Grouping and Administration: Animals are divided into groups and pre-treated with a vehicle, a standard analgesic (e.g., acetylsalicylic acid), or α-humulene, usually 30-60 minutes before the pain stimulus.
-
Pain Induction: A 0.6-0.8% solution of acetic acid is injected intraperitoneally.
-
Observation: Immediately after injection, each mouse is placed in an individual observation chamber. The number of "writhes" (a characteristic behavior involving abdominal constriction and hind limb stretching) is counted for a set period, typically 20-30 minutes.[15]
-
Data Analysis: The total number of writhes for each treated group is compared to the vehicle control group, and the percentage of pain inhibition is calculated.
Anti-Cancer Potential
One of the most promising areas of α-humulene research is its anti-cancer activity. It has demonstrated cytotoxicity against a wide range of human cancer cell lines, including those of the colon, breast, lung, and liver, while often showing minimal effect on non-cancerous cells.[6][9][16]
Mechanism of Action: The anti-proliferative effects of α-humulene are mediated through several mechanisms:
-
Induction of Apoptosis: It triggers programmed cell death, often through the intrinsic (mitochondrial) pathway.[9][17][18]
-
Generation of Reactive Oxygen Species (ROS): α-Humulene can increase intracellular ROS levels, leading to oxidative stress and subsequent cell death in cancer cells.[9]
-
Disruption of Mitochondrial Membrane Potential: This is a key event in the intrinsic apoptotic cascade.[9]
-
Inhibition of Signaling Pathways: α-Humulene has been shown to inhibit pro-survival signaling pathways, such as the Protein Kinase B (Akt) pathway.[17][18] Inhibition of Akt prevents the phosphorylation and inactivation of pro-apoptotic proteins like Bad, thereby promoting apoptosis.[17][18]
-
Synergistic Effects: It can enhance the efficacy of conventional chemotherapy drugs like doxorubicin, 5-fluorouracil, and oxaliplatin (B1677828).[9][19]
| Cancer Cell Line | Type | IC50 / Effective Concentration | Key Findings | Reference |
| A2780 | Ovarian | 40 µM | Antiproliferative activity observed. | [9] |
| SKOV3 | Ovarian | 200 µM | Antiproliferative activity observed. | [9] |
| Huh7, SMMC-7721, HepG2 | Hepatocellular Carcinoma | 15 µmol/L | Inhibited proliferation via intrinsic apoptotic pathways. | [9] |
| CaCo-2, SW-620 | Colorectal Adenocarcinoma | 100-150 µmol/L | Enhanced antiproliferative activity of oxaliplatin and 5-fluorouracil. | [9] |
| HCT-116 | Colon Carcinoma | 3.1 x 10⁻⁴ mol/L | Demonstrated cytotoxic potential. | [9] |
| MCF-7 | Breast Adenocarcinoma | 4.2 x 10⁻⁴ mol/L | Demonstrated cytotoxic potential. | [9] |
| A549 | Lung Carcinoma | 1.3 x 10⁻⁴ mol/L | Significant cytotoxicity observed. | [9] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Cancer cells are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are incubated for 24 hours to allow for cell attachment.
-
Treatment: The culture medium is replaced with a fresh medium containing various concentrations of α-humulene (and a vehicle control). The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
α-Humulene, a prevalent sesquiterpene in many essential oils, exhibits a remarkable range of pharmacological activities with significant therapeutic potential. Preclinical evidence strongly supports its efficacy as an anti-inflammatory, analgesic, and anti-cancer agent. Its mechanisms of action, involving the modulation of key signaling pathways like NF-κB and Akt, provide a solid foundation for its consideration in drug development.
However, the translation from preclinical findings to clinical application faces several hurdles.[9] Key challenges include the variability in α-humulene yields from natural sources and its low oral bioavailability.[6][9] Future research should focus on:
-
Pharmacokinetic Optimization: Rigorous pharmacokinetic and pharmacodynamic studies in human subjects are essential.[6][9] Development of novel drug delivery systems (e.g., nanoformulations) could improve bioavailability and therapeutic outcomes.
-
Mechanism Elucidation: Further investigation into the molecular targets and signaling interactions of α-humulene will provide a more comprehensive understanding of its effects.
-
Clinical Trials: Well-designed clinical trials are necessary to validate the safety and efficacy of α-humulene for treating inflammatory conditions, chronic pain, and various cancers.
References
- 1. Humulene - Wikipedia [en.wikipedia.org]
- 2. Exploring the World of Humulene: The Scent, the Science, and the Significance | Weedstrain [weedstrain.com]
- 3. happyleafportland.com [happyleafportland.com]
- 4. finestlabs.com [finestlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 8. leafly.com [leafly.com]
- 9. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preventive and therapeutic anti-inflammatory properties of the sesquiterpene α-humulene in experimental airways allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effects of α-humulene on the release of pro-inflammatory cytokines in lipopolysaccharide-induced THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stratcann.com [stratcann.com]
- 13. highdesertrelief.org [highdesertrelief.org]
- 14. norml.org [norml.org]
- 15. Analgesic Potential of Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. α-Humulene inhibits hepatocellular carcinoma cell proliferation and induces apoptosis through the inhibition of Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Humulane derivatives and their potential applications
An In-depth Technical Guide to Humulane Derivatives: From Therapeutic Potential to Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound-type sesquiterpenoids, a class of natural products characterized by a distinctive 11-membered ring, are gaining significant attention in the scientific community for their broad pharmacological activities.[1][2] Widely distributed in various plant species, these compounds, most notably α-humulene and zerumbone (B192701), have demonstrated potent anti-inflammatory and anti-cancer properties in a multitude of preclinical studies.[1][3] This technical guide provides a comprehensive overview of the current research on this compound derivatives, focusing on their therapeutic applications, mechanisms of action, and the experimental methodologies used for their evaluation. It aims to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.
Introduction to this compound Derivatives
Sesquiterpenoids are a class of terpenes composed of three isoprene (B109036) units, biosynthesized from farnesyl diphosphate (B83284) (FPP).[3][4] The this compound family, which includes isomers like α-humulene, β-humulene, and γ-humulene, is a prominent member of this class.[1][2] These compounds are major constituents of the essential oils of aromatic plants such as Humulus lupulus (hops), Zingiber zerumbet (wild ginger), and Salvia officinalis (sage).[4][5]
Zerumbone, an α,β-unsaturated carbonyl-containing derivative, is one of the most extensively studied this compound-type sesquiterpenoids due to its diverse pharmacological properties, including anti-neoplastic, anti-inflammatory, antibacterial, and antioxidant effects.[3] Similarly, α-humulene has shown significant anti-inflammatory and anti-cancer efficacy, often acting synergistically with other terpenes or conventional chemotherapeutic agents.[6][7] The therapeutic potential of these compounds stems from their ability to modulate multiple critical signaling pathways involved in tumorigenesis and inflammation.[8]
Potential Applications and Mechanisms of Action
The primary therapeutic applications for this compound derivatives lie in oncology and inflammatory diseases. Their efficacy is attributed to their multi-targeted mechanisms of action, which disrupt key cellular processes that drive these pathologies.
Anti-Cancer Activity
This compound derivatives exhibit potent cytotoxicity against a wide range of cancer cell lines, including those of the breast, colon, lung, pancreas, and blood.[6][9][10] Their anti-cancer effects are mediated through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis and angiogenesis.[6][11]
Key Signaling Pathways Modulated in Cancer:
-
NF-κB Pathway: Both zerumbone and α-humulene are potent inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][12] NF-κB is a transcription factor that plays a central role in inflammation, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers. This compound derivatives can prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of its pro-survival target genes.[13][14]
-
PI3K/Akt/mTOR Pathway: Zerumbone has been shown to suppress the PI3K/Akt/mTOR pathway, which is critical for cell growth, proliferation, and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.[5]
-
Apoptosis Induction: These compounds trigger programmed cell death by modulating the intrinsic (mitochondrial) pathway of apoptosis.[11][12] They can down-regulate the expression of anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins like Bax, leading to the release of cytochrome c from mitochondria and the subsequent activation of caspases.[11][12]
-
Cell Cycle Arrest: Zerumbone is well-documented to induce cell cycle arrest, predominantly at the G2/M phase, thereby preventing cancer cells from dividing.[5][6]
-
Generation of Reactive Oxygen Species (ROS): Several studies report that this compound derivatives can increase the intracellular levels of ROS in cancer cells.[6][15][16] While typically associated with cellular damage, this elevated oxidative stress can selectively push cancer cells towards apoptosis.
Anti-Inflammatory Activity
Chronic inflammation is a key driver of various diseases. This compound derivatives, particularly α-humulene, exhibit significant anti-inflammatory properties by suppressing the production of key inflammatory mediators.[8][17]
Mechanisms of Anti-Inflammatory Action:
-
Cytokine Suppression: α-humulene reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[8][14]
-
NF-κB Inhibition: As in cancer, the inhibition of the NF-κB pathway is a primary mechanism for the anti-inflammatory effects of these compounds, preventing the transcription of genes encoding inflammatory proteins.[8][14]
-
Enzyme Inhibition: The compounds can also inhibit the activity of enzymes like cyclooxygenase-2 (COX-2), which is responsible for producing inflammatory prostaglandins.[14]
Quantitative Bioactivity Data
The cytotoxic effects of this compound derivatives have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency. The tables below summarize representative IC₅₀ values for α-humulane and zerumbone.
Table 1: Anti-Cancer Activity of α-Humulene
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
|---|---|---|---|
| HT-29 | Colorectal Adenocarcinoma | 52 | [6] |
| A549 | Lung Carcinoma | 130 | [6] |
| HCT-116 | Colorectal Carcinoma | 310 | [6][18] |
| MCF-7 | Breast Adenocarcinoma | 420 | [6][19] |
| A2780 | Ovarian Cancer | 40 | [6] |
| SKOV3 | Ovarian Cancer | 200 | [6] |
| PC-3 | Prostate Cancer | 10-50 | [20] |
| HepG2 | Hepatocellular Carcinoma | 10-50 |[20] |
Table 2: Anti-Cancer Activity of Zerumbone
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference(s) |
|---|---|---|---|
| HepG2 | Liver Cancer | 6.20 | [9] |
| HeLa | Cervical Cancer | 6.4 | [9][10] |
| MCF-7 | Breast Cancer | 23.0 | [9] |
| MDA-MB-231 | Breast Cancer | 24.3 | [9] |
| WEHI-3B | Murine Leukaemia | 5.0 | [10] |
| CEMss | T-lymphoblastoid | 12.0 | [10] |
| SH-SY5Y | Neuroblastoma | ~13.1 (60 µM) |[10] |
Note: Direct comparison of values should be made with caution due to variations in experimental conditions (e.g., incubation times) between studies.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key in vitro assays used to characterize the bioactivity of this compound derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and cytotoxicity.[4][12]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan (B1609692) crystals.[12] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[21]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[22]
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[22]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[23] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[23]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.[21]
Cell Cycle Analysis via Propidium (B1200493) Iodide Staining
This method uses the fluorescent dye propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[16]
Principle: PI is a stoichiometric DNA-intercalating agent. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.
Protocol:
-
Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat with the this compound derivative for a specified time (e.g., 24 hours).
-
Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.[3]
-
Fixation: Resuspend the cell pellet and add dropwise into ice-cold 70% ethanol (B145695) while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice or store at -20°C.[16]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[16] The RNase A is crucial to degrade RNA, which PI can also bind.
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature, protected from light.[15]
-
Flow Cytometry: Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample. Use software to gate out doublets and debris and to model the cell cycle distribution based on the linear fluorescence intensity of the PI signal.[16]
Measurement of Intracellular ROS
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
Principle: DCFH-DA diffuses into cells where it is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which can be detected by fluorescence microscopy or flow cytometry.[24][25]
Protocol:
-
Cell Culture: Seed cells in a suitable format (e.g., 24-well plate for microscopy or culture flasks for flow cytometry) and allow them to attach overnight.
-
Treatment: Treat cells with the this compound derivative for the desired time. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Loading with DCFH-DA: Remove the treatment medium and wash the cells once with pre-warmed PBS or serum-free medium.[24]
-
Staining: Add a working solution of DCFH-DA (typically 10-25 µM in serum-free medium) to the cells and incubate for 30-60 minutes at 37°C, protected from light.[26]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove excess probe.[2]
-
Detection:
-
Fluorescence Microscopy: Add PBS to the wells and immediately capture images using a fluorescence microscope with excitation/emission wavelengths of ~485/530 nm.[24]
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze immediately on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FITC).[27]
-
-
Quantification: Quantify the mean fluorescence intensity (MFI) of the cell population and express it as a fold change relative to the untreated control.[2]
Experimental and Logical Workflows
The discovery and characterization of bioactive natural products follow a structured workflow, from initial screening to detailed mechanism-of-action studies.
Conclusion and Future Directions
This compound derivatives, exemplified by α-humulene and zerumbone, represent a promising class of natural products with significant potential for development as anti-cancer and anti-inflammatory agents. Their ability to modulate multiple key signaling pathways, such as NF-κB and PI3K/Akt, provides a strong mechanistic basis for their therapeutic effects. The data summarized herein underscore the potent bioactivity of these compounds across a range of preclinical models.
Despite the promising preclinical evidence, several challenges remain for their clinical translation. These include issues related to bioavailability, pharmacokinetic profiling, and potential toxicity, which are common hurdles for lipophilic natural products.[8] Future research should focus on comprehensive preclinical toxicology and pharmacokinetic studies. Furthermore, the application of medicinal chemistry to create semi-synthetic derivatives could lead to analogues with improved potency, selectivity, and drug-like properties. The development of novel drug delivery systems, such as nanoformulations, may also help overcome bioavailability challenges. Continued investigation into the synergistic effects of this compound derivatives with existing therapies could open new avenues for combination treatments, potentially enhancing efficacy and overcoming drug resistance.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. library.opentrons.com [library.opentrons.com]
- 6. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Cancer and Anti-Angiogenesis Activities of Zerumbone Isolated from Zingiber Zerumbet – A Systematic Review [foodandnutritionjournal.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Role of Zerumbone, a Phytochemical Sesquiterpenoid from Zingiber zerumbet Smith, in Maintaining Macrophage Polarization and Redox Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory effects of α-humulene and β-caryophyllene on pterygium fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. MTT (Assay protocol [protocols.io]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bio-protocol.org [bio-protocol.org]
- 26. arigobio.com [arigobio.com]
- 27. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
The Enduring Essence: A Technical Guide to Humulene's Role in Beer Aroma and Flavor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of the sesquiterpene humulene (B1216466) in defining the aroma and flavor profile of beer. We delve into the chemical properties, biosynthesis, and analytical quantification of humulene, providing detailed experimental protocols and a comprehensive overview of its sensory impact and biotransformation during the brewing process.
Chemical and Sensory Properties of Humulene
Humulene, also known as α-humulene or α-caryophyllene, is a monocyclic sesquiterpene with the chemical formula C₁₅H₂₄[1][2]. It is a key component of the essential oil of hops (Humulus lupulus), from which it derives its name[2][3]. Humulene is an isomer of β-caryophyllene, and they are often found together in many aromatic plants[2].
The aroma profile of humulene is complex and is often described as woody, earthy, and spicy[1][3]. It can also contribute subtle floral and herbal notes[4]. While humulene itself contributes to the overall "hoppy" character of beer, its oxidation products, formed during hop storage and the brewing process, are particularly significant for the final aroma[4][5].
Quantitative Analysis of Humulene in Hops and Beer
The concentration of humulene varies significantly among different hop varieties, influencing their aromatic properties and suitability for different beer styles. "Noble" hop varieties, for instance, are known to have higher levels of humulene[2]. The tables below summarize the quantitative data for humulene in various hop varieties and its resulting concentrations, along with its key oxidation products, in different beer styles.
Table 1: Humulene Content in Select Hop Varieties
| Hop Variety | Humulene (% of Total Essential Oil) | Primary Aroma Descriptors |
| Hallertauer Mittelfrüh | 22.7 - 28.0% | Spicy, Herbal, Floral |
| Saaz | 17.4 - 25.7% | Spicy, Earthy, Cinnamon-like |
| Sterling | 41.6% | Spicy, Herbal, Floral |
| Vanguard | 51.2% | Herbal, Woody, Spicy |
| U.K. Kent Golding | >30% | Floral, Herbal, Spicy |
| Southern Dawn | 24.89% | Woody, Earthy |
| Cascade | ~19.4% | Citrus, Floral |
Source: Data compiled from multiple sources, including references[4][6][7]. Percentages can vary based on growing conditions and harvest time.
Table 2: Concentration of Humulene and its Oxidation Products in Beer
| Compound | Concentration Range in Beer (µg/L) | Sensory Threshold in Beer (µg/L) | Common Beer Styles Found |
| Humulene | Trace quantities | 120 | Lagers, Pilsners, IPAs |
| Humulene Epoxide I | 125 (in a "hoppy" German beer) | - | Hoppy Lagers and Ales |
| Humulene Epoxide II | 40 (in a "hoppy" German beer) | 450 | Hoppy Lagers and Ales |
| Humulenol II | 250 - 1150 | 500 | Hoppy Lagers and Ales |
| Humuladienone | 10 - 72 | 100 | Variety of beers |
Source: Data compiled from reference[5]. Concentrations are highly dependent on hop variety, hopping techniques, and beer age.
Biosynthesis and Biotransformation of Humulene
Humulene is synthesized in the lupulin glands of hop cones during the final stages of maturation[4]. The biosynthesis pathway involves the conversion of farnesyl pyrophosphate (FPP) to humulene, a reaction catalyzed by the enzyme sesquiterpene synthase.
References
- 1. What is Humulene Terpene? Benefits, and Effects | THC Design [thcdesign.com]
- 2. Humulene - Wikipedia [en.wikipedia.org]
- 3. What Is Humulene Terpene? Explore Powerful Benefits And Effects | Mamedica [mamedica.co.uk]
- 4. beerandbrewing.com [beerandbrewing.com]
- 5. agraria.com.br [agraria.com.br]
- 6. Comparison of Major Compounds in Essential Oils Steam Distilled from Fresh Plant Material of South African Hop Varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of α-Humulene from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction
α-Humulene, a naturally occurring monocyclic sesquiterpene, is a key component of the essential oils of numerous plant species, including Humulus lupulus (hops), Cannabis sativa, and various aromatic herbs. It is recognized for its potent anti-inflammatory, analgesic, and anti-tumor properties. This document provides detailed protocols for the extraction of α-humulene from plant materials and its subsequent purification, intended to support research and development in pharmacology and drug discovery.
Data Presentation: α-Humulene Content and Extraction Yields
The concentration of α-humulene and the overall yield of essential oils are highly dependent on the plant species, cultivar, geographical origin, and the extraction method employed. Below is a summary of reported α-humulene content and extraction yields from various plant sources using different techniques.
| Plant Species | Extraction Method | α-Humulene Content in Essential Oil (%) | Essential Oil Yield (% w/w) | Reference |
| Lantana camara (leaves) | Hydrodistillation | 11.5 | Not Specified | |
| Lantana camara (leaves) | Hydrodistillation | 23.3 | Not Specified | |
| Lantana camara (fruit) | Hydrodistillation | 9.97 | 0.032 | |
| Humulus lupulus (hops) | Steam Distillation | Varies (present as a major component) | ~1.47 (for a 4-hour distillation) | |
| Humulus lupulus 'Magnum' | Supercritical CO₂ Extraction (150 bar, 40°C) | 10.35 | 13.35 | |
| Humulus lupulus 'Ella' | Supercritical CO₂ Extraction (37 MPa, 43°C) | Major volatile component | 26.3 | |
| Clove Buds | Ultrasound-Assisted Supercritical CO₂ Extraction | Higher than other methods | Higher than other methods | |
| Hemp | Hydrodistillation | Lower than β-caryophyllene | 0.08 - 1.1 | |
| Hemp | Supercritical CO₂ Extraction | Lower than hydrodistillation | 1.3 - 1.8 |
Experimental Protocols
This section provides detailed methodologies for the extraction and purification of α-humulene. The following protocols are generalized and may require optimization based on the specific plant material and available equipment.
Protocol 1: Extraction of α-Humulene via Hydrodistillation
Hydrodistillation is a widely used method for extracting essential oils from plant materials. This protocol is particularly suitable for lab-scale extractions from dried plant material like Lantana camara leaves.
Materials and Equipment:
-
Dried and powdered plant material (e.g., Lantana camara leaves)
-
Clevenger-type apparatus
-
Round-bottom flask (2 L)
-
Heating mantle
-
Condenser with circulating cold water
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663)
-
Glass vials for storage
Procedure:
-
Preparation of Plant Material: Weigh approximately 150 g of dried and coarsely powdered Lantana camara leaves.
-
Apparatus Setup: Set up the Clevenger-type apparatus with a 2 L round-bottom flask. Place the powdered plant material into the flask and add 1.5 L of distilled water.
-
Hydrodistillation: Heat the flask using a heating mantle to bring the water to a boil. The steam generated will pass through the plant material, carrying the volatile essential oils.
-
Condensation: The steam and essential oil vapor will be condensed in the water-cooled condenser. The condensed liquid (hydrosol and essential oil) will collect in the graduated tube of the Clevenger apparatus.
-
Extraction Duration: Continue the distillation for a minimum of 3-4 hours, or until there is no further increase in the volume of the collected essential oil.
-
Oil Separation: After the distillation is complete, allow the apparatus to cool. Carefully collect the essential oil, which will form a layer separate from the aqueous hydrosol. Use a separatory funnel for efficient separation.
-
Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water. Store the purified essential oil in a sealed, airtight glass vial in a cool, dark place.
Protocol 2: Extraction of α-Humulene via Steam Distillation
Steam distillation is a gentler method than hydrodistillation as the plant material is not in direct contact with boiling water. This method is suitable for extracting essential oils from heat-sensitive plant materials like Humulus lupulus (hops).
Materials and Equipment:
-
Fresh or dried plant material (e.g., 4 oz of Humulus lupulus cones)
-
Steam generation flask (2 L round-bottom flask)
-
Biomass flask
-
Still head and condenser
-
Receiving vessel (e.g., separatory funnel)
-
Heating source (e.g., heating mantle)
-
Cold water source for condenser
Procedure:
-
Apparatus Setup: Assemble the steam distillation apparatus. Fill the steam generation flask with distilled water to about two-thirds full and add boiling chips. Place the plant material in the biomass flask.
-
Steam Generation: Heat the water in the steam generation flask to produce a steady stream of steam.
-
Extraction: Pass the steam through the plant material in the biomass flask. The steam will volatilize the essential oils.
-
Condensation: The mixture of steam and essential oil vapor is then passed through a condenser.
-
Collection: Collect the condensate, which consists of the essential oil and water (hydrosol), in a receiving vessel.
-
Duration: Continue the distillation process until no more oil is collected. For hops, a sequential distillation of up to 4 hours can be performed to capture different terpene profiles, with sesquiterpenes like α-humulene eluting later in the process.
-
Separation and Storage: Separate the essential oil from the hydrosol using a separatory funnel. Dry the oil with anhydrous sodium sulfate and store it in a dark, airtight container.
Protocol 3: Extraction of α-Humulene via Supercritical CO₂ (SFE) Extraction
SFE is a green extraction technology that uses supercritical carbon dioxide as a solvent. It is highly efficient for extracting terpenes and allows for the selective extraction of different compound classes by manipulating pressure and temperature.
Materials and Equipment:
-
Ground plant material (e.g., hop pellets)
-
Supercritical Fluid Extractor
-
High-pressure CO₂ source
-
Extraction vessel
-
Separation vessel(s)
-
Temperature and pressure controllers
Procedure:
-
Sample Preparation: Grind the plant material to a uniform particle size to ensure efficient extraction.
-
Loading the Extractor: Pack the ground material into the extraction vessel.
-
Setting Parameters:
-
For aroma components like α-humulene from hops: Set the pressure to 150 bar and the temperature to 40°C.
-
For a higher yield of total extract from hops: Optimized conditions can be around 37 MPa (370 bar) and 43°C.
-
-
Extraction: Pump supercritical CO₂ through the extraction vessel. The CO₂ will dissolve the essential oils.
-
Separation: The CO₂-extract mixture is then depressurized in a separation vessel, causing the CO₂ to return to a gaseous state and the extract to precipitate.
-
Fractionation (Optional): By using multiple separators at different pressures and temperatures, it is possible to fractionate the extract and enrich for specific compounds like α-humulene.
-
Collection and Storage: Collect the extract from the separator. The resulting extract is highly concentrated and solvent-free. Store in an appropriate container.
Protocol 4: Purification of α-Humulene using Flash Chromatography
Flash chromatography is a rapid and efficient method for purifying compounds from a mixture. This protocol provides a general guideline for the purification of α-humulene from an essential oil extract.
Materials and Equipment:
-
Essential oil extract containing α-humulene
-
Flash chromatography system (e.g., Biotage® Selekt)
-
Pre-packed silica (B1680970) gel cartridges (e.g., Biotage Sfär HC)
-
Solvents: n-hexane and a polar modifier (e.g., methyl t-butyl ether (MTBE) or acetone)
-
Fraction collector
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dissolve the essential oil extract in a minimal amount of the initial mobile phase solvent (e.g., n-hexane).
-
Column Equilibration: Equilibrate the silica gel column with the starting mobile phase (e.g., 100% n-hexane).
-
Loading: Load the dissolved sample onto the column.
-
Elution: Start the elution with a low polarity mobile phase and gradually increase the polarity. A gradient of 0-50% MTBE in n-hexane can be effective for
Application Note: Quantification of α-Humulene in Essential Oils by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Humulene, also known as α-caryophyllene, is a naturally occurring monocyclic sesquiterpene found in the essential oils of numerous plants, including hops (Humulus lupulus), cannabis (Cannabis sativa), sage (Salvia officinalis), and ginger (Zingiber officinale).[1][2] It is recognized for its characteristic woody and earthy aroma and is being investigated for various potential therapeutic properties, including anti-inflammatory and anti-tumor effects.[3][4] Accurate quantification of α-humulene in essential oils is crucial for quality control, standardization of products, and for research into its pharmacological activities. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile compounds like α-humulene in complex mixtures such as essential oils.[5][6] This application note provides a detailed protocol for the quantification of α-humulene in essential oils using GC-MS.
Principle
The quantification of α-humulene is achieved by separating the volatile components of the essential oil using gas chromatography. The separated compounds are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both qualitative and quantitative information. For accurate quantification, an internal or external standard method is employed.
Data Presentation
The following table summarizes the concentration of α-humulene found in the essential oils of two different Cannabis sativa cultivars, as determined by a validated GC-MS method.[5]
| Essential Oil Source (Cultivar) | α-Humulene Concentration (mg/g of dried plant material) |
| Cannabis sativa Cultivar 1 | 1.99 |
| Cannabis sativa Cultivar 2 | 1.35 |
Experimental Protocols
This section details the necessary steps for the quantification of α-humulene in essential oils, from sample preparation to data analysis.
Materials and Reagents
-
α-Humulene analytical standard (purity ≥96%)
-
Internal Standard (IS), e.g., n-Tridecane (purity ≥99%)
-
Solvent (e.g., ethyl acetate, hexane, or methanol, HPLC grade)
-
Essential oil sample
-
Volumetric flasks, pipettes, and syringes
-
GC vials with caps
Instrumentation
A gas chromatograph equipped with a mass spectrometer detector (GC-MS) is required. The following are typical instrument parameters, which may require optimization based on the specific instrument and column used.
Table 1: GC-MS Instrument Parameters [6][7]
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| Column | DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Inlet Temperature | 280 °C |
| Oven Temperature Program | Initial temperature 40 °C, ramp at 10 °C/min to 180 °C, then ramp at 20 °C/min to 280 °C and hold for 1 minute. |
| Carrier Gas | Helium |
| Flow Rate | Constant flow, e.g., 1.3 mL/min |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Scan (e.g., m/z 65-350) or Selected Ion Monitoring (SIM) for higher sensitivity |
| Solvent Delay | 2 minutes |
Sample Preparation
Proper sample preparation is critical for accurate quantification. The following is a general procedure that can be adapted based on the essential oil's concentration and complexity.
-
Essential Oil Extraction (if necessary): For plant material, essential oils can be extracted via hydrodistillation.[5]
-
Standard Stock Solution Preparation:
-
Prepare a stock solution of α-humulene (e.g., 1000 µg/mL) in the chosen solvent.
-
Prepare a stock solution of the internal standard (e.g., n-tridecane at 100 µg/mL) in the same solvent.[6]
-
-
Calibration Standards Preparation:
-
Prepare a series of calibration standards by diluting the α-humulene stock solution to achieve a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µg/mL).
-
Add a constant concentration of the internal standard to each calibration standard.
-
-
Sample Solution Preparation:
-
Accurately weigh a known amount of the essential oil.
-
Dilute the essential oil with the chosen solvent to bring the expected α-humulene concentration within the calibration range. For example, a 20 µg/mL sample solution can be prepared.[5]
-
Add the same constant concentration of the internal standard to the sample solution.
-
GC-MS Analysis
-
Inject a set volume (e.g., 1 µL) of each calibration standard and the sample solution into the GC-MS system.
-
Acquire the data according to the parameters outlined in Table 1.
Data Analysis and Quantification
-
Identify the peaks corresponding to α-humulene and the internal standard based on their retention times and mass spectra.
-
Integrate the peak areas of α-humulene and the internal standard for each chromatogram.
-
Calculate the response factor (RF) for each calibration standard using the following formula:
-
RF = (Area of α-humulene / Concentration of α-humulene) / (Area of IS / Concentration of IS)
-
-
Construct a calibration curve by plotting the peak area ratio (α-humulene/IS) against the concentration of α-humulene. The linearity of the curve should be confirmed by a correlation coefficient (r²) > 0.99.[6]
-
Calculate the concentration of α-humulene in the injected sample solution using the calibration curve.
-
Determine the final concentration of α-humulene in the original essential oil sample by accounting for the dilution factor.
Method Validation
For reliable and accurate results, the analytical method should be validated according to established guidelines (e.g., ICH or AOAC).[6][8] Key validation parameters include:
-
Linearity: Assessed by the correlation coefficient of the calibration curve.
-
Accuracy: Determined by recovery studies of spiked samples. Average recoveries should typically be within 80-120%.[8]
-
Precision: Evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For terpenes like humulene, LOD and LOQ have been reported to be around 0.25 µg/mL and 0.75 µg/mL, respectively.[6][9]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.
Visualizations
References
- 1. Humulene - Wikipedia [en.wikipedia.org]
- 2. What is Humulene terpene? What strains are high in Humulene? [silverstemcannabis.com]
- 3. Humulene | Weedmaps [weedmaps.com]
- 4. cheefbotanicals.com [cheefbotanicals.com]
- 5. A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of α-Humulene
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Humulene, a naturally occurring monocyclic sesquiterpene, is a significant component of the essential oils of numerous plants, including Humulus lupulus (hops), Cordia verbenacea, and Cannabis sativa.[1][2] It is an isomer of β-caryophyllene and is often found alongside it.[3] α-Humulene has garnered considerable interest in the pharmaceutical and therapeutic fields due to its potential anti-inflammatory, analgesic, and anti-cancer properties.[2] Accurate and reliable quantification of α-humulene in various matrices, such as plant extracts, essential oils, and pharmaceutical formulations, is crucial for quality control, formulation development, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for this purpose, providing reliable separation and quantification. While gas chromatography (GC) is also used for terpene analysis, HPLC is particularly advantageous for finished medicinal products that may contain aqueous constituents not suitable for direct GC analysis.[4][5]
This application note provides a detailed protocol for the development and validation of an HPLC method for the analysis of α-humulene.
Principle of the Method
This method utilizes reverse-phase HPLC with UV detection to separate and quantify α-humulene. The separation is achieved on a C18 or other suitable non-polar stationary phase. The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water. Isocratic elution is often sufficient for the separation of α-humulene from other major terpenes like β-caryophyllene. Detection is performed using a UV-Vis detector, typically at a wavelength around 210 nm, where α-humulene exhibits significant absorbance.
Materials and Reagents
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and water.
-
Standards: α-Humulene analytical standard (purity ≥98%).
-
Columns: A reverse-phase HPLC column, such as a C18, C8, or C4 column. A common dimension is 150 mm x 4.6 mm with a 5 µm particle size.
-
Sample Preparation: Syringe filters (0.22 µm or 0.45 µm), vials, and appropriate glassware.
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of α-humulene standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1-100 µg/mL).
Sample Preparation
The appropriate sample preparation method will depend on the matrix.
4.2.1. Essential Oils:
-
Accurately weigh a known amount of the essential oil.
-
Dilute the oil with a suitable solvent (e.g., methanol or acetonitrile) to a concentration expected to be within the calibration range.
-
Vortex the solution to ensure homogeneity.
-
Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.
4.2.2. Plant Material (e.g., dried flowers, leaves):
-
Extraction:
-
Grind the dried plant material to a fine powder.
-
Accurately weigh a known amount of the powdered material (e.g., 1 g).
-
Perform an extraction using a suitable solvent. Options include:
-
Ultrasonic-Assisted Extraction (UAE): Add a known volume of solvent (e.g., 20 mL of methanol) to the plant material and sonicate for a specified time (e.g., 30 minutes).
-
Soxhlet Extraction: A more exhaustive but time-consuming method.
-
-
-
Clean-up (if necessary):
-
Liquid-Liquid Extraction (LLE): Can be used to partition the analytes of interest from interfering matrix components.
-
Solid-Phase Extraction (SPE): A C18 SPE cartridge can be used to clean up the extract. The cartridge is typically conditioned with methanol and water, the sample is loaded, washed with a weak solvent to remove polar impurities, and then the terpenes are eluted with a stronger organic solvent.
-
-
Final Preparation:
-
Filter the extract through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.
-
HPLC Conditions
The following are typical starting conditions that may require optimization for specific applications.
| Parameter | Recommended Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30, v/v) or Methanol:Water |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-35 °C |
| Injection Volume | 10-20 µL |
| Detector | UV-Vis |
| Detection Wavelength | 210 nm |
| Run Time | Sufficient to allow for the elution of all peaks of interest (e.g., 20-30 minutes) |
Data Analysis
-
Identification: Identify the α-humulene peak in the sample chromatogram by comparing its retention time with that of the analytical standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the α-humulene standards against their known concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The concentration of α-humulene in the sample is then calculated using this equation.
Quantitative Data Summary
The following table summarizes typical performance characteristics of a validated HPLC method for α-humulene analysis, compiled from various studies.
| Parameter | Typical Value/Range |
| Linearity (r²) | > 0.99 |
| Linear Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 3.0 µg/mL |
| Precision (RSD%) | < 2% (Intra-day), < 5% (Inter-day) |
| Accuracy (Recovery %) | 95 - 105% |
| Retention Time | Dependent on specific conditions, but typically consistent |
Method Validation
For use in a regulated environment, the HPLC method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Caption: General workflow for the HPLC analysis of α-humulene.
Caption: Detailed sample preparation workflow for plant material.
References
Application Notes and Protocols for In Vitro Evaluation of the Anti-inflammatory Effects of Humulene
Audience: Researchers, scientists, and drug development professionals.
Introduction: Humulene (B1216466), specifically α-humulene, is a naturally occurring sesquiterpene found in the essential oils of various plants, including Humulus lupulus (hops) and Cannabis sativa. Emerging research has highlighted its potential therapeutic properties, including significant anti-inflammatory effects.[1][2] These properties are attributed to its ability to modulate key inflammatory pathways and reduce the production of pro-inflammatory mediators.[3][4] This document provides a comprehensive set of protocols for researchers to investigate the anti-inflammatory effects of humulene in vitro, utilizing common and well-established cell-based assays. The primary model described involves inducing an inflammatory response in macrophage cell lines using lipopolysaccharide (LPS) and subsequently quantifying the inhibitory effects of humulene.
Core Experimental Workflow
The overall process for evaluating the anti-inflammatory potential of humulene involves several key stages: cell culture, treatment with humulene, induction of inflammation, and subsequent analysis of inflammatory markers and cell viability.
Caption: General experimental workflow for assessing humulene's anti-inflammatory effects.
Recommended Cell Lines and Culture
Macrophage cell lines are ideal for in vitro inflammation studies as they play a central role in the immune response.
-
RAW 264.7: A murine macrophage-like cell line that is robust and widely used for screening anti-inflammatory compounds.[5][6] It reliably produces inflammatory mediators like nitric oxide (NO) and cytokines upon stimulation with LPS.[7][8]
-
THP-1: A human monocytic cell line that can be differentiated into macrophage-like cells by treatment with phorbol-12-myristate-13-acetate (PMA).[9][10] This provides a model that is more analogous to human physiology.[9]
Protocol 2.1: RAW 264.7 Cell Culture
-
Medium: Prepare complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, gently scrape the cells, aspirate the cell suspension, and centrifuge at 200 x g for 5 minutes. Resuspend the pellet in fresh medium and re-seed into a new flask at a ratio of 1:4 to 1:6.
Experimental Protocols
Protocol 3.1: Cell Viability (MTT Assay)
It is critical to assess whether humulene exhibits cytotoxicity at the tested concentrations. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight.[13]
-
Compound Treatment: The next day, remove the medium and add 100 µL of fresh medium containing various concentrations of humulene (e.g., 0.5, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.1%).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12][14]
-
Formazan (B1609692) Formation: Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the crystals.[14]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[12]
-
Calculation: Express cell viability as a percentage relative to the vehicle-treated control group.
Protocol 3.2: Nitric Oxide (NO) Production (Griess Assay)
This assay quantifies nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.[13]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[13]
-
Pre-treatment: Pre-treat the cells with various concentrations of humulene for 1 hour.
-
Stimulation: Stimulate the cells by adding LPS (final concentration of 1 µg/mL) to all wells except the unstimulated control.[13] Incubate for 24 hours.
-
Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.[13]
-
Griess Reaction: In a new 96-well plate, mix 100 µL of the collected supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation & Reading: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.
-
Quantification: Calculate the nitrite concentration by comparing the absorbance values to a standard curve prepared with sodium nitrite (0-100 µM).[13]
Protocol 3.3: Pro-inflammatory Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used for the quantitative detection of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][10]
-
Cell Seeding, Treatment, and Stimulation: Follow steps 1-3 from the Griess Assay protocol (3.2).
-
Supernatant Collection: After the 24-hour incubation, centrifuge the plate at 400 x g for 10 minutes to pellet any debris. Collect the supernatant for analysis.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 using commercially available kits, following the manufacturer’s specific instructions. The general principle involves:
-
Coating a 96-well plate with a capture antibody specific to the target cytokine.
-
Adding the collected cell supernatants and standards to the wells.
-
Adding a biotinylated detection antibody.[13]
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution (e.g., TMB) to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength (typically 450 nm).
-
-
Quantification: Calculate the cytokine concentrations in the samples based on the standard curve generated from the recombinant cytokine standards.
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Effect of Humulene on Cell Viability and NO Production
| Humulene Conc. (µM) | Cell Viability (% of Control) | NO Production (% Inhibition) |
|---|---|---|
| 0 (Vehicle) | 100 ± 4.5 | 0 |
| 0.5 | 98.2 ± 3.1 | 15.3 ± 2.5 |
| 10 | 97.5 ± 2.8 | 35.8 ± 3.1 |
| 50 | 95.1 ± 3.5 | 58.4 ± 4.2 |
| 100 | 93.8 ± 4.0 | 72.1 ± 3.9 |
| Positive Control* | 99.1 ± 2.9 | 85.5 ± 2.7 |
*Data are presented as mean ± SEM. Positive control could be Dexamethasone (10 µM).
Table 2: Effect of Humulene on Pro-inflammatory Cytokine Secretion
| Humulene Conc. (µM) | TNF-α (% Inhibition) | IL-6 (% Inhibition) |
|---|---|---|
| 0 (Vehicle) | 0 | 0 |
| 0.5 | 12.1 ± 1.9 | 20.5 ± 2.8 |
| 10 | 30.4 ± 3.3 | 45.1 ± 3.7 |
| 50 | 51.6 ± 4.1 | 65.9 ± 4.5 |
| 100 | 68.7 ± 3.8 | 78.3 ± 4.1 |
| Positive Control* | 80.2 ± 3.1 | 88.4 ± 2.6 |
*Data are presented as mean ± SEM. Positive control could be Dexamethasone (10 µM).
Key Signaling Pathways in Inflammation
Humulene is thought to exert its anti-inflammatory effects by modulating critical intracellular signaling pathways that are activated by LPS.
5.1. NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. Upon LPS stimulation via Toll-like receptor 4 (TLR4), the inhibitor of κB (IκBα) is phosphorylated and degraded, allowing the NF-κB (p65/p50) dimer to translocate to the nucleus. There, it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.[1][15] Studies suggest humulene can inhibit this process, preventing NF-κB activation.[3]
Caption: Humulene's inhibitory effect on the LPS-induced NF-κB signaling pathway.
5.2. MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade activated by LPS. It involves a series of protein kinases—including ERK, JNK, and p38—that ultimately lead to the activation of transcription factors like AP-1. This contributes to the expression of inflammatory mediators.
Caption: Overview of the MAPK signaling cascade and potential inhibition by humulene.
References
- 1. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preventive and therapeutic anti-inflammatory properties of the sesquiterpene α-humulene in experimental airways allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 7. mdpi.com [mdpi.com]
- 8. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of α-humulene on the release of pro-inflammatory cytokines in lipopolysaccharide-induced THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effects of α-humulene on the release of pro-inflammatory cytokines in lipopolysaccharide-induced THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. protocols.io [protocols.io]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Models Studying Humulene's Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vivo models for the investigation of α-humulene's anticancer properties. The following sections detail established cancer models, experimental protocols, and the molecular pathways implicated in humulene's therapeutic effects.
Introduction to α-Humulene's Anticancer Activity
α-Humulene, a naturally occurring monocyclic sesquiterpene, has demonstrated significant anticancer activity in various preclinical studies. In vivo research has been crucial in validating its therapeutic potential, revealing its ability to inhibit tumor growth and induce apoptosis in different cancer types. Its mechanism of action is multifactorial, involving the modulation of key signaling pathways, induction of oxidative stress, and enhancement of conventional chemotherapy agents.
In Vivo Cancer Models for Humulene Research
Xenograft models in immunodeficient mice are the most commonly employed systems for evaluating the in vivo efficacy of α-humulene. These models involve the subcutaneous or orthotopic implantation of human cancer cells, allowing for the study of tumor growth and response to treatment in a living organism.
Hepatocellular Carcinoma (HCC) Xenograft Model
HCC is a primary target for α-humulene research. Studies have shown that α-humulene can inhibit HCC cell proliferation and promote apoptosis in vivo.[1][2]
Pancreatic Cancer Xenograft Model
The aggressive nature of pancreatic cancer makes it a critical area of investigation. α-Humulene, particularly in combination with other natural compounds like sclareol, has been shown to suppress the growth of pancreatic cancer xenografts.
Quantitative Data Summary
The following tables summarize the quantitative data from key in vivo studies on α-humulene's anticancer activity.
Table 1: In Vivo Efficacy of α-Humulene in a Hepatocellular Carcinoma (HCC) Xenograft Model
| Cancer Cell Line | Animal Model | Treatment and Dosage | Tumor Growth Inhibition (%) | Key Findings | Reference |
| HepG2 | Nude Mice | α-Humulene (10 mg/kg) | Significant inhibition | Induced apoptosis, inhibited Akt signaling pathway | [3] |
Table 2: In Vivo Efficacy of α-Humulene in a Pancreatic Cancer Xenograft Model
| Cancer Cell Line | Animal Model | Treatment and Dosage | Tumor Growth Inhibition (%) | Key Findings | Reference |
| Panc-1 | Immunodeficient Mice | α-Humulene + Sclareol | Synergistic suppression | Decreased levels of NF-κB, pAkt, and Bcl-2; Increased Bax |
Experimental Protocols
The following are detailed protocols for key experiments used to assess the in vivo anticancer activity of α-humulene.
Protocol for Establishing a Subcutaneous Xenograft Mouse Model
Objective: To establish a tumor model in immunodeficient mice to evaluate the in vivo anticancer effects of α-humulene.
Materials:
-
Human cancer cells (e.g., HepG2 for HCC, Panc-1 for pancreatic cancer)
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID mice, 4-6 weeks old)
-
Sterile PBS
-
Matrigel (optional)
-
α-Humulene
-
Vehicle solution (e.g., corn oil, PBS with a solubilizing agent)
-
Calipers
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Preparation: Culture cancer cells to 80-90% confluency. Harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free media and Matrigel (optional, to enhance tumor formation) at a concentration of 5 x 10^6 cells/100 µL.
-
Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure the tumor volume every 2-3 days using calipers. The formula for tumor volume is: (Length x Width²) / 2.
-
Treatment Administration: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Group: Administer α-humulene at the desired concentration (e.g., 10 mg/kg) via the appropriate route (e.g., intraperitoneal injection, oral gavage). The formulation should be prepared by dissolving α-humulene in a suitable vehicle.
-
Control Group: Administer an equal volume of the vehicle solution.
-
-
Endpoint Analysis: Continue treatment for the specified duration. At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., immunohistochemistry, western blotting).
Protocol for Immunohistochemistry (IHC)
Objective: To detect the expression and localization of specific proteins (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis) in tumor tissues.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibodies (e.g., anti-Ki-67, anti-cleaved caspase-3)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval buffer and heating.
-
Blocking: Block non-specific binding sites by incubating the sections with blocking solution.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody at the appropriate dilution overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate. Visualize the signal using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize the nuclei. Dehydrate the sections and mount with a coverslip.
-
Microscopy: Analyze the slides under a microscope to assess protein expression and localization.
Protocol for Western Blotting
Objective: To quantify the levels of specific proteins in tumor lysates to investigate signaling pathways affected by α-humulene.
Materials:
-
Excised tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-cleaved caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Protein Extraction: Homogenize the tumor tissue in RIPA buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to compare protein levels between treatment and control groups.
Signaling Pathways and Experimental Workflows
Signaling Pathway of α-Humulene's Anticancer Activity
α-Humulene has been shown to inhibit the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation that is often dysregulated in cancer.[1][2]
Caption: α-Humulene inhibits the Akt signaling pathway, leading to apoptosis.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for an in vivo study investigating the anticancer effects of α-humulene.
References
Application Notes and Protocols for Assessing Humulene Cytotoxicity in Cell Culture
Introduction
α-Humulene, a naturally occurring monocyclic sesquiterpene found in the essential oils of numerous plants, has garnered significant scientific interest for its potential therapeutic properties, including its anti-inflammatory and anticancer activities.[1][2] In vitro studies have consistently shown that α-humulene exhibits cytotoxic and anti-proliferative effects against a wide range of cancer cell lines, such as those from colorectal, breast, lung, and hepatocellular carcinomas.[3][4] The mechanisms underlying its cytotoxicity are multifactorial and appear to involve the induction of apoptosis, modulation of reactive oxygen species (ROS) production, disruption of the mitochondrial membrane potential, and inhibition of key cell survival signaling pathways like the Akt pathway.[4][5][6]
These application notes provide a comprehensive overview of the standard cell culture techniques and detailed protocols for evaluating the cytotoxic effects of humulene (B1216466). The information is intended for researchers and scientists in the fields of oncology, pharmacology, and drug development.
Data Presentation: Cytotoxicity of α-Humulene on Various Cancer Cell Lines
The following table summarizes the quantitative data on the cytotoxic activity of α-humulene, primarily focusing on the half-maximal inhibitory concentration (IC50) values across different human cancer cell lines.
| Cell Line | Cancer Type | IC50 / Effective Concentration | Reference |
| HCT-116 | Colon Carcinoma | IC50: 3.1 x 10⁻⁴ mol/L (77.3 µg/ml) | [3][7] |
| HT-29 | Colorectal Adenocarcinoma | IC50: 5.2 x 10⁻⁵ mol/L | [3] |
| CaCo-2 | Colorectal Adenocarcinoma | IC50: 24.4 ± 2.4 µM | [3] |
| SW-620 | Colorectal Adenocarcinoma | Antiproliferative at 50-150 µM | [3] |
| A549 | Lung Carcinoma | IC50: 1.3 x 10⁻⁴ mol/L | [3] |
| MCF-7 | Breast Adenocarcinoma | IC50: 4.2 x 10⁻⁴ mol/L | [3] |
| A2780 | Ovarian Cancer | Antiproliferative at 40 µM | [3] |
| SKOV3 | Ovarian Cancer | Antiproliferative at 200 µM | [3] |
| HepG2 | Hepatocellular Carcinoma | Antiproliferative at 15 µM | [3] |
| Huh7 | Hepatocellular Carcinoma | Antiproliferative at 15 µM | [3] |
| SMMC-7721 | Hepatocellular Carcinoma | Antiproliferative at 15 µM | [3] |
| RAW264.7 | Murine Macrophage | IC50: 1.9 x 10⁻⁴ mol/L (41.9 µg/ml) | [3][7] |
| SH-SY5Y | Human Neuroblastoma | IC50: 221 µg/ml (at 24h) | [8] |
Experimental Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Assessment
The general workflow for assessing humulene's cytotoxicity involves initial cell culture, treatment with varying concentrations of the compound, and subsequent evaluation using various assays to measure cell viability, apoptosis, and other cellular responses.
Caption: General experimental workflow for assessing humulene cytotoxicity.
Humulene-Induced Apoptosis via Akt Signaling Inhibition
α-Humulene has been shown to induce apoptosis in hepatocellular carcinoma cells by inhibiting the Akt signaling pathway, which is crucial for cell survival.[5][6] This inhibition leads to the dephosphorylation of downstream targets like Bad and GSK-3, promoting the intrinsic apoptotic cascade.
Caption: Humulene-induced apoptosis through inhibition of the Akt pathway.
ROS-Mediated Cytotoxicity Pathway of Humulene
Another key mechanism of humulene's action is the induction of oxidative stress.[3] It increases the production of intracellular reactive oxygen species (ROS) and can deplete cellular glutathione (B108866) (GSH), a major antioxidant, rendering cancer cells more susceptible to oxidative damage and cell death.[4]
Caption: ROS-mediated cytotoxicity pathway induced by humulene.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol describes a colorimetric assay to measure cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Target cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
α-Humulene (dissolved in DMSO, then diluted in medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5x10³ to 1x10⁴ cells per well in 100 µL of complete medium into a 96-well plate.[9]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of α-humulene in complete culture medium. Remove the old medium from the wells and add 100 µL of the humulene dilutions. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as a negative control. The final DMSO concentration should not exceed 0.5%.[9]
-
Incubation: Incubate the treated plates for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 550-570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Protocol 2: Apoptosis Detection via Annexin V/PI Staining
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cancer cell lines
-
6-well plates
-
α-Humulene
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed approximately 2x10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with α-humulene at the desired concentrations (e.g., IC50 concentration) for 24 or 48 hours.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Adherent cells can be detached using trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Binding Buffer to each sample.
-
Data Acquisition: Analyze the samples immediately using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Lower Left): Viable cells
-
Annexin V+ / PI- (Lower Right): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left): Necrotic cells
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS.
Materials:
-
Target cancer cell lines
-
6-well plates or 96-well black plates
-
α-Humulene
-
DCFH-DA probe (10 mM stock in DMSO)
-
Complete culture medium
-
PBS
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in the appropriate plates and treat with α-humulene as described in previous protocols.
-
Probe Loading: After the treatment period, remove the medium and wash the cells once with warm PBS.
-
Incubation with Probe: Add medium containing 10 µM DCFH-DA to each well and incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.
-
Data Acquisition:
-
Microplate Reader: Add 100 µL of PBS to each well and measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Microscopy: Add PBS and capture images using a fluorescence microscope with a FITC filter.
-
-
Data Analysis: Compare the fluorescence intensity of the humulene-treated cells to the vehicle-treated control cells. An increase in fluorescence indicates a higher level of intracellular ROS.
References
- 1. cannabisnow.com [cannabisnow.com]
- 2. The Clinical Translation of α-humulene - A Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. α-Humulene inhibits hepatocellular carcinoma cell proliferation and induces apoptosis through the inhibition of Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijpsonline.com [ijpsonline.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
Evaluating the Antibacterial Properties of α-Humulene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for evaluating the antibacterial properties of α-humulene, a sesquiterpene found in various essential oils. These guidelines are intended to assist researchers in the systematic assessment of its efficacy against a range of bacterial pathogens.
Introduction
α-Humulene has demonstrated notable antibacterial and antibiofilm activities against both Gram-positive and Gram-negative bacteria.[1][2] Its potential as a therapeutic agent necessitates standardized methods for quantifying its inhibitory and bactericidal effects. This document outlines key in vitro assays to determine the antibacterial spectrum and potency of α-humulene.
Data Presentation
The following tables summarize quantitative data from various studies investigating the antibacterial activity of α-humulene.
Table 1: Minimum Inhibitory Concentration (MIC) of α-Humulene against Various Bacteria
| Bacterial Strain | MIC Value | Reference |
| Staphylococcus aureus | 1.3 x 10⁻⁵ mol/L | [1] |
| Staphylococcus aureus | 2.6 µg/mL | [3] |
| Bacteroides fragilis | 2 µg/mL (9.8 x 10⁻⁶ mol/L) | [1][4] |
| Various Bacteria | 0.63-2.5 mg/mL (from essential oils containing α-humulene) | [5] |
Table 2: Antibiofilm Activity of α-Humulene against Bacteroides fragilis
| Activity | Concentration | Reference |
| Biofilm Inhibitory Concentration (BIC) | 2 µg/mL | [4][6] |
| Biofilm Eradication Concentration | 8-32 µg/mL | [4][6] |
| Reduced Cellular Metabolic Activity (XTT Assay) | 8-16 µg/mL | [4][6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]
Protocol:
-
Preparation of α-Humulene Stock Solution: Prepare a stock solution of α-humulene in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration.
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterium overnight on an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar).
-
Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9]
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in 96-Well Plate:
-
Add 100 µL of sterile broth (e.g., Mueller-Hinton Broth) to all wells of a 96-well microtiter plate.
-
Add 100 µL of the α-humulene stock solution to the first well and perform a two-fold serial dilution across the plate.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.
-
Controls:
-
Growth Control: A well containing only broth and the bacterial inoculum.
-
Sterility Control: A well containing only broth.
-
Solvent Control: A well containing the highest concentration of the solvent used to dissolve α-humulene and the bacterial inoculum.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions (e.g., anaerobic for Bacteroides fragilis).[3]
-
Determination of MIC: The MIC is the lowest concentration of α-humulene at which no visible bacterial growth (turbidity) is observed.[8]
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[10]
Protocol:
-
Perform an MIC Assay: Follow the protocol for the MIC assay as described above.
-
Sub-culturing: After determining the MIC, take a 10-100 µL aliquot from each well that shows no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: Spread the aliquots onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
Determination of MBC: The MBC is the lowest concentration of α-humulene that results in a ≥99.9% reduction in the initial bacterial inoculum.[10][11]
Disk Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antibacterial activity.[12]
Protocol:
-
Prepare Bacterial Lawn:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Uniformly swab the inoculum onto the surface of an agar plate (e.g., Mueller-Hinton Agar).[9]
-
-
Disk Application:
-
Impregnate sterile filter paper disks with a known concentration of α-humulene.
-
Place the disks onto the surface of the inoculated agar plate.
-
-
Controls:
-
Positive Control: A disk containing a standard antibiotic.
-
Negative Control: A disk containing only the solvent used to dissolve α-humulene.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[12]
Time-Kill Kinetics Assay
This assay determines the rate at which an antimicrobial agent kills a bacterium and can distinguish between bactericidal and bacteriostatic effects.[13][14]
Protocol:
-
Preparation: Prepare flasks containing broth with the bacterial inoculum (at a starting concentration of ~5 x 10⁵ CFU/mL) and different concentrations of α-humulene (e.g., 1x MIC, 2x MIC, 4x MIC).
-
Incubation: Incubate the flasks at 37°C with shaking.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Count: Perform serial dilutions of each aliquot and plate them on agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[13] A bacteriostatic effect is observed when there is no significant change in the bacterial count over time compared to the initial inoculum.[13]
Mandatory Visualizations
Experimental Workflow for Antibacterial Evaluation
Caption: Workflow for evaluating the antibacterial properties of α-humulene.
Postulated Antibacterial Mechanism of α-Humulene in Bacteroides fragilis
While the complete signaling pathways for the antibacterial action of α-humulene are not fully elucidated, some mechanisms have been proposed. One such mechanism involves the downregulation of efflux pump genes.
Caption: Postulated mechanism of α-humulene in B. fragilis.
General Logical Relationship for Evaluating a Novel Antibacterial Agent
Caption: Logical workflow for antibacterial agent evaluation.
References
- 1. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. Antibacterial and antibiofilm effects of α-humulene against Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bactericidal concentration mbc: Topics by Science.gov [science.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. google.com [google.com]
- 8. researchgate.net [researchgate.net]
- 9. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 10. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 13. emerypharma.com [emerypharma.com]
- 14. nelsonlabs.com [nelsonlabs.com]
Application Notes and Protocols for the Formulation of Humulene to Enhance Bioavailability in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Humulene, a naturally occurring sesquiterpene found in numerous plants, has garnered significant interest for its therapeutic potential, including anti-inflammatory and anti-cancer properties.[1] However, its clinical translation is hindered by low oral bioavailability, primarily due to its high lipophilicity and susceptibility to rapid metabolism.[2] A pharmacokinetic study in mice revealed an oral bioavailability of only 18% for unformulated α-humulene. This limitation necessitates the development of advanced formulation strategies to enhance its systemic exposure and therapeutic efficacy in preclinical animal studies.
These application notes provide detailed protocols for three common formulation strategies for lipophilic compounds: Self-Emulsifying Drug Delivery Systems (SEDDS), Liposomes, and Nanoemulsions. While specific bioavailability data for humulene (B1216466) in these formulations is not yet extensively published, the protocols are adapted from established methods for other lipophilic molecules and are intended to serve as a comprehensive guide for researchers. The inclusion of projected bioavailability enhancements is based on the well-documented success of these delivery systems in improving the oral absorption of poorly water-soluble drugs.
Physicochemical Properties of α-Humulene
Understanding the properties of α-humulene is crucial for formulation design.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄ | [3] |
| Molecular Weight | 204.36 g/mol | [3] |
| Appearance | Colorless to pale yellow oily liquid | [4][5] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, oils) | [4][5] |
| Boiling Point | ~223-225 °C | [3] |
| LogP (predicted) | ~5.5 | [6] |
Quantitative Data on Bioavailability
The following table summarizes the known oral bioavailability of unformulated α-humulene and provides a projected range of improvement for different formulation strategies based on their proven efficacy with other lipophilic compounds.
| Formulation | Animal Model | Dose (mg/kg) | Key Pharmacokinetic Parameters (Unformulated α-Humulene) | Projected Bioavailability Enhancement |
| Unformulated α-Humulene (Baseline) | Mice | 150 (oral) | Tmax: 15 mint½ (absorption): 16.8 mint½ (elimination): 118.2 minOral Bioavailability (F%): 18% | N/A |
| α-Humulene SEDDS | Rat/Mouse | To be determined | Hypothetical Data | 2 to 5-fold increase |
| α-Humulene Liposomes | Rat/Mouse | To be determined | Hypothetical Data | 1.5 to 4-fold increase |
| α-Humulene Nanoemulsion | Rat/Mouse | To be determined | Hypothetical Data | 2 to 6-fold increase |
Note: The projected bioavailability enhancements are estimates based on the typical performance of these formulation technologies for BCS Class II compounds (low solubility, high permeability) and require experimental validation for α-humulene.
Experimental Protocols
Formulation Protocols
Objective: To prepare a liquid SEDDS pre-concentrate of α-humulene that spontaneously forms a microemulsion upon dilution in aqueous media.
Materials:
-
α-Humulene (≥96% purity)
-
Oil phase: Capryol™ 90 (Caprylyl/Capryl Glycerides) or similar medium-chain triglyceride.
-
Surfactant: Kolliphor® RH 40 (PEG-40 Hydrogenated Castor Oil) or Tween® 80.[7]
-
Co-surfactant: Transcutol® P (Diethylene glycol monoethyl ether) or Propylene Glycol.[8]
-
Glass vials
-
Magnetic stirrer and stir bars
-
Water bath
Procedure:
-
Excipient Screening:
-
Determine the solubility of α-humulene in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Add an excess amount of α-humulene to a known volume of each excipient in a sealed vial.
-
Stir the mixtures at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Centrifuge the samples to separate the undissolved α-humulene.
-
Quantify the amount of dissolved α-humulene in the supernatant using a validated analytical method (e.g., HPLC-UV or GC-MS).
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Based on solubility data, select an oil, surfactant, and co-surfactant.
-
Prepare mixtures of the surfactant and co-surfactant (Sₘᵢₓ) at different weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each Sₘᵢₓ ratio, prepare a series of formulations by mixing the oil and Sₘᵢₓ at various weight ratios (e.g., 9:1, 8:2, ..., 1:9).
-
To evaluate the self-emulsification properties, add a small amount (e.g., 100 µL) of each formulation to a larger volume of distilled water (e.g., 100 mL) with gentle stirring.
-
Visually assess the resulting emulsion for clarity and stability. Formulations that form clear or slightly bluish, stable microemulsions are considered optimal.
-
Plot the results on a pseudo-ternary phase diagram to identify the self-emulsifying region.
-
-
Preparation of α-Humulene SEDDS:
-
Select an optimized ratio of oil, surfactant, and co-surfactant from the phase diagram.
-
Accurately weigh the required amounts of the selected excipients into a glass vial.
-
Add the desired amount of α-humulene to the excipient mixture.
-
Gently heat the mixture in a water bath (e.g., to 40°C) and stir with a magnetic stirrer until a clear, homogenous solution is obtained.
-
Store the resulting SEDDS pre-concentrate in a sealed container at room temperature, protected from light.
-
Objective: To encapsulate α-humulene within lipid vesicles to improve its stability and oral absorption.
Materials:
-
α-Humulene (≥96% purity)
-
Phospholipids (B1166683): Soy Phosphatidylcholine (SPC) or Egg Phosphatidylcholine (EPC).
-
Cholesterol
-
Organic solvent: Chloroform and Methanol (e.g., 2:1 v/v).
-
Hydration medium: Phosphate Buffered Saline (PBS), pH 7.4.
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Thin-Film Hydration Method:
-
Accurately weigh the phospholipids and cholesterol (e.g., at a molar ratio of 2:1) and dissolve them in the organic solvent mixture in a round-bottom flask.
-
Add the desired amount of α-humulene to this lipid solution.
-
Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-50°C). A thin, uniform lipid film should form on the inner wall of the flask.
-
Continue to evaporate for at least 1 hour after the film appears dry to ensure complete removal of residual solvent.
-
Hydrate the lipid film by adding the pre-warmed hydration medium (PBS) and gently rotating the flask. This will form multilamellar vesicles (MLVs).
-
-
Vesicle Size Reduction:
-
To obtain smaller, more uniform liposomes (unilamellar vesicles or LUVs), the MLV suspension must be downsized.
-
Sonication: Subject the MLV suspension to probe sonication on ice or bath sonication. The duration and power should be optimized to achieve the desired particle size.
-
Extrusion (Recommended): For a more uniform size distribution, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). This process should be repeated multiple times (e.g., 11-21 passes) to ensure homogeneity.
-
-
Purification:
-
To remove unencapsulated α-humulene, the liposomal suspension can be purified by methods such as dialysis against the hydration buffer or size exclusion chromatography.
-
Objective: To formulate α-humulene in a stable oil-in-water nanoemulsion with a small droplet size to enhance its absorption.
Materials:
-
α-Humulene (≥96% purity)
-
Oil phase: Medium-chain triglycerides (MCT) or a carrier oil in which humulene is highly soluble.
-
Surfactant: Tween® 80 or Polysorbate 80.
-
Aqueous phase: Deionized water.
-
High-pressure homogenizer or microfluidizer.
-
High-speed stirrer.
Procedure:
-
Preparation of Phases:
-
Oil Phase: Dissolve the desired amount of α-humulene in the selected oil.
-
Aqueous Phase: Dissolve the surfactant in deionized water.
-
-
Formation of a Coarse Emulsion:
-
Heat both the oil and aqueous phases separately to the same temperature (e.g., 60°C).
-
Slowly add the oil phase to the aqueous phase while stirring at high speed (e.g., 5000-10,000 rpm) with a high-speed stirrer to form a coarse pre-emulsion.
-
-
Homogenization:
-
Immediately pass the coarse emulsion through a high-pressure homogenizer.
-
The homogenization pressure and number of passes should be optimized to achieve the desired droplet size (typically <200 nm). For example, homogenize at 10,000-15,000 psi for 3-5 cycles.
-
Cool the resulting nanoemulsion to room temperature.
-
-
Characterization:
-
Analyze the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Assess the stability of the nanoemulsion by monitoring these parameters over time at different storage conditions.
-
Characterization and In Vitro Evaluation Protocols
-
Particle Size and Zeta Potential Analysis:
-
Dilute the liposomal or nanoemulsion formulation with the appropriate medium (e.g., deionized water or PBS).
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the mean particle size, polydispersity index (PDI), and zeta potential.[9]
-
-
Encapsulation Efficiency (for Liposomes and Nanoemulsions):
-
Separate the unencapsulated ("free") α-humulene from the formulation using techniques like ultracentrifugation, dialysis, or size exclusion chromatography.[10]
-
Quantify the amount of α-humulene in the original formulation (total drug) and in the supernatant/dialysate (free drug) using a validated analytical method.
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
Objective: To evaluate the release profile of α-humulene from the prepared formulations.
Materials:
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO).
-
Release medium: Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8).
-
Shaking water bath or incubator.
-
Analytical instrument for humulene quantification.
Procedure:
-
Place a known amount of the α-humulene formulation into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of the release medium maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the withdrawn samples for α-humulene concentration.
-
Plot the cumulative percentage of drug released versus time.
Animal Study Protocols
Objective: To administer the prepared α-humulene formulations orally to rodents for pharmacokinetic studies.
Animals:
-
Male/Female Sprague-Dawley rats or BALB/c mice.
-
Animals should be fasted overnight before dosing, with free access to water.
Materials:
-
Appropriately sized oral gavage needles (stainless steel or flexible plastic).
-
Syringes.
-
Animal balance.
Procedure:
-
Weigh each animal to determine the correct dosing volume. The gavage volume should typically not exceed 10 mL/kg for rats and 5 mL/kg for mice.[6]
-
Prepare the dosing formulation at the desired concentration.
-
Gently restrain the animal, ensuring the head and body are in a straight line.
-
Carefully insert the gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus into the stomach. Do not force the needle.
-
Slowly administer the formulation.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
Objective: To determine the pharmacokinetic profile of α-humulene after oral administration of different formulations.
Procedure:
-
Administer the α-humulene formulations (unformulated control, SEDDS, liposomes, nanoemulsion) to different groups of animals. An intravenous (IV) administration group is also required to determine absolute bioavailability.
-
At predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes), collect blood samples (e.g., via tail vein or cardiac puncture at termination) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Extract α-humulene from the plasma samples using a suitable method (e.g., liquid-liquid extraction or solid-phase extraction).
-
Quantify the concentration of α-humulene in the plasma samples using a validated LC-MS/MS or GC-MS method.
-
Use pharmacokinetic software to calculate key parameters such as Cₘₐₓ, Tₘₐₓ, AUC, t½, and oral bioavailability (F%).
Mandatory Visualizations
Caption: Overall experimental workflow for formulation and evaluation.
Caption: Workflow for SEDDS formulation development.
References
- 1. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Humulene - Wikipedia [en.wikipedia.org]
- 4. Alpha Humulene - Alpha Humulene Manufacturer,Exporter [naturalaroma.co.in]
- 5. consolidated-chemical.com [consolidated-chemical.com]
- 6. Humulene | C15H24 | CID 5281520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. pharmtech.com [pharmtech.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Mechanism of Action of α-Humulene
Audience: Researchers, scientists, and drug development professionals.
Introduction: α-Humulene, a naturally occurring monocyclic sesquiterpene, has garnered significant scientific interest for its diverse pharmacological properties, including anti-inflammatory, anticancer, and analgesic effects[1][2]. Found in the essential oils of numerous plants like Humulus lupulus (hops) and Cordia verbenacea, its therapeutic potential is vast[1][3]. Understanding the molecular mechanisms underlying these effects is crucial for its development as a therapeutic agent. These application notes provide a comprehensive overview of the key mechanisms of action of α-humulene and detailed protocols for the experimental techniques used to investigate them.
Section 1: Techniques for Studying Anti-inflammatory Activity
Application Note: The anti-inflammatory properties of α-humulene are a cornerstone of its therapeutic potential.[1] Research indicates that its mechanism is multifactorial, primarily involving the modulation of the NF-κB signaling pathway and the subsequent suppression of pro-inflammatory cytokines and mediators.[4][5] Studies in murine models have shown that α-humulene can reduce inflammation markers in conditions like paw edema and allergic airway inflammation.[6] Key experimental approaches involve quantifying the reduction in inflammatory cytokines like TNF-α and IL-1β, analyzing the expression of key signaling proteins, and utilizing in vivo models of acute inflammation.
Key Experimental Protocols
1. Quantification of Pro-inflammatory Cytokines via ELISA
-
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. To measure cytokine levels, a specific capture antibody is immobilized onto a 96-well plate. Samples (e.g., cell culture supernatant or serum from treated animals) are added, and any cytokine present binds to the antibody. A second, enzyme-linked detection antibody is then added, which binds to the captured cytokine. Finally, a substrate is added that produces a measurable colorimetric signal proportional to the amount of cytokine present.
-
Protocol:
-
Plate Coating: Coat a 96-well high-binding microplate with capture antibody (e.g., anti-mouse TNF-α or IL-1β) diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer (PBS containing 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Sample Incubation: Add 100 µL of standards and samples (supernatants from cells treated with/without α-humulene) to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection Antibody: Add 100 µL of biotinylated detection antibody diluted in Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add 100 µL of Streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Repeat the wash step.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cytokine concentrations in samples by comparing their absorbance to the standard curve.
-
2. Analysis of NF-κB Signaling Pathway via Western Blot
-
Principle: Western blotting is used to detect specific proteins in a sample. To assess NF-κB activation, cell lysates are separated by protein size using gel electrophoresis. The separated proteins are then transferred to a membrane, which is probed with primary antibodies specific to NF-κB pathway proteins (e.g., phospho-p65, IκBα). A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a chemiluminescent substrate is used to visualize the protein bands. A decrease in IκBα and an increase in phosphorylated p65 indicate pathway activation, which is expected to be inhibited by α-humulene.
-
Protocol:
-
Cell Treatment & Lysis: Culture cells (e.g., RAW 264.7 macrophages) and treat with an inflammatory stimulus (e.g., LPS) in the presence or absence of various concentrations of α-humulene. Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-p65, anti-IκBα, anti-β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin).
-
Quantitative Data: Anti-inflammatory Effects
| Experimental Model | Treatment/Dose | Effect | Reference |
| Carrageenan-induced paw edema (mice) | 50 mg/kg (oral) | Dose-dependent reduction in paw edema | [1][4] |
| LPS-induced paw edema (rats) | Not specified | Suppression of TNF-α and IL-1β release | [1][4] |
| Ovalbumin-induced airway inflammation (mice) | Preventive or therapeutic | Reduced eosinophil recruitment; decreased IL-5, CCL11, and LTB₄ levels | [4][7] |
| Multiple inflammation pathways | Not specified | Inhibition of bradykinin, platelet-activating factor, and histamine-induced edema | [1][4] |
Visualizations: Anti-inflammatory Pathways
References
- 1. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cheefbotanicals.com [cheefbotanicals.com]
- 3. What is humulene and what does this cannabis terpene do? | Leafly [leafly.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. cannakeys.com [cannakeys.com]
- 6. The Clinical Translation of α-humulene - A Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preventive and therapeutic anti-inflammatory properties of the sesquiterpene α-humulene in experimental airways allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of α-Humulene as a Standard in Chromatographic Analysis
Introduction
α-Humulene, a naturally occurring monocyclic sesquiterpene, is a significant component of the essential oils of many aromatic plants, including hops (Humulus lupulus), cannabis (Cannabis sativa), and cloves.[1] Its distinctive woody and earthy aroma contributes to the characteristic scent of these plants. Beyond its aromatic properties, α-humulene has garnered interest for its potential therapeutic effects, including anti-inflammatory and antibacterial activities.[1][2] Accurate and reliable quantification of α-humulene in various matrices is crucial for quality control in the food, beverage, and pharmaceutical industries, as well as for research in phytochemistry and drug development. This document provides detailed application notes and protocols for the use of α-humulene as a standard in chromatographic analysis, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties of α-Humulene
A comprehensive understanding of the physicochemical properties of α-humulene is essential for its use as an analytical standard.
| Property | Value | Reference |
| Chemical Formula | C₁₅H₂₄ | [3] |
| Molecular Weight | 204.35 g/mol | [3] |
| CAS Number | 6753-98-6 | [3][4] |
| Appearance | Pale yellowish-green clear liquid | |
| Boiling Point | 166-168 °C | [4] |
| Density | 0.889 g/mL at 20 °C | [4] |
| Solubility | Insoluble in water; Soluble in organic solvents like methanol (B129727), ethanol, and ethyl acetate (B1210297). | [1] |
| Storage Temperature | 2-8°C | [4] |
General Workflow for Chromatographic Analysis
The general workflow for the quantification of α-humulene in a sample using an external standard method is depicted below. This process involves the preparation of both the sample and a series of standard solutions of known concentrations. The instrumental response to the standards is used to create a calibration curve, which then allows for the determination of the analyte concentration in the unknown sample.
Protocol 1: Quantification of α-Humulene by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique well-suited for the analysis of volatile compounds like α-humulene. It is commonly employed for the analysis of essential oils and cannabis products.[1][5]
Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1000 µg/mL):
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the primary stock solution. A typical concentration range for calibration could be 0.75 µg/mL to 70 µg/mL.[6]
-
For example, to prepare a 100 µg/mL working standard, transfer 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to volume with the same solvent.
-
-
Internal Standard (ISTD) Solution (Optional but Recommended):
-
An internal standard is used to improve the precision of the analysis by correcting for variations in injection volume and instrument response.
-
A common internal standard for terpene analysis is n-tridecane.[1]
-
Prepare an ISTD stock solution (e.g., 100 µg/mL) in the same solvent as the α-humulene standards.
-
Sample Preparation (Example: Cannabis Flower)
This protocol is adapted from validated methods for terpene analysis in cannabis.[1][7]
-
Weigh approximately 100-200 mg of homogenized and dried plant material into a centrifuge tube.
-
Add a known volume of extraction solvent (e.g., 10 mL of ethyl acetate) containing the internal standard at a known concentration (e.g., 10 µg/mL).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Sonication for 15-30 minutes can enhance extraction efficiency.
-
Centrifuge the sample at a sufficient speed (e.g., 3000 rpm) for 10 minutes to pellet the solid material.
-
Filter the supernatant through a 0.22 µm syringe filter into a GC vial.
GC-MS Instrumental Parameters
The following parameters are a general guideline and may require optimization based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1 split ratio) |
| Oven Temperature Program | Initial temp 60°C, hold for 2 min, ramp to 240°C at 3°C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (e.g., m/z 40-500) or Selected Ion Monitoring (SIM) for higher sensitivity |
| Quantifier Ion for α-Humulene | m/z 93 (characteristic fragment) |
| Qualifier Ions for α-Humulene | m/z 161, 204 |
Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio (α-humulene peak area / ISTD peak area) against the concentration of the working standards.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.[1]
-
Calculate the concentration of α-humulene in the sample extract using the calibration curve equation.
-
Determine the final concentration in the original sample by accounting for the initial sample weight and extraction volume.
Method Validation Parameters (Typical Values)
| Parameter | Typical Value | Reference |
| Linearity Range | 0.75 - 70 µg/mL | [6] |
| Correlation Coefficient (R²) | > 0.99 | [1] |
| Limit of Detection (LOD) | 0.25 µg/mL | [1] |
| Limit of Quantitation (LOQ) | 0.75 µg/mL | [1] |
| Accuracy (Recovery) | 95.0 - 105.7% | [1] |
| Precision (RSD) | < 15% | [1] |
Protocol 2: Quantification of α-Humulene by High-Performance Liquid Chromatography (HPLC)
While GC-MS is more common for terpene analysis, HPLC can be a viable alternative, especially for less volatile terpenes or when analyzing complex matrices that are not suitable for GC.[8]
Preparation of Standard Solutions
The preparation of stock and working standard solutions for HPLC is similar to that for GC-MS. However, the choice of solvent is critical and must be compatible with the mobile phase. Methanol is a commonly used solvent.[8]
Sample Preparation (Example: Herbal Cream Formulation)
This protocol is based on a method for the analysis of α-humulene in a pharmaceutical formulation.[8]
-
Accurately weigh an amount of the cream equivalent to a known amount of the active ingredient into a suitable container.
-
Add a known volume of a suitable solvent (e.g., methanol) to dissolve the cream base and extract the α-humulene.
-
The mixture may require vortexing and sonication to ensure complete extraction.
-
Centrifuge the sample to separate any undissolved excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
HPLC Instrumental Parameters
The following parameters are based on a validated method for the simultaneous quantification of α-humulene and β-caryophyllene.[8]
| Parameter | Recommended Setting |
| HPLC System | Agilent 1200 series or equivalent with a Diode Array Detector (DAD) or UV detector |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 210 nm |
Data Analysis and Quantification
The data analysis and quantification process for HPLC is analogous to that of GC-MS, using peak areas and a calibration curve to determine the concentration of α-humulene in the sample.
Method Validation Parameters (Typical Values)
| Parameter | Typical Value | Reference |
| Linearity Range | 1 - 100 µg/mL | [8] |
| Correlation Coefficient (R²) | > 0.99 | [8] |
| Limit of Detection (LOD) | 0.3 µg/mL | [8] |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | [8] |
| Accuracy (Recovery) | 98 - 102% | [8] |
| Precision (RSD) | < 5% | [8] |
Experimental Workflow Diagrams
GC-MS Analysis Workflow
HPLC Analysis Workflow
Concluding Remarks
The protocols outlined in this document provide a robust framework for the accurate and precise quantification of α-humulene in various matrices using GC-MS and HPLC. The selection of the appropriate technique will depend on the specific sample matrix, the required sensitivity, and the available instrumentation. Proper method validation is crucial to ensure the reliability of the analytical results. The use of a high-purity α-humulene analytical standard is fundamental to achieving accurate quantification. These methods are valuable tools for researchers, scientists, and drug development professionals in ensuring the quality and consistency of products containing α-humulene.
References
- 1. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. deepdyve.com [deepdyve.com]
- 4. researchgate.net [researchgate.net]
- 5. A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Complete Workflow for Comprehensive Cannabis Terpenes Analysis [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Supercritical CO₂ Extraction of α-Humulene from Hops
Introduction
α-Humulene is a naturally occurring monocyclic sesquiterpene found in the essential oils of numerous plants, most notably in hops (Humulus lupulus L.), where it contributes to the characteristic woody and spicy aroma.[1] Beyond its role in the brewing industry, α-humulene has garnered significant interest from the pharmaceutical and drug development sectors due to its potent therapeutic properties. Research has demonstrated its anti-inflammatory, anticancer, and analgesic effects.[2] The mechanism of action for its anti-inflammatory properties often involves the modulation of the NF-κB signaling pathway, leading to a reduction in pro-inflammatory cytokines.[2][3][4] Its anticancer activity has been linked to the inhibition of the Akt signaling pathway, induction of apoptosis, and the generation of reactive oxygen species (ROS) in cancer cells.[2][5][6]
Supercritical Fluid Extraction (SFE) using carbon dioxide (CO₂) is a sophisticated and environmentally friendly "green" technology for extracting bioactive compounds from plant materials.[7] When CO₂ is heated and pressurized above its critical point (31.1°C and 73.8 bar), it enters a supercritical state, exhibiting properties of both a liquid and a gas.[7] This allows it to effuse through solids like a gas and dissolve materials like a liquid, making it an ideal solvent. For hop extraction, supercritical CO₂ offers high selectivity, preserving the integrity of thermally sensitive compounds like humulene (B1216466) and producing a pure extract free from toxic organic solvent residues.[8]
These application notes provide a comprehensive overview and detailed protocols for the extraction of α-humulene from hops using supercritical CO₂ technology, intended for researchers, scientists, and professionals in drug development.
Application Notes
The efficiency and selectivity of α-humulene extraction are governed by several key parameters of the SFE process.
-
Pressure: Pressure is a critical parameter that directly influences the density and solvating power of supercritical CO₂. Higher pressures generally increase the density of the fluid, enhancing its ability to dissolve compounds. For the extraction of essential oils, including α-humulene, moderate pressures are often optimal. Studies show that aromatic compounds can be effectively extracted at pressures around 150 bar (2180 psi), while higher pressures (e.g., 300-500 bar) are typically used to maximize the yield of bitter acids.[8] A two-step extraction, starting with a lower pressure to isolate the aromatic fraction (rich in humulene) before proceeding to a higher pressure for bitter acids, can be an effective fractionation strategy.[5][8]
-
Temperature: Temperature affects both the vapor pressure of the solute (humulene) and the density of the CO₂. At a constant pressure, increasing the temperature decreases the CO₂ density, which can reduce its solvating power.[2] However, higher temperatures increase the vapor pressure of humulene, which can enhance its extraction. This interplay results in a "retrograde phenomenon," where at a certain pressure, increasing temperature may lead to a decrease in extraction yield.[2] Optimal temperatures for hop essential oil extraction are typically in the range of 40°C to 60°C.[5] For instance, an optimized process for a hop extract rich in volatiles was achieved at 43°C.[2][9]
-
CO₂ Flow Rate: The flow rate of supercritical CO₂ impacts the mass transfer of the target compounds. A higher flow rate can reduce the external mass transfer resistance around the hop particles, potentially increasing the extraction yield and reducing the time required to reach the desired yield.[10] However, an excessively high flow rate might reduce the residence time of the solvent within the extractor, leading to incomplete extraction. The optimal flow rate needs to be determined based on the specific extractor geometry and particle size of the hop material.
-
Hop Variety and Preparation: The concentration of α-humulene varies significantly among different hop varieties. Noble hops and some English varieties are known to have higher levels of humulene.[1][11] For example, the Polaris variety can have a humulene content of 20-35% of its total oil.[6] The raw material should be properly prepared, typically by grinding hop pellets to a consistent particle size (e.g., 0.5 mm), to increase the surface area available for extraction.[2]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the supercritical CO₂ extraction of hops.
Table 1: Supercritical CO₂ Extraction Parameters for Hops from Literature
| Hop Variety | Pressure (bar/MPa) | Temperature (°C) | Time (min) | CO₂ Flow Rate | Total Yield ( g/100g ) | Reference |
| Ella | 370 / 37 | 43 | 80 | Not Specified | 26.3 | [2][9] |
| Magnum | 150 / 15 | 40 | 150 | 97.7 L/h | 7.54 | [12] |
| Magnum | 300 / 30 | 40 | 150 | 97.7 L/h | 13.65 | [5] |
| Sorachi Ace | 150 / 15 (2180 psi) | 40 | 150 (10 steps) | 4 mL/min | 13.65 (Aromatic Fraction) | [8] |
| Sorachi Ace | 300 / 30 (4350 psi) | 40 | 150 (10 steps) | 4 mL/min | 9.79 (Bitter Fraction) | [8] |
| Marynka | 250 / 25 | 50 | Not Specified | 50 kg CO₂/kg hops | 11.4 | [13] |
| Nugget | 200 / 20 | 40 | 240 | Not Specified | 14.6 | [14] |
| Various | 90-110 / 9-11 | 40-50 | Not Specified | Not Specified | Not Specified |
Table 2: α-Humulene Content in Hops and Extracts
| Hop Variety | Compound | Content (% of Total Oil or Extract) | Notes | Reference |
| Polaris | α-Humulene | 20 - 35% | High humulene aroma hop variety. | [6] |
| Fuggle | α-Humulene | 25.74% (relative) | From a sequential extraction study. | [15] |
| Chinook | α-Humulene | Not specified | Detected as a major volatile compound. | [15] |
| Marynka | α-Humulene | Not specified | Identified as a main compound in the essential oil. | |
| Ella | α-Humulene | Not specified | Identified as a major volatile contributing to aroma. | [2][9] |
Experimental Protocols
Protocol 1: Supercritical CO₂ Extraction of α-Humulene
This protocol describes a general procedure for the selective extraction of an α-humulene-rich aromatic fraction from hop pellets.
1. Materials and Equipment
-
Hop pellets (a variety with high humulene content is recommended).
-
Grinder (e.g., high-speed mixer-grinder).
-
Sieve (e.g., 40-mesh or ~0.5 mm).
-
Supercritical Fluid Extraction (SFE) system (e.g., SFT-110 or similar), including an extraction vessel, pumps, temperature controller, and collection vial.
-
High-purity CO₂ (99.99%).
-
Cotton wool.
-
Analytical balance.
2. Sample Preparation
-
Grind the hop pellets into a fine powder using a grinder.
-
Sieve the ground material to ensure a uniform particle size (e.g., ≤ 0.5 mm). This increases the surface area and improves extraction efficiency.
-
Accurately weigh a specific amount of the ground hop powder (e.g., 20.0 g) for loading into the extraction vessel.
3. SFE Procedure (Aromatic Fraction)
-
Place a small layer of cotton wool at the bottom of the extraction vessel to prevent particulate carryover.
-
Carefully load the weighed hop powder into the 50 mL (or appropriate size) extraction vessel.
-
Place a second layer of cotton wool on top of the powder to secure it.
-
Seal the extraction vessel and place it into the SFE system.
-
Set the extraction parameters for the selective isolation of the aromatic fraction, which is rich in α-humulene. A recommended starting point is:
-
Pressurize the system with CO₂ to the setpoint.
-
Perform the extraction. This can be done using a combination of static and dynamic steps. For example, 10 cycles of a 5-minute static soak followed by a 10-minute dynamic flow.[8] The total extraction time would be approximately 150 minutes.
-
The extract is depressurized and collected in a pre-weighed collection vial. The aromatic fraction should appear as a bright yellow oil.[8]
-
After collection, carefully depressurize the system.
-
Remove the collection vial and weigh it to determine the total yield of the extract.
-
Store the extract at 4°C in a sealed, dark container for subsequent analysis.
4. Optional Second Fraction (Bitter Acids)
-
To extract the bittering compounds (α- and β-acids), the same hop material can be subjected to a second extraction step at higher pressure.
-
Replace the collection vial.
-
Increase the pressure to 300 bar (30 MPa or ~4350 psi) while maintaining the temperature at 40°C.[8]
-
Repeat the extraction process. This fraction will contain the bitter acids and will typically be darker in color.[8]
Protocol 2: Quantification of α-Humulene by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analysis of the collected extract to identify and quantify α-humulene.
1. Materials and Equipment
-
GC-MS system equipped with a Flame Ionization Detector (FID) for quantification.
-
Capillary column suitable for terpene analysis (e.g., VF-1ms, Carbowax 20M, or similar).
-
Helium (carrier gas).
-
α-Humulene analytical standard.
-
Solvent (e.g., n-hexane or ethanol).
-
Microsyringes, vials, and volumetric flasks.
2. Sample and Standard Preparation
-
Prepare a stock solution of the collected SFE extract by dissolving a known mass in a specific volume of solvent (e.g., 10 mg of extract in 1 mL of hexane).
-
Prepare a series of standard solutions of α-humulene at different concentrations to create a calibration curve.
3. GC-MS Analysis
-
Set up the GC-MS method. A typical temperature program could be:
-
Initial Temperature: 60°C, hold for 4 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final Hold: Hold at 280°C for 3 minutes.
-
-
Injection: Inject 1 µL of the prepared sample or standard solution into the GC. A split ratio of 1:50 is common.
-
Analysis: The compounds will separate on the column based on their boiling points and polarity. The mass spectrometer will fragment the eluting compounds, providing a mass spectrum that can be used for identification by comparing it to a spectral library (e.g., NIST).
-
Quantification: Use the peak area from the FID detector for quantification. Create a calibration curve by plotting the peak area of the α-humulene standard against its concentration. Use this curve to determine the concentration of α-humulene in the SFE extract sample.
Visualizations
Experimental Workflow
Caption: Workflow for the supercritical CO₂ extraction and analysis of α-humulene.
Signaling Pathway
Caption: α-Humulene inhibits inflammation by blocking the NF-κB signaling pathway.
References
- 1. anygenes.com [anygenes.com]
- 2. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Anti-inflammatory effects of α-humulene on the release of pro-inflammatory cytokines in lipopolysaccharide-induced THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α-Humulene inhibits hepatocellular carcinoma cell proliferation and induces apoptosis through the inhibition of Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preventive and therapeutic anti-inflammatory properties of the sesquiterpene α-humulene in experimental airways allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 14. PI3K/AKT signaling pathway: Molecular mechanisms and therapeutic potential in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory effects of α-humulene and β-caryophyllene on pterygium fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Microextraction (SPME) Sampling of Humulene
Introduction
Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, concentration, and sample introduction into a single step.[1][2] It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds, such as the sesquiterpene α-humulene. α-humulene is a key aroma compound found in the essential oils of various plants, including hops (Humulus lupulus) and cannabis (Cannabis sativa), contributing to their characteristic scent.[3][4][5] These application notes provide detailed protocols for the sampling of humulene (B1216466) using SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Advantages of SPME for Humulene Sampling
SPME offers several advantages over traditional extraction methods for the analysis of terpenes like humulene:
-
Solvent-Free: It eliminates the need for organic solvents, making it a greener and safer technique.[6][7]
-
Minimal Sample Preparation: SPME is a simple and rapid method that reduces hands-on time.[2][7]
-
High Sensitivity: It is an effective pre-concentration technique, allowing for the detection of trace levels of analytes.
-
Non-Destructive: The sample is not altered during the extraction process, allowing for further analysis if needed.[6][8]
-
Cleaner Analysis: Headspace SPME (HS-SPME) minimizes the co-extraction of non-volatile matrix components, which can interfere with the analysis and contaminate the GC system.[6][9]
Application Notes
Fiber Selection
The choice of SPME fiber coating is a critical parameter that depends on the polarity and volatility of the target analyte. For non-polar terpenes like humulene, a non-polar polydimethylsiloxane (B3030410) (PDMS) fiber is a suitable choice.[10] For a broader range of terpenes, including more volatile compounds, a mixed-phase fiber such as Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) is recommended as it can extract a wider range of analytes.[8][11][12]
Table 1: Recommended SPME Fibers for Humulene and Terpene Analysis
| Fiber Coating | Target Analytes | Rationale | Reference(s) |
| 100 µm Polydimethylsiloxane (PDMS) | Non-polar, volatile compounds like humulene | Effective for extracting non-polar analytes. | [3][10] |
| 50/30 µm Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) | Broad range of volatile and semi-volatile compounds (C3-C20) | Provides a more comprehensive profile of terpenes. | [8][11] |
| 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) | Volatile compounds, amines, and nitro-aromatic compounds | A good general-purpose fiber for volatiles. |
Quantitative Analysis
HS-SPME coupled with GC-MS can be used for the quantitative analysis of humulene and other terpenes. For accurate quantification, it is recommended to use an external standard calibration with matrix-matched standards.[9] Studies have shown that this method can achieve high accuracy (>90%) and reproducibility (<5% RSD) for the analysis of terpenes in complex matrices like cannabis.[6]
While specific quantitative data for humulene across various matrices is not always detailed in readily available literature, the presence of humulene as a major terpene in hops and some cannabis strains is well-documented.[3] For instance, in a study on Aquilaria malaccensis, α-humulene was a predominant compound in the SPME extract, comprising 13.33% of the identified volatiles.[13]
Experimental Protocols
Protocol 1: Headspace SPME-GC-MS Analysis of Humulene in Dried Plant Material (e.g., Hops, Cannabis)
This protocol is a general procedure based on methods described for the analysis of terpenes in hops and cannabis.[3][8]
Materials and Equipment:
-
SPME fiber assembly (e.g., 100 µm PDMS or 50/30 µm DVB/CAR/PDMS)
-
SPME holder (manual or autosampler)
-
20 mL headspace vials with caps (B75204) and septa
-
Vortex mixer
-
Heated agitator or water bath
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Weigh approximately 0.1 g to 1.0 g of the ground or homogenized plant material into a 20 mL headspace vial.[3][9]
-
For some applications, adding a small volume (e.g., 8 mL) of deionized water to the vial can improve the migration of terpenes into the headspace.[8][9]
-
Seal the vial immediately with a cap and septum.
-
-
SPME Extraction:
-
Place the vial in a heated agitator or water bath set to the desired equilibration temperature (e.g., 40°C).[3][8]
-
Allow the sample to equilibrate for a set time (e.g., 30-60 minutes) to allow the volatile compounds to partition into the headspace.[3][8]
-
Introduce the SPME fiber into the headspace of the vial, ensuring it does not touch the sample.
-
Expose the fiber to the headspace for the extraction time (e.g., 20-30 minutes) at the set temperature.[3][8]
-
-
Desorption and GC-MS Analysis:
-
After extraction, retract the fiber into the needle and withdraw it from the vial.
-
Immediately insert the SPME device into the heated GC injection port (e.g., 270°C).[8][9]
-
Expose the fiber in the injector for the desorption time (e.g., 3 minutes) to thermally desorb the analytes onto the GC column.[8][9]
-
Start the GC-MS data acquisition at the beginning of the desorption.
-
After desorption, retract the fiber and remove the device from the injector.
-
Condition the fiber in a bake-out station or the GC injector at the recommended temperature before the next analysis.
-
Table 2: Example GC-MS Parameters for Humulene Analysis
| Parameter | Setting | Reference(s) |
| GC System | ||
| Injector Temperature | 270°C | [8][9] |
| Injection Mode | Splitless (for SPME) | [14] |
| Column | Equity-1, 60 m x 0.25 mm, 0.25 µm or similar non-polar column | [9] |
| Carrier Gas | Helium | [14] |
| Oven Program | 60°C (hold 2 min), ramp 5°C/min to 140°C, then 15°C/min to 250°C | [9] |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | |
| Mass Range | 50-500 amu | [9] |
| Transfer Line Temp. | 300°C | [9] |
Visualizations
Caption: Workflow for humulene analysis using HS-SPME-GC-MS.
SPME is a powerful and efficient technique for the sampling and analysis of humulene from various matrices. Its solvent-free nature, simplicity, and high sensitivity make it an ideal choice for researchers, scientists, and drug development professionals. By optimizing parameters such as fiber type, extraction time, and temperature, reliable and reproducible quantitative results can be achieved for humulene and other important terpenes.
References
- 1. researchgate.net [researchgate.net]
- 2. staff.buffalostate.edu [staff.buffalostate.edu]
- 3. HS-SPME-GC/MS Analysis of Terpenes in Hops & Cannabis [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Content Not Available [sigmaaldrich.com]
- 9. gcms.cz [gcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. learning.sepscience.com [learning.sepscience.com]
- 13. researchgate.net [researchgate.net]
- 14. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of Humulene Derivatives using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Humulene (B1216466), a naturally occurring monocyclic sesquiterpene, and its derivatives are a class of compounds with significant interest in pharmacology and drug development due to their diverse biological activities, including anti-inflammatory, anti-cancer, and analgesic properties. The structural elucidation of these complex molecules is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable tool for the unambiguous determination of the chemical structure, including the constitution, configuration, and conformation of humulene derivatives.
These application notes provide a comprehensive overview and detailed protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques in the structural characterization of this important class of natural products.
Key NMR Spectroscopic Data of Humulene and its Derivatives
The ¹H and ¹³C NMR chemical shifts are highly sensitive to the local electronic environment of the nuclei, providing a fingerprint of the molecular structure. The following tables summarize the characteristic NMR data for humulene and several of its common derivatives. All chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Chemical Shift Data (ppm) of Selected Humulene Derivatives in CDCl₃
| Position | α-Humulene | Humulene Epoxide I | Humulene Epoxide II | Zerumbone |
| 1 | 5.10 (d) | 2.54 (dd) | 4.88 (d) | 2.25-2.45 (m) |
| 2 | 5.07 (t) | 2.87 (dd) | 2.50 (dd) | - |
| 3 | 2.05 (m) | - | - | - |
| 4 | 2.45 (m) | 2.20 (m) | 2.15 (m) | 2.25-2.45 (m) |
| 5 | 5.58 (dt) | 5.30 (m) | 5.35 (m) | 2.25-2.45 (m) |
| 6 | 2.05 (m) | 2.05 (m) | 2.10 (m) | 6.0-6.05 (d) |
| 7 | - | - | - | 208.1 |
| 8 | 1.95 (m) | 1.90 (m) | 1.98 (m) | - |
| 9 | 5.07 (t) | 5.15 (t) | 5.20 (t) | 5.85 (d) |
| 10 | 2.05 (m) | 2.15 (m) | 2.25 (m) | - |
| 11 | - | - | - | - |
| 12 | 1.45 (s) | 1.25 (s) | 1.20 (s) | 1.55 (s) |
| 13 | 1.62 (s) | 1.60 (s) | 1.65 (s) | 1.8 (s) |
| 14 | 0.98 (s) | 1.05 (s) | 1.00 (s) | 1.05 (s) |
| 15 | 0.98 (s) | 1.08 (s) | 1.03 (s) | 1.2 (s) |
Data compiled from various sources. Chemical shifts can vary slightly depending on the solvent and concentration.
Table 2: ¹³C NMR Chemical Shift Data (ppm) of Selected Humulene Derivatives in CDCl₃ [1]
| Position | α-Humulene | Humulene Epoxide I | Humulene Epoxide II | Zerumbone[2] |
| 1 | 125.0 | 61.9 | 124.8 | 45.5 |
| 2 | 131.8 | 63.7 | 60.8 | 163.7 |
| 3 | 40.4 | 39.0 | 40.1 | 137.5 |
| 4 | 25.8 | 26.0 | 26.2 | 43.8 |
| 5 | 122.0 | 122.5 | 123.0 | 29.8 |
| 6 | 143.0 | 140.5 | 141.2 | 124.5 |
| 7 | 38.7 | 38.5 | 38.9 | 208.1 |
| 8 | 40.4 | 39.8 | 40.0 | 139.2 |
| 9 | 125.7 | 125.5 | 125.9 | 124.5 |
| 10 | 28.7 | 28.5 | 28.9 | 55.4 |
| 11 | 34.5 | 34.0 | 34.2 | 34.2 |
| 12 | 16.9 | 17.1 | 17.0 | 23.8 |
| 13 | 17.1 | 17.5 | 17.3 | 19.8 |
| 14 | 27.2 | 27.5 | 27.3 | 24.5 |
| 15 | 21.6 | 22.0 | 21.8 | 17.8 |
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Purity: The sample should be as pure as possible. Impurities can complicate spectral analysis.
-
Solvent: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for humulene derivatives.
-
Concentration: For ¹H NMR, a concentration of 1-5 mg in 0.5-0.7 mL of solvent is typically sufficient. For ¹³C NMR and 2D NMR experiments, a higher concentration of 10-20 mg is recommended.
-
NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.
-
Procedure:
-
Weigh the desired amount of the purified humulene derivative.
-
Dissolve the sample in the appropriate volume of deuterated solvent in a small vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
NMR Data Acquisition
The following are general protocols for acquiring 1D and 2D NMR spectra on a Bruker Avance spectrometer. Parameters may need to be optimized based on the specific instrument and sample.
2.1. ¹H NMR Spectroscopy
-
Purpose: To determine the number of different types of protons and their chemical environment, integration (relative number of protons), and coupling patterns.
-
Pulse Program: zg30 or zg
-
Key Parameters:
-
TD (Time Domain): 64k
-
NS (Number of Scans): 8-16 (adjust for sample concentration)
-
SW (Spectral Width): 12-16 ppm
-
D1 (Relaxation Delay): 1-2 s
-
P1 (Pulse Width): Calibrated 90° pulse
-
2.2. ¹³C NMR Spectroscopy
-
Purpose: To determine the number of different types of carbons and their chemical environment.
-
Pulse Program: zgpg30 (proton decoupled)
-
Key Parameters:
-
TD: 64k
-
NS: 1024 or more (due to the low natural abundance of ¹³C)
-
SW: 200-240 ppm
-
D1: 2 s
-
2.3. 2D COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton couplings, typically through 2-3 bonds. This helps to establish spin systems and connect neighboring protons.
-
Pulse Program: cosygpmfph
-
Key Parameters:
-
TD(F2): 2k
-
TD(F1): 256-512
-
NS: 2-4 per increment
-
SW(F2) and SW(F1): Same as ¹H NMR
-
D1: 1-2 s
-
2.4. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify one-bond correlations between protons and carbons. This is crucial for assigning protons to their directly attached carbons.
-
Pulse Program: hsqcedetgpsisp2.3 (edited HSQC to differentiate CH/CH₃ from CH₂ signals)
-
Key Parameters:
-
TD(F2): 1k
-
TD(F1): 256
-
NS: 4-8 per increment
-
SW(F2): Same as ¹H NMR
-
SW(F1): Same as ¹³C NMR
-
CNST2 (¹JCH coupling constant): Optimized for ~145 Hz
-
2.5. 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (2-4 bonds) correlations between protons and carbons. This is essential for connecting different spin systems and elucidating the carbon skeleton, especially for identifying quaternary carbons.
-
Pulse Program: hmbcgplpndqf
-
Key Parameters:
-
TD(F2): 2k
-
TD(F1): 256-512
-
NS: 8-16 per increment
-
SW(F2): Same as ¹H NMR
-
SW(F1): Same as ¹³C NMR
-
CNST2 (long-range JCH coupling constant): Optimized for 8-10 Hz
-
2.6. 2D NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Purpose: To identify protons that are close in space (through-space correlations), regardless of their bonding connectivity. This is critical for determining the relative stereochemistry and conformation of the molecule.
-
Pulse Program: noesygpph
-
Key Parameters:
-
TD(F2): 2k
-
TD(F1): 256-512
-
NS: 8-16 per increment
-
SW(F2) and SW(F1): Same as ¹H NMR
-
D8 (Mixing Time): 500-800 ms (B15284909) (optimized based on molecular size)
-
D1: 1-2 s
-
Structural Elucidation Workflow and Data Interpretation
The structural elucidation of a novel humulene derivative typically follows a systematic workflow.
Caption: Workflow for NMR-based structural elucidation of humulene derivatives.
Interpretation of Key 2D NMR Correlations:
-
COSY: Cross-peaks in the COSY spectrum reveal which protons are coupled to each other. For example, in α-humulene, a cross-peak between the olefinic proton at C5 and the allylic protons at C4 and C6 would be expected.
-
HSQC: Each cross-peak in the HSQC spectrum correlates a proton signal with the carbon signal of the atom to which it is directly attached. This allows for the direct assignment of protonated carbons.
-
HMBC: HMBC correlations are the cornerstone for piecing together the carbon framework. Key correlations for a humulene skeleton would include:
-
Correlations from the methyl protons to adjacent quaternary and methine carbons.
-
Correlations from olefinic protons to carbons two and three bonds away, helping to position the double bonds within the ring.
-
Correlations from protons on carbons adjacent to heteroatoms (e.g., oxygen in epoxides and alcohols) to the carbon bearing the heteroatom.
-
References
In Vitro Assays for Screening Humulene's Therapeutic Potential: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Humulene (B1216466), a naturally occurring monocyclic sesquiterpene found in the essential oils of numerous plants, including Humulus lupulus (hops) and Cannabis sativa, has garnered significant scientific interest for its therapeutic promise.[1][2][3] Preclinical in vitro studies have highlighted its potential as an anti-inflammatory, anti-cancer, and neuroprotective agent. These properties are attributed to its ability to modulate key cellular signaling pathways involved in inflammation, cell proliferation, apoptosis, and oxidative stress.[4][5][6] This document provides detailed application notes and standardized protocols for a panel of in vitro assays to effectively screen and characterize the therapeutic potential of humulene.
Data Presentation: Quantitative Summary of Humulene's Bioactivities
The following tables summarize the quantitative data from various in vitro studies on humulene, providing a comparative overview of its efficacy across different therapeutic areas.
Table 1: Anti-inflammatory Activity of α-Humulene
| Cell Line | Inflammatory Stimulus | Assay | Analyte | Humulene Concentration (µM) | % Inhibition / Effect | Reference |
| THP-1 (human monocytic cells) | Lipopolysaccharide (LPS) | ELISA | IL-6 | 0.5 | Dose-dependent reduction | [7][8] |
| 100 | 60% inhibition | [7][8][9][10][11] | ||||
| TNF-α | 0.5, 100 | No significant reduction | [7][8][9][10] | |||
| IL-1β | 0.5, 100 | No significant reduction | [7][8][9][10] | |||
| Pterygium fibroblasts | - | ELISA | IL-1β, IL-8, IL-10, TNF-α | 0.25, 2.5, 25 | Very low and no significant variations | [12] |
| Mediastinal lymph node cells (from OVA-challenged mice) | Ovalbumin (OVA) | ELISA | IL-5 | 0.1, 1, 10 | Dose-dependent reduction | [13] |
Table 2: Anti-Cancer Activity of Humulene
| Cell Line | Cancer Type | Assay | Humulene Concentration | IC50 Value | Reference |
| HT29 | Colorectal Cancer | Cell Viability | Dose-dependent | 53.67 ± 2.99 µM (γ-humulene) | [14][15] |
| HCT-116 | Colorectal Cancer | MTT | - | 3.1 x 10⁻⁴ mol/L | [4] |
| MCF-7 | Breast Cancer | MTT | - | 4.2 x 10⁻⁴ mol/L | [4] |
| A2780 | Ovarian Cancer | - | 40 µM | Antiproliferative activity observed | [4] |
| SKOV3 | Ovarian Cancer | - | 200 µM | Antiproliferative activity observed | [4] |
| HepG2, Hep3B, Huh7, SMMC-7721 | Hepatocellular Carcinoma | Proliferation | 15 µmol/L | Inhibition of proliferation | [4] |
| RAW 264.7 | Murine Macrophage | MTT | - | 1.9 x 10⁻⁴ mol/L | [4] |
Table 3: Neuroprotective Activity of α-Humulene
| Cell Line | Neurotoxic Insult | Assay | α-Humulene Concentration | IC50 for Neuroprotection | Reference |
| SH-SY5Y (undifferentiated) | Hydrogen Peroxide (H₂O₂) | Real-Time Cell Analysis | 50 - 400 µg/mL | 221 µg/mL (24h), 209 µg/mL (48h) | [1][2][16][17] |
| SH-SY5Y (differentiated) | Hydrogen Peroxide (H₂O₂) | Real-Time Cell Analysis | - | >400 µg/mL | [1][2][17] |
| PC12 | tert-butyl hydroperoxide (t-BHP) | MTT | 50 µM | Enhanced toxicity | [18] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are standardized and can be adapted for screening humulene and its derivatives.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay determines the effect of humulene on cell viability by measuring the metabolic activity of cells.
Materials:
-
96-well cell culture plates
-
Humulene stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[10]
-
Treatment: Prepare serial dilutions of humulene in complete culture medium. Remove the old medium from the wells and add 100 µL of the humulene dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[19]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[2][10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4] Measure the absorbance at 570 nm using a microplate reader.[20]
Quantification of Pro-inflammatory Cytokines (ELISA)
This protocol describes a sandwich ELISA for measuring the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants following treatment with humulene.
Materials:
-
96-well ELISA plates
-
Capture antibody (specific for the cytokine of interest)
-
Detection antibody (biotinylated, specific for the cytokine of interest)
-
Recombinant cytokine standard
-
Assay diluent (e.g., PBS with 10% FBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate. Prepare serial dilutions of the recombinant cytokine standard. Add 100 µL of standards and cell culture supernatants (from humulene-treated and control cells) to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add 100 µL of diluted biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate. Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.
-
Signal Development: Wash the plate. Add 100 µL of TMB substrate solution to each well and incubate until a color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. A standard curve is generated to determine the cytokine concentrations in the samples.[21]
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with various concentrations of humulene for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[10]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[10]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[10] Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Western Blotting for Signaling Protein Expression
This technique is used to detect and quantify specific proteins in a sample, which is essential for elucidating the molecular mechanisms of humulene.
Materials:
-
SDS-PAGE gels
-
Transfer membrane (PVDF or nitrocellulose)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
Loading buffer
-
Running buffer
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins, e.g., p-Akt, Akt, NF-κB, caspases)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with humulene, then lyse the cells with ice-cold lysis buffer. Determine the protein concentration of the lysates.[10]
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[10]
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Wash the membrane again with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.[10] The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways modulated by humulene and a typical experimental workflow for its in vitro screening.
References
- 1. researchhub.com [researchhub.com]
- 2. broadpharm.com [broadpharm.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Annexin V Staining Protocol [bdbiosciences.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bowdish.ca [bowdish.ca]
- 9. Anti-inflammatory effects of α-humulene on the release of pro-inflammatory cytokines in lipopolysaccharide-induced THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effects of α-humulene on the release of pro-inflammatory cytokines in lipopolysaccharide-induced THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory effects of α-humulene and β-caryophyllene on pterygium fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Death receptor 5-mediated TNFR family signaling pathways modulate γ-humulene-induced apoptosis in human colorectal cancer HT29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijpsonline.com [ijpsonline.com]
- 17. ijpsonline.com [ijpsonline.com]
- 18. resources.rndsystems.com [resources.rndsystems.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. 3.4. Measurement of Cytokine Secretion by ELISA [bio-protocol.org]
Application Notes and Protocols for Evaluating the Analgesic Effects of Humulene in Animal Models of Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models and detailed protocols for assessing the analgesic properties of α-humulene, a promising natural sesquiterpene. The information compiled herein is intended to guide researchers in designing and executing robust preclinical studies to evaluate the therapeutic potential of humulene (B1216466) for pain management.
Introduction to α-Humulene and its Analgesic Potential
α-Humulene is a naturally occurring monocyclic sesquiterpene found in the essential oils of numerous plants, including Cannabis sativa, hops (Humulus lupulus), and Cordia verbenacea. Preclinical studies have demonstrated its significant anti-inflammatory and analgesic properties, suggesting its potential as a novel therapeutic agent for various pain conditions.[1][2][3] The analgesic effects of α-humulene are believed to be mediated through a multi-target mechanism involving the endocannabinoid system, adenosine (B11128) receptors, and the modulation of key inflammatory pathways.[1][4][5][6]
Animal Models of Pain for Evaluating α-Humulene
A variety of animal models can be employed to investigate the analgesic efficacy of α-humulene across different pain modalities, including inflammatory, neuropathic, and post-operative pain.
Inflammatory Pain Models
-
Carrageenan-Induced Paw Edema: This is a widely used and reproducible model of acute inflammation.[7][8][9][10] Injection of carrageenan into the rodent paw induces a localized inflammatory response characterized by edema, hyperalgesia, and erythema.[7][8] This model is particularly useful for evaluating the anti-inflammatory and anti-hyperalgesic effects of compounds. Studies have shown that oral administration of α-humulene at 50 mg/kg can significantly inhibit carrageenan-induced paw edema in rodents.[1]
-
Lipopolysaccharide (LPS)-Induced Inflammatory Pain: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation.[11][12] Injection of LPS can induce a systemic or localized inflammatory response, leading to pain and hyperalgesia. This model is valuable for studying the effects of compounds on inflammation-induced pain and the production of pro-inflammatory cytokines.[1][11]
Neuropathic Pain Models
-
Chemotherapy-Induced Peripheral Neuropathy (CIPN): Many chemotherapeutic agents cause damage to peripheral nerves, leading to a debilitating neuropathic pain condition known as CIPN.[13][14][15][16][17] Animal models of CIPN, often induced by administering drugs like paclitaxel (B517696), are crucial for developing therapies to manage this side effect.[13][14] Studies have demonstrated that α-humulene can produce antinociceptive effects in mouse models of CIPN.[5][18]
Other Relevant Pain Models
-
Post-Operative Pain Model: This model mimics the pain experienced by patients after surgery and is characterized by hypersensitivity at the site of incision.[4][19][20][21]
-
Fibromyalgia Model: Animal models of fibromyalgia, often induced by reserpine, are used to study the widespread pain and tenderness associated with this condition.[4][19][20][21]
Quantitative Data on the Analgesic Effects of α-Humulene
The following tables summarize the key quantitative data from preclinical studies evaluating the analgesic and related activities of α-humulene.
| Parameter | Value | Species | Model | Reference |
| In Vivo Efficacy | ||||
| Effective Dose (Oral) | 50 mg/kg | Murine/Rat | Carrageenan-Induced Paw Edema | [1] |
| Effective Dose (Intraperitoneal) | 200 mg/kg | Mouse | Chemotherapy-Induced Peripheral Neuropathy (CIPN) | [5] |
| Effective Dose (Intraperitoneal) | 200 mg/kg | Mouse | Lipopolysaccharide-Induced Inflammatory Pain | [5] |
| Effective Dose (Intraperitoneal) | 200 mg/kg | Mouse | Post-Operative Pain | [4][19][20][21] |
| Effective Dose (Intraperitoneal) | 200 mg/kg | Mouse | Fibromyalgia | [4][19][20][21] |
| Receptor Binding Affinity | ||||
| CB2 Receptor (Ki) | 19.6 µM | Human | In vitro binding assay | [22][23] |
| In Vitro Anti-inflammatory Activity | ||||
| IL-6 Inhibition (100 µM α-humulene) | 60% | Human THP-1 cells | LPS-induced inflammation | [11][24][25] |
Table 1: Summary of Quantitative Data for α-Humulene's Analgesic and Anti-inflammatory Effects.
Experimental Protocols
Carrageenan-Induced Paw Edema Protocol
This protocol is adapted from established methodologies for inducing acute inflammation in rodents.[7][8][9][10][26]
Materials:
-
Male Wistar rats or Swiss mice
-
λ-Carrageenan (1% w/v in sterile 0.9% saline)
-
α-Humulene (dissolved in an appropriate vehicle, e.g., 0.5% Tween 80 in saline)
-
Parenteral administration supplies (syringes, needles)
-
Plethysmometer or digital calipers for measuring paw volume/thickness
Procedure:
-
Acclimatization: Acclimate animals to the experimental conditions for at least one week prior to the experiment.
-
Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each animal.
-
Drug Administration: Administer α-humulene (e.g., 50 mg/kg, p.o.) or vehicle to the respective groups of animals.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Paw Volume/Thickness Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[27]
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Chemotherapy-Induced Peripheral Neuropathy (CIPN) Protocol
This protocol outlines a common method for inducing CIPN in mice using paclitaxel.[13][14][15]
Materials:
-
Male and female CD-1 or C57BL/6J mice
-
Paclitaxel
-
α-Humulene (dissolved in an appropriate vehicle)
-
Von Frey filaments for assessing mechanical allodynia
-
Apparatus for assessing thermal hyperalgesia (e.g., hot plate, acetone (B3395972) test)
Procedure:
-
CIPN Induction: Administer paclitaxel to the mice. A common regimen is intermittent low-dose paclitaxel.[13][14]
-
Pain Behavior Assessment (Baseline): Before drug administration, assess the baseline mechanical and thermal sensitivity of the animals.
-
Drug Administration: Once CIPN is established (typically characterized by significant mechanical allodynia and thermal hyperalgesia), administer α-humulene (e.g., 200 mg/kg, i.p.) or vehicle.[5]
-
Pain Behavior Assessment (Post-treatment): Measure mechanical and thermal sensitivity at various time points after α-humulene administration (e.g., over a three-hour period).[4]
-
Data Analysis: Determine the antinociceptive effect of α-humulene by comparing the withdrawal thresholds or latencies of the treated group to the vehicle control group.
Signaling Pathways and Mechanisms of Action
The analgesic effects of α-humulene are mediated by its interaction with multiple molecular targets and signaling pathways.
Endocannabinoid System
α-Humulene has been shown to interact with the endocannabinoid system, exhibiting binding affinity for the cannabinoid receptor type 2 (CB2).[22][23] Activation of CB2 receptors is known to modulate pain and inflammation without the psychoactive effects associated with CB1 receptor activation. Some studies also suggest an interaction with CB1 receptors.[1][5]
Adenosine A2a Receptors
Research indicates that the analgesic effects of α-humulene in models of neuropathic and post-operative pain are mediated through the activation of adenosine A2a receptors (A2aR).[4][6][18][19][20][21] This mechanism is distinct from the cannabinoid system and represents another important pathway for humulene-induced analgesia.
Anti-inflammatory Pathways
α-Humulene exerts potent anti-inflammatory effects by modulating the production of key inflammatory mediators. It has been shown to suppress the release of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1] This anti-inflammatory action is thought to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway.[2]
Visualizations
References
- 1. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phytochemical Modulators of Nociception: A Review of Cannabis Terpenes in Chronic Pain Syndromes[v1] | Preprints.org [preprints.org]
- 4. Select terpenes from Cannabis sativa are antinociceptive in mouse models of post-operative pain and fibromyalgia via adenosine A2a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Terpenes from Cannabis sativa Induce Antinociception in Mouse Chronic Neuropathic Pain via Activation of Spinal Cord Adenosine A2A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effects of α-humulene on the release of pro-inflammatory cytokines in lipopolysaccharide-induced THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] A unified model for the human response to lipopolysaccharide-induced inflammation | Semantic Scholar [semanticscholar.org]
- 13. Methods and protocols for chemotherapy-induced peripheral neuropathy (CIPN) mouse models using paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. Chemotherapy-Induced Peripheral Neuropathic Pain and Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Animal models of chemotherapy-induced peripheral neuropathy: A machine-assisted systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. login.medscape.com [login.medscape.com]
- 21. Select terpenes from Cannabis sativa are antinociceptive in mouse models of post-operative pain and fibromyalgia via adenosine A receptors. | The Department of Pharmacology [pharmacology.arizona.edu]
- 22. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 23. researchgate.net [researchgate.net]
- 24. Anti-inflammatory effects of α-humulene on the release of pro-inflammatory cytokines in lipopolysaccharide-induced THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 27. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Maximizing Humulene Yield from Plant Extractions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the extraction of humulene (B1216466) from plant sources.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting humulene?
A1: The most effective method for humulene extraction depends on the desired yield, purity, and available resources. Modern techniques like Ultrasound-Assisted Supercritical CO2 (USC-CO2) extraction have shown superior yields compared to traditional methods.[1][2][3] Other common and effective methods include supercritical CO2 (SC-CO2) extraction, steam distillation, and solvent extraction.[1][4] Microwave-Assisted Hydrodistillation (MAHD) has also been shown to be efficient, significantly reducing extraction time compared to conventional hydrodistillation.[5]
Q2: I am experiencing low humulene yield. What are the potential causes?
A2: Low humulene yield can stem from several factors throughout the experimental workflow. Key areas to investigate include:
-
Plant Material: The species, cultivar, age, and even the specific part of the plant used can significantly impact humulene content.[6] Yields can range from negligible to over 60% depending on the botanical source.[6][7]
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Harvesting Time: The concentration of volatile organic compounds, including humulene, can fluctuate based on the plant's developmental stage and even the time of day of harvest.[8][9][10][11][12][13]
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Drying and Storage: Improper drying methods can lead to the loss of volatile terpenes.[14] High temperatures during drying can cause degradation, while extended or improper storage can lead to oxidation and loss of humulene.[15][16][17]
-
Extraction Parameters: Each extraction method has critical parameters that must be optimized, including temperature, pressure, solvent choice, and extraction time.[1][18][19][20]
-
Solvent Selection: The polarity of the solvent plays a crucial role in extraction efficiency.[21][22][23][24]
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Compound Degradation: Humulene can degrade during the extraction process, especially when high temperatures are used.[1][25]
Q3: How does the choice of solvent affect humulene extraction yield?
A3: Solvent selection is critical for maximizing humulene yield. The choice of solvent should be based on the polarity of humulene, a sesquiterpene. Non-polar solvents are generally more effective. For instance, a study on hop extraction found that dichloromethane (B109758) and methanol-dichloromethane mixtures resulted in high recoveries of α- and β-acids, which are often co-extracted with terpenes.[21] Another study showed that 2-methyloxolane, a bio-based solvent, provided a higher aroma yield from hops compared to n-hexane.[22][24] For phenolic compounds often extracted alongside terpenes, ethanol-water mixtures are commonly used.[26] The efficiency of different organic solvents is a key factor to consider in experimental design.[21]
Q4: What is the impact of harvesting and post-harvest processing on humulene content?
A4: The timing of harvest significantly influences the phytochemical composition of plants, including humulene content.[8] For example, in some Lamiaceae species, the total content of volatile organic compounds was highest 60 days after transplanting.[8] Post-harvest, the drying process is a critical step. High temperatures can lead to the degradation of volatile terpenes like humulene.[14] Proper storage in cool, dark, and anaerobic conditions is essential to prevent degradation and oxidation over time.[15][16]
Q5: What are the best practices for storing plant material and extracts to preserve humulene?
A5: To preserve humulene, which is a relatively stable sesquiterpene, it is recommended to store extracts in a cool, dark place.[15] For long-term storage of plant material, anaerobic conditions at 4°C are optimal for preserving hop resins, which include terpenes.[16] Refrigerated storage (35-45°F) can extend the retention of terpenes beyond 90% after 12 months.[15] It is also crucial to minimize oxygen exposure during manufacturing and storage to prevent oxidation.[15]
Q6: How can I accurately quantify the amount of humulene in my extracts?
A6: The most common and reliable methods for quantifying humulene are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[6][27][28][29] GC-MS is particularly well-suited for analyzing volatile compounds like terpenes.[28] HPLC methods have also been developed and validated for the quantification of α-humulene, offering an alternative that can be applied to finished products containing aqueous constituents.[27]
Troubleshooting Guides
Issue 1: Consistently Low Humulene Yield
| Possible Cause | Troubleshooting Step |
| Suboptimal Plant Material | Research the optimal plant species, variety, and plant part known for high humulene content.[6] Ensure the plant material is at the correct maturity stage for peak terpene production.[8][9] |
| Improper Harvest Time | Review literature for the recommended harvest time for your specific plant species.[10][12] If possible, conduct a small-scale time-course study to determine the optimal harvest window. |
| Degradation During Drying/Storage | Use low-temperature drying methods (e.g., freeze-drying or air drying in a dark, well-ventilated area).[14] Store dried material in airtight containers in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).[15][16] |
| Inefficient Extraction Method | Consider switching to a more advanced extraction technique like USC-CO2 or MAHD, which have demonstrated higher yields.[1][5] |
| Non-Optimized Extraction Parameters | Systematically optimize parameters such as temperature, pressure (for SC-CO2), solvent-to-solid ratio, and extraction time.[18][19][20] |
| Poor Solvent Choice | Experiment with different solvents of varying polarities.[21][22][23] Consider using a co-solvent to enhance extraction efficiency.[1][19] |
Issue 2: Inconsistent Humulene Yields Between Batches
| Possible Cause | Troubleshooting Step |
| Variability in Plant Material | Source plant material from a consistent and reputable supplier. If growing in-house, ensure consistent cultivation conditions (light, water, nutrients). |
| Inconsistent Harvesting | Standardize the harvesting protocol, including the time of day and the developmental stage of the plant.[8][10][12] |
| Fluctuations in Extraction Process | Ensure all extraction parameters (temperature, pressure, time, solvent ratio) are precisely controlled and recorded for each batch. |
| Sample Preparation Differences | Standardize the grinding/milling of the plant material to ensure a consistent particle size, which affects extraction efficiency.[30] |
| Analytical Method Variability | Calibrate analytical instruments (GC-MS, HPLC) before each batch of analysis. Use internal standards to correct for variations in sample injection and instrument response. |
Data Presentation: Comparison of Extraction Methods
| Extraction Method | Plant Source | Yield of Clove Oil (g/g of clove) | Yield of α-humulene (g/g of oil) | Reference |
| Ultrasound-Assisted Supercritical CO2 (USC-CO2) | Clove | 23.31 | 2.75 | [1] |
| Supercritical CO2 (SC-CO2) | Clove | 20.97 | 1.89 | [1] |
| Steam Distillation | Clove | 20.04 | 2.35 | [1] |
| Heat-Reflux Extraction | Clove | 17.20 | 1.71 | [1] |
| Extraction Method | Plant Source | Yield of Terpenes (µg/g) | Reference |
| Accelerated Solvent Extraction (ASE) | Juglans regia | 198.7 | [4] |
| Steam Distillation | Juglans regia | 153.1 | [4] |
| Soxhlet Extraction | Juglans regia | 134.0 | [4] |
| Sonication | Juglans regia | 59.2 | [4] |
| Agitation of Solvent | Juglans regia | 13.5 | [4] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Supercritical CO2 (USC-CO2) Extraction of Humulene from Clove
Objective: To extract α-humulene enriched oil from clove buds.
Methodology:
-
Sample Preparation: Clove buds are ground to a specific particle size (e.g., 0.355 mm).[1]
-
Extraction:
-
The ground clove material is packed into the extraction vessel.
-
Supercritical CO2 is introduced into the vessel at a defined flow rate (e.g., 1.4 g/min ).[1]
-
The system is pressurized to the desired level (e.g., 18.5 MPa) and heated to the target temperature (e.g., 44.0 °C).[1]
-
Ultrasound is applied at a specific duty cycle (e.g., 75%) for the duration of the extraction (e.g., 115 min).[1]
-
-
Collection: The extract is collected from the separator.
-
Analysis: The collected oil is analyzed by GC-MS to determine the yield of clove oil and the concentration of α-humulene.[2]
Protocol 2: Solvent Extraction of Humulene from Hops
Objective: To extract humulene and other valuable compounds from hop pellets.
Methodology:
-
Sample Preparation: Hop pellets are crushed before extraction.[21]
-
Extraction:
-
Fractionation: The extract undergoes further separation steps such as filtration, rotary evaporation, and liquid-liquid extraction to isolate different fractions.[21]
-
Analysis: The relevant fractions are analyzed by HPLC to quantify the humulene content.[21]
Visualizations
Caption: Workflow for Ultrasound-Assisted Supercritical CO2 Extraction.
Caption: Troubleshooting Decision Tree for Low Humulene Yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction of α-humulene-enriched oil from clove using ultrasound-assisted supercritical carbon dioxide extraction and studies of its fictitious solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction of α-humulene-enriched oil from clove using ultrasound-assisted supercritical carbon dioxide extraction and studies of its fictitious solubility | Performance Analytics [scinapse.io]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Clinical Translation of α-humulene - A Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Harvest Timing on Phytochemical Composition in Lamiaceae Plants under an Environment-Controlled System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. researchgate.net [researchgate.net]
- 11. Methods to Enhance Terpene Production – Science in Hydroponics [scienceinhydroponics.com]
- 12. Effect of Harvesting Time Variations on Essential Oil Yield and Composition of Sage (Salvia officinalis) [mdpi.com]
- 13. Effects of Harvest Time and Hydrodistillation Time on Yield, Composition, and Antioxidant Activity of Mint Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Terpene Preservation: Commercial Storage Protocol Guide [terpenebeltfarms.com]
- 16. mdpi.com [mdpi.com]
- 17. The preservation and augmentation of volatile terpenes in cannabis inflorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jocpr.com [jocpr.com]
- 19. scispace.com [scispace.com]
- 20. Optimizing Extraction Techniques for Maximized Bioactive Compound Yield in Medicinal Herbs [publishing.emanresearch.org]
- 21. lignicoat.eu [lignicoat.eu]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. taylorandfrancis.com [taylorandfrancis.com]
- 26. Extraction of Phenolic Compounds and Terpenes from Cannabis sativa L. By-Products: From Conventional to Intensified Processes [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. extractionmagazine.com [extractionmagazine.com]
- 29. Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species - PMC [pmc.ncbi.nlm.nih.gov]
- 30. ABC Herbalgram Website [herbalgram.org]
Technical Support Center: Enhancing Humulene Solubility for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using humulene (B1216466) in cell-based assays.
Frequently Asked Questions (FAQs)
1. What is humulene and what are its key biological activities?
Humulene, also known as α-humulene, is a naturally occurring sesquiterpene found in the essential oils of various plants, including Humulus lupulus (hops) and Cannabis sativa. It is recognized for a range of biological activities, including anti-inflammatory, anti-cancer, and analgesic properties.[1][2] Its therapeutic potential stems from its ability to modulate various signaling pathways within cells.[1][3]
2. Why is the solubility of humulene a concern for cell-based assays?
Humulene is a hydrophobic molecule, meaning it has poor solubility in water-based solutions like cell culture media.[4][5][6] This low aqueous solubility can lead to several experimental challenges, including:
-
Precipitation: The compound can fall out of solution, making it unavailable to the cells and leading to inaccurate results.
-
Inconsistent Dosing: It is difficult to achieve and maintain a precise concentration of the compound in the culture medium.
-
Reduced Bioavailability: The effective concentration of humulene that reaches the cells may be significantly lower than the intended concentration.
3. What are the recommended solvents for preparing a humulene stock solution?
Due to its hydrophobic nature, humulene should first be dissolved in an organic solvent to create a concentrated stock solution. This stock can then be diluted to the final working concentration in the cell culture medium. Recommended solvents include:
-
Dimethyl Sulfoxide (B87167) (DMSO): A common solvent for water-insoluble compounds in biological assays.
-
Ethanol
-
Methanol (B129727): The solubility of α-humulene in methanol is reported to be 10 mg/mL.[7]
4. What is the maximum recommended concentration of DMSO in cell culture?
High concentrations of DMSO can be toxic to cells. While tolerance can be cell-line specific, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) . Many researchers recommend aiming for a final concentration of 0.1% (v/v) or lower to minimize any potential solvent-induced effects on cell viability and function. It is crucial to include a vehicle control (media with the same final concentration of DMSO without humulene) in your experiments to account for any effects of the solvent itself.
5. How can I enhance the aqueous solubility of humulene for my experiments?
A highly effective method to improve the solubility and stability of hydrophobic compounds like humulene is through cyclodextrin (B1172386) encapsulation . Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate "guest" molecules like humulene, forming an inclusion complex that is more soluble in aqueous solutions. β-cyclodextrin is commonly used for this purpose.[8][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Precipitation observed in the cell culture medium after adding humulene. | 1. The final concentration of the organic solvent (e.g., DMSO) is too low to keep the humulene dissolved in the aqueous medium. 2. The concentration of humulene exceeds its solubility limit in the final medium. 3. The stock solution was not properly mixed into the medium. | 1. Prepare a more concentrated stock solution of humulene in your chosen solvent. This will allow you to add a smaller volume to the medium, keeping the final solvent concentration low while achieving the desired humulene concentration. 2. Perform a solubility test to determine the maximum concentration of humulene that remains soluble in your specific cell culture medium at the final solvent concentration you are using. 3. When diluting the stock solution, add it dropwise to the medium while vortexing or gently swirling to ensure rapid and uniform mixing. |
| Inconsistent or unexpected experimental results. | 1. Inaccurate concentration of the humulene stock solution. 2. Degradation of the humulene stock solution over time. 3. The solvent (e.g., DMSO) is affecting the cells at the concentration used. | 1. Ensure the humulene is completely dissolved in the stock solution. If necessary, gentle warming or sonication can be used. 2. Store the humulene stock solution in a tightly sealed, light-protected container at -20°C. Prepare fresh dilutions for each experiment. 3. Perform a dose-response experiment with the solvent alone to determine its effect on your specific cell line. Ensure the final solvent concentration is below the toxic threshold and include a vehicle control in all experiments. |
| Low potency or efficacy of humulene in the assay. | 1. Poor bioavailability of humulene due to low solubility. 2. The chosen cell line may not be sensitive to humulene. | 1. Use a solubility enhancement technique, such as cyclodextrin encapsulation, to increase the amount of dissolved, bioavailable humulene. 2. Review the literature to confirm that your cell line expresses the target pathways or receptors for humulene's activity. |
Quantitative Data
Table 1: Solubility of α-Humulene
| Solvent | Solubility | Reference |
| Water | 0.011 g/L (Predicted) | [4] |
| Methanol | 10 mg/mL | [7] |
| Organic Solvents (general) | Soluble | [5][6] |
Table 2: IC50 Values of α-Humulene on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Adenocarcinoma | 130 | [1] |
| HCT-116 | Colorectal Carcinoma | 310 | [1] |
| MCF-7 | Breast Adenocarcinoma | 420 | [1] |
| HT-29 | Colorectal Adenocarcinoma | 52 | [1] |
| Caco-2 | Colorectal Adenocarcinoma | 24.4 µg/mL | [7] |
| RAW 264.7 | Murine Macrophage | 41.9 µg/mL | [10][11] |
Note: IC50 values can vary depending on the specific assay conditions and duration of treatment.
Experimental Protocols
Protocol 1: Preparation of a Humulene Stock Solution in DMSO
-
Materials:
-
α-Humulene (neat oil or powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, light-protected microcentrifuge tubes or glass vials
-
-
Procedure:
-
Weigh the desired amount of α-humulene in a sterile container.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex or sonicate the solution until the humulene is completely dissolved. A clear, pale yellowish-green solution should be obtained.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Humulene-β-Cyclodextrin Inclusion Complex
This protocol is adapted from general methods for preparing inclusion complexes of hydrophobic compounds.
-
Materials:
-
α-Humulene
-
β-Cyclodextrin
-
Deionized water
-
Ethanol
-
Magnetic stirrer with a heating plate
-
Freeze-dryer (lyophilizer)
-
-
Procedure:
-
Prepare the β-Cyclodextrin Solution: Dissolve β-cyclodextrin in deionized water with constant stirring. A molar ratio of 1:1 (humulene:β-cyclodextrin) is a common starting point. Gentle heating (40-50°C) can aid dissolution.
-
Prepare the Humulene Solution: Dissolve the α-humulene in a minimal amount of ethanol.
-
Form the Complex: While vigorously stirring the β-cyclodextrin solution, slowly add the humulene solution dropwise.
-
Stirring: Continue to stir the mixture at room temperature for 24-48 hours to allow for complex formation. The solution may appear cloudy.
-
Lyophilization: Freeze the resulting suspension and lyophilize it to obtain a dry powder of the humulene-β-cyclodextrin inclusion complex.
-
Storage: Store the powdered complex in a desiccator at room temperature, protected from light. The powder can be dissolved in cell culture medium for experiments.
-
Visualizations
Caption: Workflow for preparing and using a humulene solution in cell-based assays.
Caption: Simplified diagram of the NF-κB signaling pathway and the inhibitory effect of α-humulene.
Caption: Conceptual diagram of humulene encapsulation by β-cyclodextrin to form a water-soluble inclusion complex.
References
- 1. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Humulene Terpene? Benefits, and Effects | THC Design [thcdesign.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Showing Compound alpha-Humulene (FDB015360) - FooDB [foodb.ca]
- 5. CAS 6753-98-6: Humulene | CymitQuimica [cymitquimica.com]
- 6. CAS 6753-98-6: Humulene | CymitQuimica [cymitquimica.com]
- 7. caymanchem.com [caymanchem.com]
- 8. humapub.com [humapub.com]
- 9. investigo.biblioteca.uvigo.es [investigo.biblioteca.uvigo.es]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
Troubleshooting low bioavailability of humulene in vivo
Humulene (B1216466) Bioavailability Technical Support Center
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with humulene. This guide provides troubleshooting advice and frequently asked questions to address the challenges associated with the low in vivo bioavailability of this promising sesquiterpene.
Frequently Asked Questions (FAQs)
Q1: What is the typical oral bioavailability of α-humulene?
A1: The oral bioavailability of α-humulene is notably low. Studies in mice have determined the oral bioavailability to be approximately 18%.[1][2] This limited systemic exposure is a significant barrier to its clinical translation despite promising preclinical findings.[3][4][5]
Q2: What are the primary factors contributing to the low bioavailability of α-humulene?
A2: The low bioavailability of α-humulene is attributed to several key factors:
-
Poor Water Solubility : As a lipophilic terpene, α-humulene has poor water solubility, which limits its dissolution in the gastrointestinal tract, a critical step for absorption.[3][4][6]
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Rapid Metabolism : α-Humulene is susceptible to rapid metabolism, including extensive first-pass metabolism in the liver and small intestine after oral administration.[3][4][7] This biotransformation occurs before the compound can reach systemic circulation, significantly reducing the amount of active substance available.[7]
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Fast Elimination : The compound exhibits a very short half-life, indicating rapid elimination from the body.[1][2]
Q3: What is known about the metabolic pathways of α-humulene?
A3: α-Humulene undergoes metabolism primarily through oxidation, catalyzed by Cytochrome P450 (CYP450) enzymes.[8][9][10] In vitro studies using rat and human liver microsomes have shown that α-humulene can significantly inhibit CYP3A enzymes, suggesting that this family of enzymes is likely involved in its metabolism.[11][12] The metabolism of α-humulene can lead to the formation of various oxygenated products.[13]
Q4: How does the route of administration impact α-humulene's bioavailability?
A4: The route of administration significantly affects bioavailability. Intravenous (IV) administration bypasses the first-pass effect, resulting in 100% bioavailability by definition, although the compound is still eliminated rapidly.[2][7] In contrast, oral administration subjects α-humulene to the harsh environment of the GI tract and extensive first-pass metabolism, leading to the observed low bioavailability of around 18%.[1][2] Intraperitoneal administration has also been used in rodent studies to achieve systemic effects, bypassing the gastrointestinal tract.[3][4][5][14]
Troubleshooting Guides
Problem 1: My in vivo experiment shows undetectable or highly variable plasma concentrations of α-humulene after oral administration.
This is a common challenge stemming from α-humulene's inherent pharmacokinetic properties. The following workflow can help you troubleshoot the issue.
Caption: Troubleshooting workflow for low humulene detection.
Problem 2: How can I improve the oral formulation of α-humulene to increase its bioavailability?
Improving the formulation is a key strategy.[15] Since α-humulene is a lipophilic compound ("grease-ball" type), strategies should focus on enhancing its solubility and dissolution in the gastrointestinal fluid.[4][16]
Caption: Formulation strategies for enhancing bioavailability.
Recommended Approaches:
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Lipid-Based Formulations : These are highly effective for lipophilic drugs.[17][18]
-
Self-Emulsifying Drug Delivery Systems (SEDDS) : Anhydrous mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media (like GI fluids). This increases the surface area for absorption and can bypass the dissolution step.[19][20]
-
Nanoemulsions : Thermodynamically stable, small-droplet (typically 20-200 nm) emulsions that can improve solubility and membrane permeability.[21]
-
-
Particle Size Reduction : Reducing particle size increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[16][18][19]
-
Nanonization : Creating drug nanocrystals or nanosuspensions can significantly improve dissolution and saturation solubility.[16]
-
-
Solid Dispersions : Dispersing the drug in an amorphous form within a hydrophilic polymer matrix can prevent crystallization and maintain the drug in a supersaturated state, enhancing dissolution.[16][17][20]
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters for α-humulene in mice after administration of a 150 mg/kg dose, based on the study by Chaves et al., 2008.[2]
| Parameter | Oral Administration (PO) | Intravenous Administration (IV) |
| Tmax (Peak Time) | 15 minutes | N/A |
| Cmax (Peak Concentration) | ~4.5 µg/mL | N/A |
| Absorption Half-life (t½ abs) | 16.8 minutes | N/A |
| Elimination Half-life (t½ elim) | 118.2 minutes | 55 minutes |
| Bioavailability (F%) | ~18% | 100% |
Data adapted from Chaves et al., 2008 as cited in multiple sources.[1][2]
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of α-Humulene in Mice
This protocol provides a general framework for assessing the pharmacokinetics of an α-humulene formulation.
-
Animal Model : Male Swiss mice (25-30 g). Acclimatize animals for at least 7 days.
-
Groups :
-
Group 1: Formulation A (e.g., Humulene in corn oil), Oral Gavage (PO), n=5 per time point.
-
Group 2: Formulation B (e.g., Humulene in SEDDS), Oral Gavage (PO), n=5 per time point.
-
Group 3: Humulene in saline with co-solvent, Intravenous (IV), n=5 per time point (for bioavailability calculation).
-
-
Dose Administration :
-
Oral (PO) : Administer a single dose (e.g., 50-150 mg/kg) via oral gavage. The volume should not exceed 10 mL/kg.
-
Intravenous (IV) : Administer a single dose (e.g., 10 mg/kg) via tail vein injection.
-
-
Blood Sampling :
-
Collect blood samples (~100 µL) via retro-orbital plexus or tail vein into heparinized or EDTA-coated tubes at predefined time points.
-
Recommended Time Points (PO) : 0 (pre-dose), 5, 15, 30, 60, 120, 240, and 480 minutes. The early time points are critical due to rapid absorption.[2]
-
Recommended Time Points (IV) : 0 (pre-dose), 2, 5, 15, 30, 60, 120, and 240 minutes.
-
-
Plasma Preparation :
-
Immediately centrifuge blood samples (e.g., 4000 rpm for 10 min at 4°C).
-
Harvest the plasma supernatant and store it at -80°C until analysis.
-
Protocol 2: Quantification of α-Humulene in Plasma by LC-MS/MS
This protocol outlines a general method for sample preparation and analysis. Method optimization is critical for achieving low limits of quantification (pg/mL to low ng/mL).[22]
-
Materials :
-
Plasma samples, α-humulene standard, internal standard (IS) (e.g., β-caryophyllene or a deuterated analog).
-
Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).
-
SPE cartridges (e.g., Oasis WCX) or supplies for liquid-liquid extraction (LLE) or protein precipitation (PPT).[22]
-
-
Sample Preparation (Protein Precipitation - a simple approach) :
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 min at 4°C).
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water) for injection.
-
-
LC-MS/MS Analysis :
-
LC System : UPLC/HPLC system (e.g., Agilent, Waters).[23]
-
Column : C18 column (e.g., ACQUITY UPLC BEH C18).[22]
-
Mobile Phase : Gradient of Water with 0.1% FA (A) and ACN with 0.1% FA (B).
-
Mass Spectrometer : Triple quadrupole mass spectrometer (e.g., Xevo TQ-XS, Agilent).[22][23]
-
Ionization Mode : Electrospray Ionization (ESI) in positive mode.
-
Detection : Multiple Reaction Monitoring (MRM). Optimize precursor/product ion transitions for both α-humulene and the IS.
-
-
Data Analysis :
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards.
-
Quantify α-humulene concentrations in unknown samples using the regression equation from the calibration curve.
-
Metabolic Pathway Overview
The primary metabolic hurdle for oral α-humulene is first-pass metabolism in the gut and liver.
Caption: Overview of α-humulene's first-pass metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and tissue distribution of the sesquiterpene alpha-humulene in mice. | Semantic Scholar [semanticscholar.org]
- 3. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. The Clinical Translation of α-humulene - A Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. The inhibitory effects of β-caryophyllene, β-caryophyllene oxide and α-humulene on the activities of the main drug-metabolizing enzymes in rat and human liver in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Humulene - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 19. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. Oral formulation strategies to improve solubility of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mycompassionateclinic.com [mycompassionateclinic.com]
- 22. waters.com [waters.com]
- 23. agilent.com [agilent.com]
Technical Support Center: Preservation of Humulene in Essential Oil Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of humulene (B1216466) in stored essential oil samples.
Frequently Asked Questions (FAQs)
Q1: What is humulene and why is its preservation important?
A1: Humulene, also known as α-caryophyllene, is a naturally occurring sesquiterpene found in the essential oils of numerous plants, including Humulus lupulus (hops), Cannabis sativa, and Salvia officinalis (sage). Its preservation is critical for research and development as it exhibits various therapeutic properties, including anti-inflammatory, anti-cancer, and analgesic effects. Degradation of humulene can lead to a loss of these biological activities, impacting experimental reproducibility and the potential efficacy of derived products.
Q2: What are the primary factors that cause humulene to degrade in stored essential oil samples?
A2: The primary factors contributing to humulene degradation are:
-
Oxidation: Exposure to atmospheric oxygen is a major cause of degradation. Humulene contains three double bonds, making it susceptible to oxidation, which can lead to the formation of various oxidation products, such as humulene epoxides.
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions, including oxidation and isomerization, leading to faster degradation of humulene. As a sesquiterpene, humulene is generally more thermally stable than monoterpenes, but prolonged exposure to high temperatures will still cause significant loss.
-
Light Exposure: UV radiation and even visible light can provide the energy to initiate and propagate degradation reactions, including oxidation.
Q3: What are the observable signs of humulene degradation in an essential oil sample?
A3: Signs of degradation can include:
-
Changes in Aroma: The characteristic earthy, woody, and spicy aroma of humulene may diminish or change, potentially developing off-odors.
-
Changes in Viscosity: Polymerization reactions, a possible degradation pathway, can lead to an increase in the viscosity of the essential oil.
-
Discoloration: Changes in the color of the essential oil may indicate chemical reactions and degradation.
-
Reduced Biological Activity: A decrease in the expected anti-inflammatory or other biological effects in your experiments can be an indicator of humulene degradation.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Loss of humulene content in GC-MS analysis over a short period. | - Improper storage temperature.- Exposure to oxygen.- Exposure to light. | - Store samples at recommended low temperatures (see Table 1).- Ensure containers are airtight. Purge the headspace with an inert gas like nitrogen or argon before sealing.- Use amber glass vials or store clear vials in the dark. |
| Inconsistent experimental results using the same essential oil batch. | - Degradation of humulene between experiments.- Inconsistent sample handling. | - Aliquot the essential oil into smaller, single-use vials to minimize repeated exposure of the entire batch to air and temperature fluctuations.- Standardize sample preparation procedures to ensure consistent handling. |
| Formation of unknown peaks in the chromatogram near the humulene peak. | - Oxidation of humulene. | - These are likely humulene degradation products (e.g., epoxides). Confirm their identity using mass spectrometry.- Implement stricter anaerobic storage conditions. Consider adding an antioxidant. |
| Essential oil has become more viscous. | - Polymerization of terpenes due to prolonged storage at suboptimal temperatures or exposure to light/oxygen. | - While difficult to reverse, prevent further degradation by transferring the oil to a smaller, airtight container to minimize headspace and storing it under optimal conditions.- For future samples, adhere strictly to recommended storage protocols from the outset. |
Data on Humulene Stability
While specific kinetic data for humulene degradation under various storage conditions is limited in publicly available literature, the following table summarizes the expected stability based on general principles for sesquiterpenes and available studies.
Table 1: Qualitative and Semi-Quantitative Data on Humulene Stability Under Different Storage Conditions
| Storage Condition | Temperature | Light Exposure | Oxygen Exposure | Expected Humulene Stability | Notes |
| Optimal | Refrigerated (2-8 °C) | Dark (Amber Vials) | Inert Atmosphere (Nitrogen/Argon) | High (minimal degradation over months to years) | Ideal for long-term storage of analytical standards and valuable samples. |
| Good | Cool (15-21 °C) | Dark (Amber Vials) | Airtight Container (minimal headspace) | Moderate (gradual degradation over several months) | Suitable for working samples with regular use. |
| Suboptimal | Room Temperature (20-25 °C) | Ambient Light | Frequent Air Exposure | Low (significant degradation can occur within weeks to a few months) | One study noted that α-humulene became undetectable in an essential oil sample after 140-170 days of storage at room temperature in the dark.[1] |
| Poor | Elevated (>25 °C) | Direct Sunlight | Open to Air | Very Low (rapid degradation, potentially within days to weeks) | These conditions should be strictly avoided. |
Experimental Protocols
Protocol 1: Recommended Storage of Humulene-Rich Essential Oil Samples
-
Container Selection: Use amber glass vials with PTFE-lined screw caps (B75204) to protect the sample from light and ensure an airtight seal.
-
Aliquoting: For larger volumes of essential oil, aliquot into smaller, single-use vials to prevent repeated exposure of the bulk sample to oxygen and temperature fluctuations.
-
Inert Gas Blanketing: Before sealing the vial, purge the headspace with a gentle stream of an inert gas, such as nitrogen or argon, for 15-30 seconds to displace oxygen.
-
Sealing: Tightly seal the vial immediately after inert gas blanketing.
-
Temperature Control: For long-term storage, place the vials in a refrigerator at 2-8 °C. For short-term or working samples, a cool, dark place (15-21 °C) is acceptable.
-
Labeling: Clearly label each vial with the sample identification, concentration, and date of storage.
Protocol 2: Quantification of Humulene Degradation using GC-MS
This protocol provides a general methodology for monitoring humulene concentration over time.
-
Sample Preparation:
-
Prepare a stock solution of the essential oil in a suitable solvent (e.g., hexane (B92381) or ethanol) at a known concentration.
-
Create a calibration curve using a certified reference standard of α-humulene at various concentrations.
-
Prepare an internal standard solution (e.g., n-alkane such as tridecane) of a known concentration.
-
For each sample to be analyzed, mix a known volume of the essential oil solution with a known volume of the internal standard solution.
-
-
GC-MS Instrumentation and Conditions (Example):
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 180 °C.
-
Ramp: 20 °C/min to 280 °C, hold for 5 minutes.
-
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Mode: Full scan (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification for higher sensitivity. Key ions for α-humulene include 93, 105, 119, and 133 m/z.
-
-
Data Analysis:
-
Identify the α-humulene peak in the chromatogram based on its retention time and mass spectrum, confirmed by the reference standard.
-
Calculate the ratio of the peak area of α-humulene to the peak area of the internal standard.
-
Determine the concentration of α-humulene in the sample using the calibration curve.
-
Compare the concentration of humulene in samples stored under different conditions over time to quantify the degradation.
-
Visualizing Humulene's Biological Interactions
To understand the importance of preserving humulene, it is crucial to recognize its interactions with cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate two key pathways influenced by humulene.
Caption: Logical workflow of humulene degradation.
Caption: Inhibition of the NF-κB signaling pathway by α-humulene.
Caption: Induction of apoptosis by α-humulene.
References
Addressing matrix effects in the LC-MS/MS analysis of humulene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of humulene (B1216466).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my humulene analysis?
A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest (humulene). These components can include proteins, lipids, salts, and other endogenous substances.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of humulene in the mass spectrometer's ion source.[1] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can compromise the accuracy, precision, and sensitivity of your quantitative results.[2][3][4]
Q2: I am observing poor reproducibility and inaccurate quantification for humulene. Could matrix effects be the cause?
A2: Yes, inconsistent and inaccurate results are classic signs of matrix effects. Because the composition of biological matrices can vary from sample to sample, the extent of ion suppression or enhancement can also fluctuate, leading to poor reproducibility.[5] This variability can ultimately result in erroneous quantification of humulene.[3]
Q3: How can I determine if matrix effects are impacting my humulene analysis?
A3: A standard method to quantitatively assess matrix effects is the post-extraction spike method.[2] This involves comparing the peak area of humulene in a standard solution to the peak area of humulene spiked into a blank matrix extract (a sample that has undergone the entire extraction procedure but does not initially contain the analyte). A significant difference between these responses indicates the presence of matrix effects.[2] The matrix factor (MF) can be calculated, where an MF < 1 indicates ion suppression and an MF > 1 suggests ion enhancement.[2]
Q4: What are the primary strategies to minimize or eliminate matrix effects for humulene analysis?
A4: There are three main strategies to combat matrix effects:
-
Optimize Sample Preparation: The most effective approach is to remove interfering matrix components before analysis.[1][6] Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation can be employed.[6][7]
-
Improve Chromatographic Separation: Modifying your LC method to better separate humulene from co-eluting matrix components can significantly reduce interference.[8]
-
Use an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard of humulene is the gold standard for compensating for matrix effects, as it behaves nearly identically to the analyte during extraction, chromatography, and ionization.[9]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to matrix effects in humulene LC-MS/MS analysis.
Issue 1: Low Signal Intensity or Complete Signal Loss for Humulene
| Potential Cause | Troubleshooting Step | Rationale |
| Severe Ion Suppression | 1. Dilute the sample extract: Diluting the sample can reduce the concentration of interfering matrix components.[5][8] In some cases, this can surprisingly improve the signal-to-noise ratio.[5] 2. Enhance sample cleanup: Implement or optimize a sample preparation method like SPE or LLE to remove a larger portion of the matrix.[6] 3. Modify chromatographic conditions: Adjust the gradient, mobile phase composition, or column chemistry to better separate humulene from the interfering compounds. | High concentrations of co-eluting matrix components can compete with humulene for ionization, leading to a suppressed signal. |
| Analyte Degradation | 1. Investigate humulene stability: Assess the stability of humulene in the matrix and during the analytical process. Endogenous enzymes in biological matrices can sometimes degrade the analyte.[7] | Humulene may be unstable under the extraction or storage conditions, leading to a lower concentration and thus a weaker signal. |
Issue 2: Poor Reproducibility of Humulene Quantification
| Potential Cause | Troubleshooting Step | Rationale |
| Variable Matrix Effects | 1. Implement a robust internal standard: Use a stable isotope-labeled (SIL) humulene internal standard. If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.[9] 2. Use matrix-matched calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.[3] | The composition of the matrix can differ between samples, causing the degree of ion suppression or enhancement to vary, which leads to inconsistent results. An ideal internal standard co-elutes and experiences the same matrix effects as the analyte, providing reliable normalization.[9] |
| Inconsistent Sample Preparation | 1. Standardize and validate the extraction procedure: Ensure the sample preparation protocol is followed precisely for all samples. Automating the process can improve consistency. | Variations in the extraction efficiency can lead to different amounts of both humulene and interfering matrix components in the final extract, contributing to poor reproducibility. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
This protocol allows for the quantitative determination of matrix effects.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a humulene standard in the final mobile phase solvent at a known concentration (e.g., mid-range of your calibration curve).
-
Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma, urine) and perform the complete extraction procedure. In the final extract, spike humulene to the same concentration as in Set A.
-
Set C (Pre-Extraction Spike): Take a blank matrix sample and spike it with humulene at the same concentration as in Set A before starting the extraction procedure.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Interpretation of Results:
| Matrix Effect (%) | Interpretation |
| 100% | No matrix effect |
| < 100% | Ion Suppression |
| > 100% | Ion Enhancement |
A recovery of 80-120% is generally considered acceptable.[10]
Protocol 2: LC-MS/MS Method for Humulene Quantification
This protocol is adapted from a method developed for the analysis of terpenes in complex matrices.[10]
-
Instrumentation:
-
Chromatographic Conditions:
-
Column: Symmetry® C18, 4.6 × 100 mm, 3.5 µm particle size[10]
-
Column Temperature: 45 °C[10]
-
Mobile Phase A: 2 mM ammonium (B1175870) acetate (B1210297) with 0.1% (v/v) formic acid in water[10]
-
Mobile Phase B: 2 mM ammonium acetate with 0.1% (v/v) formic acid and 5% (v/v) water in methanol[10]
-
Flow Rate: 0.6-0.7 mL/min[10]
-
Injection Volume: 5 µL[10]
-
Gradient:
-
0-1 min: 70% B (0.7 mL/min)
-
1-20 min: Increase to 98% B (flow decreased to 0.6 mL/min)
-
20-26.5 min: Hold at 98% B
-
26.5-28 min: Decrease to 70% B for re-equilibration[10]
-
-
-
MS/MS Detection:
-
Ionization Mode: APCI
-
Detection: Multiple Reaction Monitoring (MRM)
-
Specific MRM transitions for humulene need to be optimized on the user's instrument.
-
Visualizations
Caption: A logical workflow for diagnosing and resolving matrix effects.
Caption: Comparison of common sample preparation techniques.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. youtube.com [youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. samples combined with a subsequent chemometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Animal Dosing Protocols for Humulene Studies
For researchers, scientists, and drug development professionals, this technical support center provides essential guidance on administering α-humulene in animal studies. Below are troubleshooting guides and frequently asked questions (FAQs) to address common challenges and refine your experimental protocols for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when administering α-humulene in vivo?
A1: The main obstacle in delivering α-humulene in vivo is its lipophilic nature, which leads to poor water solubility.[1][2][3] This can result in several experimental issues, including precipitation of the compound in aqueous vehicles, leading to inaccurate dosing and the potential for embolism.[4] Furthermore, its susceptibility to rapid metabolism and elimination contributes to low oral bioavailability, making optimized dosing strategies crucial.[1][2][3]
Q2: What are the recommended starting doses for α-humulene in rodent models?
A2: Based on published literature, a common starting dose for oral administration in rodent models of inflammation is 50 mg/kg.[1][2][3][5][6][7] For studies investigating cannabimimetic properties, intraperitoneal administration doses have ranged from 50 to 200 mg/kg.[1][2][6][7] In cancer models, an in vivo dose of 10 mg/kg has shown effects in hepatocellular carcinoma xenografts.[1][8]
Q3: Which signaling pathways are known to be modulated by α-humulene?
A3: α-Humulene has been shown to modulate several key signaling pathways. Notably, it can suppress the NF-κB pathway, which is central to inflammation.[1][2] It has also been observed to inhibit the Akt signaling pathway in hepatocellular carcinoma, leading to apoptosis.[8] Additionally, α-humulene interacts with cannabinoid receptors (CB1 and CB2) and adenosine (B11128) A2a receptors.[1][2][6][7]
Troubleshooting Guides
Issue 1: Poor Solubility and Vehicle Selection
-
Symptoms:
-
Visible precipitate in the dosing solution.
-
Inconsistent or lower-than-expected efficacy in animal models.
-
Difficulty in preparing a homogenous formulation.
-
-
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Vehicle | - For oral administration, consider using corn oil or other lipid-based vehicles. - For intraperitoneal or intravenous injections, co-solvents such as DMSO, ethanol, or Tween 80 are often necessary. However, it is critical to keep the concentration of these co-solvents low to avoid toxicity.[4] - Prepare a stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it in a physiological vehicle like saline or PBS immediately before administration.[4] |
| Precipitation Upon Dilution | - When diluting a stock solution, add the aqueous vehicle to the stock solution slowly while vortexing to prevent the compound from crashing out of the solution. - The final concentration of the organic solvent should be carefully controlled and kept consistent across all experimental groups, including the vehicle control group. |
| Low Bioavailability | - Due to its lipophilic nature and rapid metabolism, the oral bioavailability of α-humulene is relatively low.[1][2][3] Consider alternative administration routes like intraperitoneal injection for more direct systemic exposure. - Explore formulation strategies such as nanoemulsions or liposomes to enhance solubility and bioavailability. |
Issue 2: Inconsistent Anti-Inflammatory Effects
-
Symptoms:
-
High variability in inflammatory markers between animals in the same treatment group.
-
Lack of a clear dose-response relationship.
-
-
Possible Causes and Solutions:
| Cause | Solution |
| Timing of Administration | - In acute inflammation models, such as carrageenan-induced paw edema, the timing of α-humulene administration relative to the inflammatory insult is critical. Administering the compound prior to the insult may yield different results than administration after the onset of inflammation.[5][9] |
| Animal Model and Inflammatory Stimulus | - The choice of animal model and inflammatory stimulus can significantly impact the outcome. α-Humulene has shown efficacy in models of paw edema and allergic airway inflammation.[1][2][5][9] Ensure the chosen model is appropriate for the research question. |
| Dose Selection | - While 50 mg/kg is a commonly used oral dose for anti-inflammatory studies, it may not be optimal for all models.[1][2][5] Conduct a dose-response study to determine the most effective dose for your specific experimental conditions. |
Data Presentation
Table 1: Summary of α-Humulene Dosing Protocols in Rodent Models
| Study Focus | Animal Model | Route of Administration | Dose Range | Key Findings | References |
| Anti-inflammatory | Mice, Rats | Oral | 50 mg/kg | Reduced paw edema and airway inflammation. | [1][2][5][9] |
| Cannabimimetic | Mice | Intraperitoneal | 50 - 200 mg/kg | Exhibited antinociceptive effects via CB1 and A2a receptors. | [1][2][6][7] |
| Anticancer | Mice (HCC Xenograft) | Not specified in abstract | 10 mg/kg | Inhibited tumor cell proliferation and enhanced apoptosis. | [1][8] |
| Pharmacokinetics | Mice | Oral, Intravenous | 150 mg/kg (oral) | Low oral bioavailability (18%), rapid absorption, and elimination. | [10] |
Experimental Protocols
Protocol 1: Oral Administration for Anti-Inflammatory Studies
-
Preparation of Dosing Solution:
-
Prepare a stock solution of α-humulene in a suitable organic solvent (e.g., 100% DMSO).
-
On the day of the experiment, dilute the stock solution in corn oil to the desired final concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 25g mouse with an administration volume of 0.25 mL).
-
Ensure the final concentration of the organic solvent is minimal and consistent across all groups.
-
Prepare a vehicle control solution containing the same concentration of the organic solvent in corn oil.
-
-
Animal Dosing:
-
Administer the prepared solution or vehicle control to mice or rats via oral gavage. The volume administered should be based on the animal's body weight.[11]
-
-
Induction of Inflammation:
-
Induce inflammation at a specified time point relative to the α-humulene administration. For example, in a carrageenan-induced paw edema model, carrageenan is typically injected into the paw 1 hour after the oral administration of α-humulene.
-
-
Assessment of Inflammation:
Mandatory Visualizations
References
- 1. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. thieme-connect.com [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. Preventive and therapeutic anti-inflammatory properties of the sesquiterpene α-humulene in experimental airways allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Clinical Translation of α-humulene – A Scoping Review [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. α-Humulene inhibits hepatocellular carcinoma cell proliferation and induces apoptosis through the inhibition of Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of compounds alpha-humulene and (-)-trans-caryophyllene isolated from the essential oil of Cordia verbenacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 11. acuc.berkeley.edu [acuc.berkeley.edu]
Minimizing the impact of humulene volatility during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on minimizing the impact of humulene (B1216466) volatility during sample preparation. The following FAQs and troubleshooting guides address common issues to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is humulene's volatility a concern, and what factors cause its degradation?
A1: Humulene is a naturally occurring sesquiterpene, a class of organic compounds that are less volatile than monoterpenes due to their higher boiling point and greater thermal stability.[1] However, it is still susceptible to degradation and loss during sample preparation and storage. The primary factors that contribute to humulene degradation are:
-
Heat: Elevated temperatures significantly increase the rate of evaporation and can lead to thermal degradation.[2] Temperature fluctuations can be even more damaging than consistently elevated temperatures.[3]
-
Light: Exposure to light, especially UV rays, can cause photochemical breakdown and degradation of terpene compounds.[4]
-
Oxygen: In the presence of air, humulene can undergo oxidation, which alters its chemical structure.[4] This process can be accelerated by heat and light.[5] Humulene reacts particularly quickly with ozone in the presence of sunlight.[6]
Q2: What are the best practices for sample collection and short-term handling to preserve humulene?
A2: To minimize humulene loss immediately following collection, it is critical to limit exposure to the degradation factors mentioned above. The most effective strategy is to freeze the plant material immediately after harvesting.[7] This practice, often called "fresh-frozen," helps to preserve the terpene profile by preventing the significant losses that occur during air drying.[7] If immediate processing is not possible, samples should be stored in airtight, UV-protective containers in a cool, dark environment.[4]
Q3: How does the drying and curing process impact humulene content?
A3: Traditional air-drying methods can lead to substantial losses of volatile terpenes. Research has shown that about 31% of terpenes can be lost after just one week of air drying, with this loss increasing to over 55% after three months.[7][8] To preserve humulene, a slow drying process at low temperatures (60-70°F or 15-21°C) and controlled humidity (55-62% RH) in a dark, well-ventilated area is recommended.[2][4] Rapid, high-heat drying methods should be avoided as they accelerate terpene evaporation.[4]
Q4: Which extraction methods are recommended for minimizing humulene loss?
A4: Extraction methods that avoid high temperatures are ideal for preserving humulene and other terpenes.[4] Recommended techniques include:
-
Supercritical CO2 Extraction: This method can be performed without heat and is effective for preserving delicate plant compounds.[9]
-
Hydrocarbon Extraction: Using solvents with low boiling points, like butane (B89635) and propane, allows for an extraction process at colder temperatures.[7][9]
-
Ice Water Extraction: This is a solventless method that uses near-freezing water to mechanically separate trichomes, thereby preserving the full terpene profile.[9]
Q5: I need to concentrate my extract by removing the solvent. How can I do this without losing humulene?
A5: When solvent removal is necessary, it is crucial to use techniques that minimize heat exposure. The recommended method is rotary evaporation under reduced pressure and at a low temperature.[5][7] This process lowers the solvent's boiling point, allowing for efficient evaporation without subjecting the humulene-rich extract to damaging high temperatures.
Q6: What are the ideal long-term storage conditions for samples and extracts containing humulene?
A6: For optimal long-term preservation, samples and extracts should be protected from heat, light, and oxygen.[3]
-
Temperature: Store in a cool environment, ideally between 60-70°F (15-21°C).[3] For maximum preservation, especially for high-terpene extracts, refrigeration at 35-45°F (~2-7°C) is recommended.[3]
-
Light: Use amber glass or other UV-protective containers.[4]
-
Atmosphere: Store in airtight containers with minimal headspace.[3] For the best protection against oxidation, purge the container headspace with an inert gas like nitrogen or use vacuum sealing.[3]
-
Humidity: For plant material, maintain a relative humidity between 55-62% to prevent mold growth or excessive drying.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of humulene from solid plant material. | Heat generation during grinding: Mechanical grinding can generate heat, causing volatile compounds to evaporate.[5] | Utilize cryo-grinding: Freeze the sample with liquid nitrogen before or during grinding to minimize heat generation and preserve volatile terpenes.[5] |
| Inefficient extraction method: Using high-heat extraction methods or inappropriate solvents. | Switch to a cold extraction method: Employ supercritical CO2, hydrocarbon, or ice water extraction to maintain low temperatures throughout the process.[9] | |
| Terpene loss during drying: Using high-heat, rapid drying methods post-harvest. | Freeze material immediately after harvest: Bypassing the drying process by using fresh-frozen material is the most effective way to preserve the native terpene profile.[7] If drying is necessary, use a slow, low-temperature process.[4] | |
| Humulene levels decrease in extracts over time. | Improper storage conditions: Exposure to heat, light, or oxygen during storage.[3][4] | Optimize storage protocol: Store extracts in airtight, amber vials in a refrigerator (35-45°F).[3] Purge the headspace with nitrogen before sealing to displace oxygen.[3] |
| Inconsistent humulene quantification between sample replicates. | Sample inhomogeneity: Uneven distribution of trichomes (where terpenes are concentrated) in the plant material. | Homogenize the sample thoroughly: Ensure the material is a fine, uniform powder before taking aliquots for extraction. Cryo-grinding can aid in creating a homogenous sample.[5] |
| Inconsistent sample preparation: Variations in timing, temperature, or handling between replicates. | Standardize the workflow: Use a consistent, documented procedure for every sample. Employing automated sample preparation systems can reduce user error and improve reproducibility.[10] |
Data Summary
Table 1: Impact of Storage Temperature on Terpene Retention
| Storage Temperature | Time | Approximate Terpene Loss |
| 75-85°F (24-29°C) | 6 months | 30-50% |
| 60-70°F (15-21°C) | 6 months | 20-30% |
| 35-45°F (~2-7°C) | 12 months | <10% |
Data compiled from commercial storage protocol guides.[3]
Table 2: Effect of Post-Harvest Air Drying on Total Terpene Loss
| Drying & Storage Duration | Approximate Total Terpene Loss |
| 1 Week | 31.0% |
| 1 Month | 44.8% |
| 3 Months | 55.2% |
Data from a study on Cannabis sativa inflorescence compared to freshly harvested material.[7][8]
Experimental Protocols & Visualizations
Protocol 1: Recommended Workflow for Sample Preparation and Analysis
This protocol outlines the critical steps from sample collection to analysis to ensure maximum preservation of humulene.
-
Harvesting: Collect plant material and immediately place it in a pre-chilled container.
-
Post-Harvest Handling: Within 1-2 hours of harvesting, either proceed to extraction with the fresh material or place it in airtight bags and store in a -80°C freezer for "fresh-frozen" preservation. Avoid air drying if possible.
-
Sample Homogenization (Size Reduction): Pre-chill a grinder and the sample using liquid nitrogen. Grind the frozen sample to a fine, homogenous powder (cryo-grinding).[5]
-
Extraction: Use a cold extraction method.
-
Hydrocarbon Method: Perform the extraction with a pre-chilled solvent (e.g., butane) at a low temperature, ensuring all equipment is properly cooled.
-
-
Solvent Evaporation: If necessary, remove the solvent using a rotary evaporator with the water bath set to a low temperature (<40°C) and under reduced pressure.
-
Analysis: Analyze the final extract promptly using Gas Chromatography-Mass Spectrometry (GC-MS).[11] If immediate analysis is not possible, store the extract according to the long-term storage conditions outlined in the FAQs.
Caption: Optimized workflow for minimizing humulene loss.
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for GC-MS Analysis
HS-SPME is a solvent-free sample preparation technique ideal for analyzing volatile compounds like humulene from a solid or liquid matrix.[12]
-
Sample Preparation: Place a small, accurately weighed amount of the homogenized solid sample (or liquid extract) into a headspace vial (e.g., 20 mL).
-
Internal Standard: Add an appropriate internal standard if quantitative analysis is required.
-
Sealing: Immediately seal the vial with a septum cap.
-
Equilibration: Place the vial in a heated agitator (e.g., 60-80°C) for a set period (e.g., 20 minutes) to allow the volatile compounds to partition into the headspace.[12] The optimal temperature and time should be determined experimentally.
-
Extraction: Insert the SPME fiber through the septum and expose it to the headspace for a defined time (e.g., 15 minutes) to adsorb the analytes.
-
Desorption and Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS, where the adsorbed compounds are thermally desorbed onto the GC column for separation and analysis.
Caption: Factors contributing to the degradation of humulene.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. mobiustrimmer.com [mobiustrimmer.com]
- 3. Terpene Preservation: Commercial Storage Protocol Guide [terpenebeltfarms.com]
- 4. rootsciences.com [rootsciences.com]
- 5. benchchem.com [benchchem.com]
- 6. Humulene - Wikipedia [en.wikipedia.org]
- 7. theoriginalresinator.com [theoriginalresinator.com]
- 8. The preservation and augmentation of volatile terpenes in cannabis inflorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. us.hollandgreenscience.com [us.hollandgreenscience.com]
- 10. agilent.com [agilent.com]
- 11. Terpenes Testing and Challenges of Standardization in the Cannabis Industry [labx.com]
- 12. longdom.org [longdom.org]
Strategies to reduce humulene's cytotoxicity to normal cells in cancer studies
Welcome to the technical support center for researchers utilizing humulene (B1216466) in cancer studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, with a focus on strategies to minimize cytotoxicity to normal cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge with humulene's cytotoxicity in cancer studies?
A1: While α-humulene often exhibits preferential cytotoxicity towards cancer cells, a key challenge is to widen the therapeutic window to maximize its anti-cancer effects while ensuring minimal harm to healthy, non-cancerous cells. This is crucial for developing it as a safe and effective therapeutic agent.
Q2: What are the main strategies to reduce humulene's cytotoxicity to normal cells?
A2: The primary strategies currently being explored are:
-
Combination Therapy: Utilizing α-humulene in conjunction with conventional chemotherapy drugs or other natural compounds to achieve synergistic effects at lower, less toxic concentrations.
-
Nanoformulation: Encapsulating α-humulene in delivery systems like liposomes or polymeric nanoparticles to enhance its targeted delivery to tumor tissues and limit exposure to healthy tissues.
-
Chemical Modification: Synthesizing derivatives of α-humulene with potentially improved selectivity for cancer cells over normal cells.
Q3: How does α-humulene selectively target cancer cells?
A3: The selectivity of α-humulene is not fully elucidated, but it is believed to be linked to the altered metabolic state of cancer cells. Its mechanisms of action include the induction of apoptosis (programmed cell death), modulation of reactive oxygen species (ROS), and the inhibition of critical cell signaling pathways, such as the Akt pathway, which are often dysregulated in cancer.[1][2][3]
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Normal Cell Lines
Possible Cause: The concentration of α-humulene used may be too high, affecting both normal and cancerous cells.
Troubleshooting Steps:
-
Determine the IC50 for both cell types: Conduct a dose-response experiment using a broad range of α-humulene concentrations on both your cancer cell line and a relevant normal cell line. The goal is to find a concentration that is effective against the cancer cells while having minimal impact on the normal cells.
-
Implement Combination Therapy: Consider combining a lower, non-toxic concentration of α-humulene with a sub-therapeutic dose of a conventional chemotherapy drug (e.g., doxorubicin, 5-fluorouracil). This can enhance the anti-cancer effect without increasing toxicity to normal cells.[4]
-
Synergize with other Natural Compounds: Investigate the co-administration of α-humulene with other natural compounds like β-caryophyllene.[5][6] Studies have shown that β-caryophyllene can potentiate the anticancer activity of α-humulene.[5]
Issue 2: Poor Bioavailability and Off-Target Effects in In Vivo Models
Possible Cause: Free α-humulene may have poor solubility and can be rapidly cleared from circulation, leading to the need for higher, potentially toxic doses.
Troubleshooting Steps:
-
Develop a Nanoformulation: Encapsulate α-humulene in liposomes or biodegradable polymeric nanoparticles (e.g., PLGA). This can improve its solubility, prolong its circulation time, and enhance its accumulation in tumor tissue through the Enhanced Permeability and Retention (EPR) effect.
-
Characterize the Formulation: Ensure the prepared nanoparticles are of a suitable size (typically under 200nm for tumor targeting) and have a high encapsulation efficiency.
-
Conduct Comparative In Vivo Studies: Test the efficacy and toxicity of the nanoformulated α-humulene against the free compound in an animal model. Monitor for tumor growth inhibition and signs of systemic toxicity.
Data Presentation
Table 1: Cytotoxicity of α-Humulene in Cancer vs. Normal Cell Lines
| Cell Line | Cell Type | Compound | IC50 (µM) | Reference |
| A549 | Human Lung Carcinoma | α-Humulene | 22.94 ± 0.56 | [4] |
| MRC-5 | Human Lung Fibroblast (Normal) | α-Humulene | 76.66 ± 2.60 | [4] |
| L929 | Mouse Fibroblast (Normal) | α-Humulene | 44.04 ± 0.72 | [4] |
| MCF-7 | Human Breast Adenocarcinoma | α-Humulene | ~420 | [1] |
| HCT-116 | Human Colorectal Carcinoma | α-Humulene | ~310 | [1] |
| RAW 264.7 | Murine Macrophage | α-Humulene | ~190 | [1] |
Table 2: Synergistic Effects of α-Humulene with Other Agents in Cancer Cells
| Cancer Cell Line | Combination | Effect | Reference |
| MCF-7 | α-Humulene + β-Caryophyllene | Significant increase in growth inhibition compared to α-humulene alone. | [5] |
| DLD-1 | Paclitaxel (B517696) + β-Caryophyllene | ~10-fold increase in Paclitaxel activity. | [5] |
| Caco-2 & SW-620 | α-Humulene + 5-Fluorouracil/Oxaliplatin | Enhanced anti-proliferative effects. | [7] |
| Various | α-Humulene + Doxorubicin | Synergistic cytotoxic effects with no observed toxicity on normal cells. | [4] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of α-Humulene using the MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of α-humulene on both cancer and normal cell lines.
Materials:
-
Cancer and normal cell lines
-
Complete culture medium
-
α-Humulene
-
DMSO (for dissolving α-humulene)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for attachment.[8]
-
Compound Preparation: Prepare a stock solution of α-humulene in DMSO. Create a series of dilutions in complete culture medium.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared α-humulene dilutions. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a blank.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Preparation of α-Humulene-Loaded Liposomes
Objective: To encapsulate the hydrophobic α-humulene into liposomes to improve its delivery.
Materials:
-
α-Humulene
-
Phospholipids (e.g., DSPC)
-
Cholesterol
-
Round bottom flask
-
Rotary evaporator
-
Ultrapure water
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Hydration:
-
Dissolve the lipids (e.g., 7 mmol DSPC), cholesterol (3 mmol), and α-humulene (at a desired lipid-to-drug ratio) in chloroform in a round bottom flask.[10][11]
-
Create a thin lipid film on the wall of the flask by removing the organic solvent using a rotary evaporator.[10][11]
-
Further dry the film under vacuum to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with ultrapure water by vortexing or sonicating the flask. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.[11]
-
-
Characterization:
-
Determine the particle size and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Measure the encapsulation efficiency by separating the free drug from the liposomes (e.g., via dialysis or size exclusion chromatography) and quantifying the encapsulated α-humulene (e.g., using HPLC).
-
Visualizations
Caption: Troubleshooting workflow for reducing humulene's cytotoxicity.
References
- 1. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. α-Humulene inhibits hepatocellular carcinoma cell proliferation and induces apoptosis through the inhibition of Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potentiating effect of beta-caryophyllene on anticancer activity of alpha-humulene, isocaryophyllene and paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of α-humulene and β-caryophyllene on pterygium fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
Technical Support Center: Optimization of Humulene Delivery Systems for Targeted Therapy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of humulene (B1216466) delivery systems. The focus is on nanoemulsion-based platforms for targeted therapy, addressing common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
1. Why is a delivery system necessary for humulene?
Humulene, a lipophilic and volatile sesquiterpene, suffers from poor aqueous solubility and low bioavailability, which limits its therapeutic efficacy.[1] Nano-delivery systems, such as nanoemulsions, are designed to overcome these challenges by:
-
Enhancing solubility: Encapsulating humulene within the oil phase of a nanoemulsion improves its dispersibility in aqueous environments.[2]
-
Improving stability: Nanoencapsulation can protect humulene from degradation and reduce its volatility.[3]
-
Increasing bioavailability: The small droplet size of nanoemulsions provides a large surface area for absorption, potentially leading to improved bioavailability.[2]
-
Enabling targeted delivery: The surface of nanoemulsions can be modified with ligands to target specific cells or tissues, enhancing the therapeutic effect while minimizing off-target side effects.
2. What are the key parameters to consider when formulating a humulene-loaded nanoemulsion?
The successful formulation of a stable and effective humulene nanoemulsion depends on the careful optimization of several parameters:
-
Oil phase selection: The oil should have good solubility for humulene.
-
Surfactant and co-surfactant selection: The choice of surfactants is critical for the formation and stability of the nanoemulsion. The hydrophilic-lipophilic balance (HLB) of the surfactant system should be optimized to ensure the formation of small, stable droplets.[4]
-
Oil-to-surfactant ratio: This ratio significantly influences droplet size and stability.
-
Aqueous phase composition: The pH and ionic strength of the aqueous phase can impact the stability of the nanoemulsion.
-
Energy input: For high-energy methods like ultrasonication, the amplitude and duration of sonication are critical parameters that affect droplet size.[5]
3. What are the primary mechanisms of action of humulene in cancer therapy?
α-humulene exhibits anticancer activity through multiple mechanisms, including:
-
Induction of apoptosis: Humulene can induce programmed cell death in cancer cells.[6]
-
Generation of reactive oxygen species (ROS): It can increase the production of ROS, leading to oxidative stress and cell death in cancer cells.[6]
-
Inhibition of key signaling pathways: α-humulene has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation in many cancers.[7][8] It also modulates the NF-κB pathway, which is involved in inflammation and cancer progression.
Troubleshooting Guides
Problem 1: Poor Stability of the Humulene Nanoemulsion (Creaming, Sedimentation, or Phase Separation)
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Surfactant Concentration | Optimize the surfactant concentration. Too little surfactant will not adequately cover the oil droplet surface, leading to coalescence. Conversely, excessive surfactant can lead to micelle formation and destabilization.[3] |
| Incorrect HLB Value | The Hydrophilic-Lipophilic Balance (HLB) of the surfactant system is crucial. For oil-in-water (o/w) nanoemulsions, a higher HLB value (typically 8-18) is required. Experiment with different surfactant combinations to achieve the optimal HLB for your specific oil phase.[4] |
| Ostwald Ripening | This phenomenon, where larger droplets grow at the expense of smaller ones, is a major cause of nanoemulsion instability.[9] To mitigate this, you can: - Use a combination of a highly water-soluble oil and a highly water-insoluble oil. - Incorporate a ripening retardant (e.g., a polymer) into the formulation. |
| High Polydispersity Index (PDI) | A high PDI indicates a wide range of droplet sizes, which can contribute to instability. Optimize your formulation and preparation method to achieve a PDI below 0.2 for a more uniform and stable nanoemulsion.[4] |
Problem 2: Inconsistent or Large Particle Size in Dynamic Light Scattering (DLS) Analysis
Possible Causes and Solutions:
| Cause | Solution |
| Sample Preparation Issues | Ensure the sample is adequately diluted. Highly concentrated samples can cause multiple scattering events, leading to inaccurate results. Dilute the nanoemulsion with the continuous phase (e.g., deionized water for o/w nanoemulsions) before measurement.[10] |
| Presence of Aggregates or Contaminants | Filter your sample through a syringe filter (e.g., 0.45 µm) to remove dust and large aggregates before analysis. |
| Viscous Sample | For highly viscous samples, the Brownian motion of particles may be hindered, affecting DLS measurements. If dilution is not possible, consider alternative sizing techniques like Nanoparticle Tracking Analysis (NTA) or Transmission Electron Microscopy (TEM).[11] |
| Instrument Settings | Ensure the correct refractive index and viscosity values for the dispersant are entered into the DLS software. Incorrect parameters will lead to inaccurate size calculations. |
Problem 3: Low Encapsulation Efficiency of Humulene
Possible Causes and Solutions:
| Cause | Solution |
| Poor Solubility of Humulene in the Oil Phase | Select an oil in which humulene has high solubility. You may need to screen several pharmaceutically acceptable oils. |
| Humulene Volatility | Due to its volatile nature, humulene can be lost during the formulation process, especially with high-energy methods that generate heat. To minimize loss: - Work in a closed system or a well-ventilated fume hood with cooling. - Optimize the sonication parameters (e.g., use pulsed sonication with cooling cycles). |
| Inadequate Formulation | Re-evaluate the oil-to-surfactant ratio and the overall composition of your nanoemulsion. A well-structured nanoemulsion with a stable interfacial layer is crucial for retaining the encapsulated drug. |
Quantitative Data
Table 1: In Vitro Cytotoxicity of α-Humulene against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colon Cancer | 310 | [6] |
| MCF-7 | Breast Cancer | 420 | [6] |
| A549 | Lung Cancer | 130 | [6] |
| HT-29 | Colon Cancer | 52 | [6] |
| SKOV3 | Ovarian Cancer | 200 | [6] |
| A2780 | Ovarian Cancer | 40 | [6] |
Experimental Protocols
Protocol 1: Preparation of α-Humulene-Loaded Nanoemulsion by High-Energy Ultrasonication
This protocol is adapted from methods used for formulating nanoemulsions of similar volatile, lipophilic compounds.[9][12]
Materials:
-
α-Humulene
-
Medium-chain triglyceride (MCT) oil (or another suitable carrier oil)
-
Tween 80 (Polysorbate 80)
-
Span 80 (Sorbitan monooleate)
-
Deionized water
-
Probe sonicator
Procedure:
-
Oil Phase Preparation:
-
Dissolve a specific amount of α-humulene (e.g., 1% w/w) in the MCT oil.
-
Add Span 80 (co-surfactant) to the oil phase and mix thoroughly.
-
-
Aqueous Phase Preparation:
-
Disperse Tween 80 (surfactant) in deionized water.
-
-
Coarse Emulsion Formation:
-
Slowly add the oil phase to the aqueous phase while continuously stirring at high speed (e.g., 2000 rpm) using a magnetic stirrer for 15-30 minutes to form a coarse emulsion.
-
-
Nanoemulsification:
-
Place the coarse emulsion in an ice bath to dissipate heat generated during sonication.
-
Immerse the probe of the sonicator into the coarse emulsion.
-
Sonicate the emulsion at a specific amplitude (e.g., 40-60%) for a defined period (e.g., 5-15 minutes). Use a pulsed mode (e.g., 30 seconds on, 30 seconds off) to prevent overheating and minimize humulene evaporation.[5]
-
-
Characterization:
-
Characterize the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential.
-
Protocol 2: Characterization of Nanoemulsion Droplet Size and Zeta Potential
Instrumentation: Zetasizer (e.g., Malvern Zetasizer)
Procedure:
-
Sample Preparation:
-
Dilute the nanoemulsion with deionized water to an appropriate concentration to avoid multiple scattering effects (typically a dilution factor of 100-500 is used).[10]
-
-
Particle Size and PDI Measurement (Dynamic Light Scattering - DLS):
-
Transfer the diluted sample into a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, dispersant refractive index, and viscosity).
-
Perform the measurement to obtain the average hydrodynamic diameter (Z-average) and the PDI.
-
-
Zeta Potential Measurement (Electrophoretic Light Scattering - ELS):
-
Transfer the diluted sample into a zeta potential cuvette.
-
Place the cuvette in the instrument.
-
Apply an electric field and measure the electrophoretic mobility of the droplets to determine the zeta potential. A zeta potential value greater than ±30 mV is generally indicative of good colloidal stability.[6]
-
Protocol 3: In Vitro Drug Release Study using Dialysis Bag Method
This method is commonly used to assess the release profile of a drug from a nano-carrier system.
Materials:
-
Humulene-loaded nanoemulsion
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., phosphate-buffered saline (PBS) pH 7.4 with a small percentage of a solubilizing agent like Tween 80 to maintain sink conditions)
-
Magnetic stirrer and beakers
Procedure:
-
Preparation of Dialysis Bag:
-
Cut a piece of dialysis tubing and hydrate (B1144303) it in the release medium according to the manufacturer's instructions.
-
-
Loading the Dialysis Bag:
-
Pipette a known volume (e.g., 1 mL) of the humulene-loaded nanoemulsion into the dialysis bag and securely seal both ends.
-
-
Release Study:
-
Immerse the sealed dialysis bag in a beaker containing a known volume of pre-warmed (37°C) release medium.
-
Place the beaker on a magnetic stirrer with gentle agitation.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
-
Quantification:
-
Analyze the concentration of humulene in the collected samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the cumulative percentage of drug released over time.
-
Visualizations
Caption: Experimental workflow for humulene nanoemulsion formulation and evaluation.
Caption: α-Humulene inhibits the PI3K/Akt signaling pathway, promoting apoptosis.
Caption: Troubleshooting decision tree for nanoemulsion instability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Beilstein Archives - Design and Characterization of Stable β-Caryophyllene-loaded Nanoemulsions: A Rational HLB-Based Approach for Enhanced Volatility Control and Sustained Release [beilstein-journals.org]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. mdpi.com [mdpi.com]
- 6. ijtsrd.com [ijtsrd.com]
- 7. genscript.com [genscript.com]
- 8. cusabio.com [cusabio.com]
- 9. chemmethod.com [chemmethod.com]
- 10. 2.6. Characterization of Nanoemulsion and Nanoemulgel Formulations [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Ultrasonic-assisted preparation of eucalyptus oil nanoemulsion: Process optimization, in vitro digestive stability, and anti-Escherichia coli activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Purification of α-Humulene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale purification of α-humulene.
Troubleshooting Guide
This guide addresses common issues encountered during the large-scale purification of α-humulene, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Purity of Final α-Humulene Product
-
Question: After purification, my α-humulene fraction is still contaminated, primarily with β-caryophyllene. How can I improve the purity?
-
Answer: The co-purification of β-caryophyllene is a frequent challenge as it is a structural isomer of α-humulene and they often coexist in natural sources.[1] To enhance separation, consider the following:
-
Fractional Distillation: This technique separates compounds based on differences in boiling points.[2] For large-scale operations, optimizing the reflux ratio and the number of theoretical plates in your distillation column is critical. A higher reflux ratio can improve separation but may increase processing time.[2]
-
Column Chromatography:
-
Solvent System Optimization: The choice of eluting solvent is crucial. A non-polar solvent system, such as hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture, is typically used for terpene separation on silica (B1680970) gel.[3] Experiment with a shallow gradient of a slightly more polar solvent to improve the resolution between α-humulene and β-caryophyllene.
-
Stationary Phase Selection: While silica gel is common, it can sometimes cause degradation of terpenes.[4] Consider using a less acidic stationary phase like neutral alumina (B75360) or deactivated silica gel.[4]
-
Preparative HPLC: For very high purity requirements, preparative reverse-phase HPLC can be effective, although it may be more costly for very large scales.
-
-
Issue 2: Low Overall Yield of α-Humulene
-
Question: My final yield of α-humulene is significantly lower than expected based on the initial extract's concentration. What could be the cause and how can I mitigate this?
-
Answer: Low yield can be attributed to several factors, from degradation to irreversible adsorption. Here are some troubleshooting steps:
-
Product Degradation: α-Humulene can be sensitive to heat and acidic conditions.
-
Thermal Degradation: During distillation, prolonged exposure to high temperatures can cause degradation.[5] Consider using vacuum fractional distillation to lower the boiling point and reduce thermal stress.
-
Acid-Catalyzed Degradation: Standard silica gel can be acidic enough to cause rearrangement or degradation of terpenes.[4] If you suspect this is an issue, you can deactivate the silica gel by washing it with a base-methanol solution before use.
-
-
Irreversible Adsorption: Your compound might be strongly binding to the stationary phase in column chromatography and not eluting completely.[4] If you observe that your compound is not coming off the column, try increasing the polarity of the eluting solvent significantly at the end of the run to wash the column.[4]
-
Incomplete Elution: In large-scale columns, channeling can occur, leading to inefficient elution. Ensure your column is packed uniformly.
-
Issue 3: α-Humulene Degradation During Purification
-
Question: I am observing the appearance of unknown peaks in my analytical chromatograms after the purification process, suggesting my α-humulene is degrading. How can I prevent this?
-
Answer: Degradation is a common problem, especially with sensitive molecules like sesquiterpenes. Key preventative measures include:
-
Minimize Heat Exposure: As mentioned, use vacuum distillation to reduce the boiling point.[6] When using a rotary evaporator to remove solvents, use the lowest possible temperature that allows for efficient evaporation.
-
Avoid Acidic Conditions: Test your compound's stability on silica gel with a 2D TLC analysis before committing to large-scale column chromatography.[4] If it is unstable, use a neutral stationary phase like alumina or deactivated silica.[4]
-
Inert Atmosphere: α-Humulene can be susceptible to oxidation. If you are working with highly pure fractions, consider handling them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Issue 4: Scaling Up Purification from Lab to Industrial Scale
-
Question: The purification method that worked well in the lab is not efficient or cost-effective at a larger scale. What should I consider when scaling up?
-
Answer: Scaling up purification processes presents unique challenges.[7]
-
Process Optimization: Direct scaling is often not feasible. Re-optimization of parameters like flow rates, solvent gradients, and loading capacities is necessary for larger columns.
-
Cost-Effectiveness: Techniques like preparative HPLC might be too expensive for large-scale production. Fractional distillation or flash chromatography are often more economical choices.[7]
-
Solvent Consumption: Large-scale chromatography can consume vast amounts of solvent. Implement a solvent recycling system to reduce costs and environmental impact.[7]
-
Simulated Moving Bed (SMB) Chromatography: For continuous and highly efficient large-scale purification, consider SMB technology, which can significantly reduce solvent consumption and improve productivity.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the large-scale purification of α-humulene?
A1: The primary challenge is often the separation of α-humulene from its isomer, β-caryophyllene, as they share similar physical and chemical properties and frequently co-occur in natural extracts.[1] Achieving high purity without significant product loss requires carefully optimized separation techniques.
Q2: Which purification technique is most suitable for industrial-scale production of α-humulene?
A2: The choice depends on the desired purity and the cost constraints. For initial purification and separation from less similar compounds, vacuum fractional distillation is a robust and scalable method. For higher purity, particularly for separating isomers, large-scale column chromatography (flash or simulated moving bed) is often employed.[7]
Q3: How can I monitor the purity of my fractions during the purification process?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for analyzing the composition of fractions containing volatile compounds like α-humulene.[8] For quicker, qualitative analysis during column chromatography, Thin Layer Chromatography (TLC) can be used to track the separation.
Q4: My α-humulene is in an essential oil matrix. Do I need to pre-treat the oil before fine purification?
A4: Yes, a pre-treatment step is highly recommended. You can perform a preliminary separation using techniques like liquid-liquid extraction or a simple distillation to remove highly volatile or non-volatile components, which will improve the efficiency of the subsequent high-resolution purification steps.
Q5: What are the typical storage conditions for purified α-humulene to prevent degradation?
A5: To maintain stability, α-humulene should be stored in a cool, dark place in a tightly sealed container under an inert atmosphere (like nitrogen or argon) to protect it from light, heat, and oxygen.
Data Presentation
Table 1: Comparison of Purification Techniques for α-Humulene
| Technique | Principle of Separation | Typical Purity Achieved | Throughput | Key Advantages | Key Disadvantages |
| Vacuum Fractional Distillation | Difference in boiling points under reduced pressure | Moderate to High | High | Cost-effective for large volumes, good for removing compounds with significantly different boiling points. | Limited resolution for isomers with very close boiling points. Potential for thermal degradation if not optimized. |
| Flash Column Chromatography | Differential adsorption to a stationary phase | High | Moderate to High | Faster than traditional column chromatography, good scalability, can provide high purity. | Consumes large volumes of solvent, potential for product degradation on acidic stationary phases. |
| Preparative HPLC | Partitioning between a mobile and stationary phase | Very High | Low to Moderate | Excellent resolution, capable of separating very similar compounds like isomers. | High cost of equipment and solvents, not always economically viable for very large scales. |
| Simulated Moving Bed (SMB) Chromatography | Continuous counter-current chromatographic separation | High to Very High | High | Continuous process, high throughput, reduced solvent consumption compared to batch chromatography. | High initial capital investment, complex operation. |
Experimental Protocols
Protocol 1: Large-Scale Vacuum Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a large-volume round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a condenser, and a receiving flask. Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.
-
Sample Loading: Charge the round-bottom flask with the crude α-humulene-containing extract (do not fill more than two-thirds of its volume). Add boiling chips or a magnetic stirrer.
-
Vacuum Application: Gradually apply vacuum to the system to the desired pressure (e.g., 5-15 mmHg).
-
Heating: Begin heating the flask gently using a heating mantle.
-
Fraction Collection: Observe the temperature at the distillation head. Collect the initial fraction (forerun), which will contain lower-boiling point impurities. As the temperature stabilizes at the boiling point of α-humulene at that pressure, switch to a clean receiving flask to collect the main fraction.
-
Monitoring: Monitor the temperature and pressure throughout the distillation. A drop in temperature indicates that the desired fraction has been distilled.
-
Shutdown: Once the main fraction is collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.
Protocol 2: Large-Scale Flash Column Chromatography
-
Column Packing: Select a glass column of appropriate size for your sample amount. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase. Alternatively, for less soluble samples, pre-adsorb the sample onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by introducing a more polar solvent (e.g., ethyl acetate) in small increments (e.g., 1%, 2%, 5% ethyl acetate in hexane).
-
Fraction Collection: Collect fractions of a consistent volume.
-
Analysis: Analyze the collected fractions using TLC or GC-MS to identify those containing pure α-humulene.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure and at a low temperature.
Visualizations
Caption: General workflow for α-humulene purification.
Caption: Troubleshooting decision tree for purification.
References
- 1. nmppdb.com.ng [nmppdb.com.ng]
- 2. Master Fractional Distillation: Purify Your Samples Like a Pro with Expert Tips - Housing Innovations [dev.housing.arizona.edu]
- 3. One moment, please... [column-chromatography.com]
- 4. Purification [chem.rochester.edu]
- 5. Thermal decomposition and oxidation of β-caryophyllene in black pepper during subcritical water extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. valveandcontrol.com [valveandcontrol.com]
- 8. Heterologous Expression, Purification, and Biochemical Characterization of α-Humulene Synthase from Zingiber zerumbet Smith - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Humulene in Complex Matrices
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the method validation and quantification of α-humulene in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying α-humulene?
A1: The most prevalent techniques for the quantification of α-humulene are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[1][2][3] GC-MS is well-suited for volatile compounds like humulene (B1216466) and is frequently used for analysis in essential oils and cannabis plant material.[2][4][5] HPLC is a viable alternative, particularly for finished medicinal products that may contain aqueous constituents not suitable for direct GC-MS analysis.[1][6]
Q2: What are the primary challenges when quantifying humulene in complex matrices?
A2: The main challenges include:
-
Matrix Effects: Co-extracted endogenous components from complex samples (like biological fluids, plant extracts, or food products) can interfere with the ionization of humulene, leading to signal suppression or enhancement and affecting accuracy.[7][8][9][10]
-
Volatility and Stability: As a volatile terpene, α-humulene can be lost during sample preparation steps that involve heat, such as grinding or solvent evaporation.[11] It can also degrade when exposed to heat or UV light.[12][13]
-
Co-elution: In complex mixtures like essential oils, other terpenes or matrix components may have similar retention times, making it difficult to achieve baseline separation and accurate quantification.[3][4]
-
Low Concentrations: Analytes in biological matrices are often present at very low concentrations, requiring pre-concentration steps that can also concentrate interfering molecules.[14][15]
Q3: Which regulatory guidelines are essential for validating an analytical method for humulene?
A3: For method validation, it is crucial to follow guidelines from the International Conference on Harmonisation (ICH), specifically ICH Q2(R1) "Validation of Analytical Procedures".[16][17][18] The U.S. Food and Drug Administration (FDA) also provides guidance documents on bioanalytical method validation that are highly relevant, especially for studies intended for regulatory submission.[16][19] These guidelines outline the necessary validation characteristics to ensure a method is suitable for its intended purpose.[16]
Q4: What are the key parameters to evaluate during method validation?
A4: According to ICH guidelines, the key validation parameters include specificity, accuracy, precision (repeatability and intermediate precision), linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[17][18][20] Robustness, which assesses the method's reliability with respect to deliberate variations in method parameters, should also be evaluated during the development phase.[18]
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process.
Q5: My analyte recovery is low and inconsistent. What are the likely causes and solutions?
A5: Low and inconsistent recovery of α-humulene is a common problem often linked to its volatility and extraction efficiency.
-
Cause 1: Analyte Loss During Sample Preparation: The heat generated during grinding of plant material can cause volatile terpenes to evaporate.[11] Similarly, high temperatures during solvent evaporation steps can lead to significant loss.
-
Solution: Grind frozen plant samples or grind under liquid nitrogen to prevent heat generation.[11] Use solvent evaporation techniques that operate at low temperatures, such as a rotary evaporator with a chilled water bath or gentle nitrogen stream. Keep samples and solvents chilled throughout the preparation process.[11]
-
-
Cause 2: Inefficient Extraction: The chosen extraction method may not be optimal for your specific matrix. Traditional methods like hydrodistillation or steam distillation can be effective but may also contribute to analyte loss.[21][22]
-
Solution: Optimize your extraction parameters (e.g., solvent type, volume, extraction time, temperature). Consider alternative methods like ultrasound-assisted supercritical CO2 extraction, which can offer better yields in shorter times.[23] For cleaning up extracts, Solid Phase Extraction (SPE) can effectively remove interferences while concentrating the analyte.[24]
-
-
Cause 3: Analyte Degradation: Humulene can be unstable and degrade under certain conditions.
-
Solution: Evaluate the stability of humulene in your analytical solutions and processed samples.[17][25] This can involve testing samples after storage under different conditions (e.g., room temperature vs. 5°C) and for different durations.[25] If degradation is observed, consider adding an antioxidant to the samples or storing them at lower temperatures.[25]
-
Q6: I'm observing significant signal suppression/enhancement in my LC-MS/MS analysis. How can I mitigate these matrix effects?
A6: Matrix effects are a primary cause of inaccurate quantification in LC-MS/MS.[10] They occur when co-eluting matrix components affect the ionization efficiency of the analyte.[9]
-
Step 1: Quantify the Matrix Effect: The matrix factor (MF) should be calculated by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solvent solution.[7][26] Regulatory guidelines suggest this should be tested with at least six different lots of the matrix.[26]
-
Step 2: Improve Sample Cleanup: The most direct way to reduce matrix effects is to remove the interfering components.
-
Step 3: Optimize Chromatography: Modifying the chromatographic conditions can separate the analyte from the interfering matrix components.
-
Solution: Experiment with different HPLC columns (e.g., C18, PFP) or alter the mobile phase composition and gradient to improve resolution between humulene and the interfering peaks.[27]
-
-
Step 4: Use a Suitable Internal Standard: An internal standard (IS) that experiences similar matrix effects as the analyte can compensate for signal variations.
-
Solution: The ideal choice is a stable isotope-labeled (SIL) version of α-humulene. If a SIL-IS is not available, a structurally similar compound that co-elutes closely with the analyte can be used, but its effectiveness must be thoroughly validated.[9] The IS-normalized MF should be calculated to confirm that the IS effectively compensates for the matrix effect.[26]
-
Q7: My chromatographic peaks for α-humulene are broad or tailing. How can I improve peak shape?
A7: Poor peak shape can compromise resolution and lead to inaccurate integration and quantification.
-
Cause 1 (GC): Active Sites in the Inlet/Column: Matrix components can create active sites in the GC inlet liner or on the column, leading to analyte interaction and peak tailing.[8]
-
Solution: Perform regular maintenance on the GC inlet, including replacing the liner and septum. If using a splitless injection, optimize the purge time. Consider using a deactivated inlet liner.
-
-
Cause 2 (HPLC): Incompatible Sample Solvent: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion.[24]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, minimize the injection volume.[24]
-
-
Cause 3 (HPLC): Column Contamination or Degradation: The accumulation of non-eluting matrix components can damage the stationary phase at the head of the column.
-
Solution: Use a guard column with the same packing material as the analytical column to protect it from strongly retained matrix components.[24] Regularly flush the column with a strong solvent to remove contaminants.
-
Experimental Protocols
Protocol 1: GC-MS Quantification of α-Humulene in Cannabis Flower
This protocol is adapted from validated methods for terpene analysis in Cannabis sativa L.[2][4]
-
Sample Preparation (Solvent Extraction):
-
Weigh approximately 100 mg of homogenized cannabis flower into a centrifuge tube.
-
Add 10 mL of ethyl acetate (B1210297) containing an internal standard (e.g., n-tridecane at 100 µg/mL).[2]
-
Vortex for 20 minutes to ensure thorough extraction.
-
Centrifuge at 4000 RPM for 15 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into a GC vial.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 6890N or equivalent.[4]
-
Column: HP-5MS (5% phenyl methylpolysiloxane), 60 m x 0.25 mm i.d., 0.25 µm film thickness.[4]
-
Carrier Gas: Helium.
-
Oven Program: Initial temperature 115°C, ramp to 145°C at 2°C/min, then to 165°C at 20°C/min, then to 175°C at 2°C/min, and finally to 280°C at 15°C/min with a 5-minute hold.[4]
-
MS Detector: Quadrupole Mass Spectrometer.[4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[20]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for α-humulene and the internal standard.
-
-
Method Validation Parameters:
-
Linearity: Prepare calibration standards over a range of 0.25 to 50 µg/mL. The correlation coefficient (r²) should be > 0.99.[2][4]
-
LOD & LOQ: Determine by injecting a series of low-concentration standards (e.g., eight replicates). LOQ is the lowest concentration with acceptable accuracy (70-130%) and precision (<15% RSD).[4] LOD can be calculated as 3 times the standard deviation at the LOQ concentration.[4]
-
Accuracy & Precision: Analyze spiked matrix samples at low, medium, and high concentrations on the same day (intra-day precision) and on different days (inter-day precision).[20] Accuracy should be within 80-120% and precision (%RSD) should be ≤ 15%.
-
Protocol 2: HPLC Quantification of α-Humulene in a Pharmaceutical Cream
This protocol is based on a validated method for quantifying α-humulene and trans-caryophyllene in pharmaceutical formulations.[1][6]
-
Sample Preparation:
-
Accurately weigh an amount of cream equivalent to 500 µg/mL of the essential oil into a volumetric flask.
-
Add a diluent (e.g., 20% acetone (B3395972) and 80% acetonitrile) to volume.[6]
-
Sonicate until the sample is completely dispersed.
-
Centrifuge to separate excipients.
-
Filter the supernatant through a 0.45 µm filter into an HPLC vial.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Standard HPLC system with a UV or DAD detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase: An optimized mixture of methanol (B129727) and water.
-
Flow Rate: 1.0 mL/min (example, requires optimization).[1]
-
Column Temperature: 30°C (example, requires optimization).[1]
-
Detection Wavelength: 210 nm.[1]
-
-
Method Validation Parameters:
-
Specificity: Analyze a placebo formulation (cream base without the active essential oil) to ensure no interference from excipients at the retention time of α-humulene.[1][6]
-
Linearity: Prepare calibration standards covering 80%, 100%, and 120% of the working concentration.[6]
-
Accuracy: Determine by adding known amounts of α-humulene standard to the sample solution at 80%, 100%, and 120% of the working concentration and calculating the percent recovery.[6]
-
Precision: Evaluate repeatability by preparing and analyzing nine separate samples (three at each concentration level: 80%, 100%, 120%) on the same day.[6]
-
Data Presentation
Table 1: Example Validation Parameters for GC-MS Quantification of α-Humulene
| Parameter | Acceptance Criteria | Example Result |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | 0.999[28] |
| Range | 80-120% of test concentration | 0.75 - 50 µg/mL |
| Accuracy (% Recovery) | 80 - 120% | 95.0 - 105.7%[2] |
| Intra-day Precision (%RSD) | ≤ 15% | ≤ 12.03%[20] |
| Inter-day Precision (%RSD) | ≤ 15% | ≤ 11.34%[20] |
| Limit of Detection (LOD) | Reportable | 0.25 µg/mL[2] |
| Limit of Quantification (LOQ) | Reportable | 0.75 µg/mL[2] |
Table 2: Example Validation Parameters for HPLC Quantification of α-Humulene
| Parameter | Acceptance Criteria | Example Result |
|---|---|---|
| Specificity | No interference at analyte Rt | Passed[1][6] |
| Linearity (r²) | ≥ 0.99 | 0.9971[29] |
| Range | 80-120% of test concentration | 80 - 120% of 500 µg/mL[6] |
| Accuracy (% Recovery) | 90 - 110% | 96.63% to 113.87%[30] |
| Repeatability (%RSD) | ≤ 2% | < 2% |
| Intermediate Precision (%RSD) | ≤ 3% | < 3% |
| Limit of Detection (LOD) | Reportable | 30.3 ng/spot (HPTLC example)[29] |
| Limit of Quantification (LOQ) | Reportable | 100.0 ng/spot (HPTLC example)[29] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phmethods.net [phmethods.net]
- 4. A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eijppr.com [eijppr.com]
- 11. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 12. research-collection.ethz.ch [research-collection.ethz.ch]
- 13. Comprehensive analysis of chemical and enantiomeric stability of terpenes in Cannabis sativa L. flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. demarcheiso17025.com [demarcheiso17025.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. Revised FDA Guidance on the validation of analytical methods - ECA Academy [gmp-compliance.org]
- 20. hrcak.srce.hr [hrcak.srce.hr]
- 21. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. trueterpenes.com [trueterpenes.com]
- 23. Extraction of α-humulene-enriched oil from clove using ultrasound-assisted supercritical carbon dioxide extraction and studies of its fictitious solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 25. air.unimi.it [air.unimi.it]
- 26. e-b-f.eu [e-b-f.eu]
- 27. agilent.com [agilent.com]
- 28. gentechscientific.com [gentechscientific.com]
- 29. researchgate.net [researchgate.net]
- 30. Validated spectrophotometric method for quantification of total triterpenes in plant matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Humulene in Topical Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of humulene (B1216466) in topical formulations.
Frequently Asked Questions (FAQs)
Q1: What is humulene and why is its stability a concern in topical formulations?
A1: Humulene, also known as α-humulene, is a naturally occurring sesquiterpene found in a variety of plants, including Humulus lupulus (hops) and Cannabis sativa. It is recognized for its anti-inflammatory properties, which are of significant interest for topical applications. However, humulene is susceptible to degradation from factors such as heat, light, and oxygen, which can lead to a loss of potency and the formation of undesirable degradation products in topical formulations.
Q2: What are the primary degradation pathways for humulene?
A2: The primary degradation pathway for humulene is oxidation, especially when exposed to atmospheric oxygen. This process can be accelerated by heat and light. The oxidation of humulene can lead to the formation of various oxygenated derivatives, such as humulene epoxides.
Q3: What are the initial signs of humulene degradation in my formulation?
A3: Initial signs of humulene degradation can include a change in the formulation's color, a shift in its characteristic earthy and woody aroma, and a decrease in its therapeutic efficacy. Analytical testing is necessary to confirm and quantify the extent of degradation.
Q4: How can I improve the stability of humulene in my topical formulation?
A4: Several strategies can be employed to enhance the stability of humulene:
-
Incorporate Antioxidants: Adding antioxidants can help prevent oxidative degradation.
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Encapsulation: Techniques like nanoemulsions and cyclodextrin (B1172386) complexation can protect humulene from environmental factors.
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pH Optimization: Maintaining an optimal pH for the formulation can slow down degradation reactions.
-
Controlled Storage: Storing the formulation in airtight and light-resistant packaging at controlled temperatures is crucial.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of humulene content in the formulation. | Oxidation due to exposure to air and light. | Incorporate an antioxidant such as Butylated Hydroxytoluene (BHT) or Vitamin E (alpha-tocopherol) into your formulation. Package the product in an airtight, opaque container. |
| Change in color or odor of the formulation over time. | Degradation of humulene and potentially other components. | In addition to using antioxidants and protective packaging, consider conducting a compatibility study with all excipients to identify any potential interactions. |
| Inconsistent results in stability studies. | Issues with the analytical method or sample preparation. | Validate your HPLC or GC-MS method for specificity, linearity, accuracy, and precision. Ensure a consistent and reproducible sample preparation procedure. |
| Phase separation in a nanoemulsion formulation. | Improper formulation or storage conditions. | Optimize the surfactant-to-oil ratio and homogenization process. Ensure storage at the recommended temperature to maintain emulsion stability. |
Data Presentation: Impact of Stabilization Strategies on Humulene Stability
The following tables present illustrative data to demonstrate the potential effects of different stabilization strategies on humulene stability in a topical cream, based on typical degradation patterns of terpenes. This data is intended for educational purposes due to the limited availability of specific quantitative stability data for humulene in the public domain.
Table 1: Effect of Antioxidants on Humulene Stability
| Formulation | Humulene Remaining after 3 Months at 40°C / 75% RH |
| Cream without Antioxidant | 65% |
| Cream with 0.1% BHT | 92% |
| Cream with 0.5% Vitamin E | 88% |
Table 2: Effect of pH on Humulene Stability in an O/W Emulsion
| pH of Aqueous Phase | Humulene Remaining after 3 Months at 25°C |
| 5.0 | 85% |
| 7.0 | 72% |
| 8.5 | 58% |
Table 3: Effect of Encapsulation on Humulene Photostability
| Formulation | Humulene Remaining after 24h UV Exposure |
| Humulene in Simple Cream Base | 45% |
| Humulene Nanoemulsion in Cream Base | 89% |
| Humulene-Cyclodextrin Complex in Cream Base | 93% |
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of Humulene in a Topical Cream
This protocol provides a method for the quantification of humulene in an oil-in-water cream formulation.
1. Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Humulene reference standard.
-
Methanol (B129727) (analytical grade).
3. Standard Solution Preparation:
-
Prepare a stock solution of humulene (1 mg/mL) in methanol.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
4. Sample Preparation:
-
Accurately weigh approximately 1 gram of the humulene-containing cream into a 10 mL volumetric flask.
-
Add 5 mL of methanol and sonicate for 15 minutes to extract the humulene.
-
Allow the solution to cool to room temperature and then dilute to volume with methanol.
-
Vortex the solution for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
5. Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the humulene standards against their concentration.
-
Determine the concentration of humulene in the samples using the calibration curve.
Protocol 2: Accelerated Stability Study of a Humulene Topical Cream
This protocol outlines an accelerated stability study based on ICH guidelines to predict the shelf-life of a humulene topical cream.[1][2]
1. Study Design:
-
Product: Humulene topical cream in its final proposed packaging.
-
Batch Size: Use at least three pilot-scale batches.
-
Storage Conditions:
-
Testing Time Points:
-
Accelerated: 0, 1, 3, and 6 months.[1]
-
Long-term: 0, 3, 6, 9, 12, 18, 24 months.
-
2. Parameters to be Tested:
-
Physical Properties: Appearance, color, odor, pH, viscosity, and phase separation.
-
Chemical Properties: Humulene concentration (using a validated stability-indicating HPLC method), and presence of degradation products.
-
Microbiological Purity: Test for microbial limits at the beginning and end of the study.
3. Procedure:
-
Place a sufficient number of packaged samples in stability chambers maintained at the specified conditions.
-
At each time point, withdraw samples and perform the tests outlined in step 2.
-
Record all data meticulously.
4. Data Evaluation:
-
Analyze the data for any significant changes in the physical, chemical, or microbiological properties of the product.
-
A significant change is typically defined as a greater than 5% loss of the active ingredient from its initial assay value, or any significant change in physical appearance.
-
Use the data from the accelerated study to predict the shelf life of the product under long-term storage conditions.
Visualizations
Signaling Pathways
Caption: Humulene's anti-inflammatory action via NF-κB pathway inhibition.[4][5]
Caption: Humulene's interaction with cannabinoid receptors CB1 and CB2.[6][7][8]
Experimental Workflow
Caption: Workflow for stability testing of humulene topical formulations.
References
- 1. database.ich.org [database.ich.org]
- 2. ikev.org [ikev.org]
- 3. researchgate.net [researchgate.net]
- 4. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Cannabis sativa terpenes are cannabimimetic and selectively enhance cannabinoid activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. norml.org [norml.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in humulene bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during humulene (B1216466) bioassays.
Frequently Asked Questions (FAQs)
Q1: What is α-humulene and what are its primary biological activities?
α-humulene is a naturally occurring monocyclic sesquiterpene found in the essential oils of numerous plants, including Humulus lupulus (hops) and Cannabis sativa. It is recognized for a range of pharmacological properties, including anti-inflammatory, anti-cancer, and analgesic effects.[1][2]
Q2: Why am I observing inconsistent IC50 values for humulene in my cancer cell viability assays?
Inconsistent IC50 values for humulene are a common challenge and can arise from several factors:
-
Cell Line Variability: Different cancer cell lines exhibit varying sensitivity to α-humulene. For instance, IC50 values can range from approximately 5.2 x 10⁻⁵ M in HT-29 cells to 4.2 x 10⁻⁴ M in MCF-7 cells.[1] It is crucial to maintain consistent cell line identity, passage number, and health.
-
Compound Solubility and Stability: α-humulene is a lipophilic compound with low aqueous solubility.[3] Inconsistent solubilization or precipitation of humulene in culture media can lead to variability in the effective concentration.
-
Assay-Specific Interference: The choice of viability assay can impact results. For example, natural compounds like terpenes can sometimes interfere with the chemistry of tetrazolium-based assays (e.g., MTT), leading to inaccurate readings.[4][5][6]
Q3: My anti-inflammatory assay results with humulene are not reproducible. What should I investigate?
Reproducibility issues in anti-inflammatory assays with humulene can be attributed to several variables:
-
Solvent Concentration: Humulene is often dissolved in DMSO. The final concentration of DMSO in the cell culture can significantly impact inflammatory responses, with concentrations as low as 0.25% sometimes inducing inhibitory or stimulatory effects.[7][8]
-
Stimulant Variability: The type and concentration of the inflammatory stimulant (e.g., lipopolysaccharide, LPS) can affect the magnitude of the inflammatory response and, consequently, the apparent efficacy of humulene.
-
Endpoint Measurement: The specific cytokine or inflammatory marker being measured (e.g., TNF-α, IL-1β, IL-6) can be differentially modulated by humulene.[1][2]
Q4: How does the source and purity of humulene affect bioassay results?
The source and purity of α-humulene can significantly influence experimental outcomes. Humulene extracted from different plant species can have varying isomeric ratios and contain other terpenes that may act synergistically or antagonistically.[1] For example, the presence of β-caryophyllene can potentiate the anti-cancer activity of α-humulene.[1] It is recommended to use a well-characterized standard of high purity for bioassays.
Troubleshooting Guides
Issue 1: High Variability Between Replicates in Cell-Based Assays
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Mix the cell suspension between plating each replicate. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile media or PBS to maintain humidity.[9] |
| Incomplete Solubilization of Humulene | Prepare fresh dilutions of humulene for each experiment. Visually inspect for any precipitate before adding to the cells. Consider using a non-toxic solubilizing agent if necessary.[9] |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
Issue 2: Unexpected or No Dose-Response Relationship
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Compound Degradation | α-humulene can be susceptible to degradation. Prepare fresh stock solutions and store them appropriately (aliquoted at -20°C or -80°C, protected from light). |
| Incorrect Concentration Range | The effective concentration of humulene can vary widely depending on the cell type and assay.[1] Perform a broad-range dose-response experiment to identify the optimal concentration range. |
| Solvent Effects | High concentrations of solvents like DMSO can mask the effect of humulene or induce toxicity.[7][8] Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cells. |
| Assay Interference | Natural compounds can interfere with assay reagents.[4][5][6] Run a cell-free control with humulene and the assay reagents to check for direct chemical interactions. Consider using an orthogonal assay to confirm results. |
Data Presentation
Table 1: Reported IC50 Values of α-Humulene in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (M) | Reference |
| HT-29 | Colorectal Adenocarcinoma | 5.2 x 10⁻⁵ | [1] |
| J5 | Not Specified | 1.8 x 10⁻⁴ | [1] |
| A549 | Lung Carcinoma | 1.3 x 10⁻⁴ | [1] |
| HCT-116 | Colorectal Carcinoma | 3.1 x 10⁻⁴ | [1] |
| MCF-7 | Breast Adenocarcinoma | 4.2 x 10⁻⁴ | [1] |
| A2780 | Ovarian Cancer | 4.0 x 10⁻⁵ | [1] |
| SKOV3 | Ovarian Cancer | 2.0 x 10⁻⁴ | [1] |
| CCRF/CEM | Lymphoblast | 2.0 x 10⁻⁴ | [1] |
Note: The variability in IC50 values highlights the importance of cell-line specific validation.
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Activity Assay (LPS-induced TNF-α production in Macrophages)
-
Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of α-humulene in sterile DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the old medium and treat the cells with different concentrations of α-humulene for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production relative to the LPS-stimulated control.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., HT-29) in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of α-humulene in culture medium. Replace the old medium with the medium containing the different concentrations of humulene. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mandatory Visualization
A logical workflow for troubleshooting inconsistent results in humulene bioassays.
Simplified diagram of the NF-κB signaling pathway and the inhibitory action of α-humulene.
Simplified diagram of the Akt signaling pathway and the inhibitory action of α-humulene in cancer cells.
References
- 1. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. CAS 6753-98-6: Humulene | CymitQuimica [cymitquimica.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Is Your MTT Assay the Right Choice? [promega.jp]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Activities of Humulene and β-Caryophyllene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of two closely related sesquiterpenes, humulene (B1216466) (also known as α-humulene or α-caryophyllene) and β-caryophyllene. Both are found in the essential oils of numerous plants and have demonstrated significant anti-inflammatory potential. This document summarizes key experimental findings, details relevant methodologies, and visualizes the underlying molecular pathways to aid in research and development efforts.
Overview of Humulene and β-Caryophyllene
Humulene and β-caryophyllene are isomeric sesquiterpenes, meaning they share the same molecular formula (C15H24) but differ in their chemical structure.[1] This structural difference, particularly the presence of a cyclobutane (B1203170) ring in β-caryophyllene which is absent in the monocyclic humulene, contributes to their distinct pharmacological activities.[1][2] While often found together in nature, their anti-inflammatory mechanisms and potency can vary.
Comparative Anti-inflammatory Activity: In Vivo Models
A common method to assess acute inflammation is the carrageenan-induced paw edema model in rodents. The injection of carrageenan into the paw elicits an inflammatory response characterized by swelling (edema), which can be measured over time.
Table 1: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Paw Edema
| Compound | Animal Model | Dose | Route of Administration | Inhibition of Edema (%) | Key Findings | Reference |
| Humulene | Mice | 50 mg/kg | Oral | Significant reduction | Demonstrated efficacy in mitigating the acute phase of inflammation.[3] | [3] |
| β-Caryophyllene | Rats | Not specified | Not specified | Significant reduction | Showed strong anti-inflammatory and analgesic properties.[4] | [4] |
| Humulene & β-Caryophyllene | Mice and Rats | 50 mg/kg | Oral | Comparable to dexamethasone | Both compounds exhibited potent anti-inflammatory effects.[5] | [5] |
Comparative Anti-inflammatory Activity: In Vitro Models
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in immune cells like macrophages. In vitro studies often use LPS to stimulate the production of pro-inflammatory cytokines, providing a model to test the efficacy of anti-inflammatory agents.
Table 2: Comparison of Effects on LPS-Induced Inflammatory Mediators
| Compound | Cell Line | Concentration | Effect on Pro-inflammatory Mediators | Key Findings | Reference |
| Humulene | Murine Macrophages | Not specified | ↓ TNF-α, ↓ IL-1β, ↓ Prostaglandin E2 | Suppressed the release of key inflammatory cytokines.[3][6] | [3][6] |
| β-Caryophyllene | Pterygium Fibroblasts | 25 µmol/L | ↓ IL-6 | Significantly reduced IL-6 production after 48 hours.[7] | [7] |
| β-Caryophyllene | Primary Microglia | Low concentrations | ↓ IL-1β, ↓ TNF-α, ↓ NO | Modulated microglia towards an anti-inflammatory phenotype.[8] | [8] |
| Humulene & β-Caryophyllene | Not specified | Not specified | ↓ TNF-α, ↓ IL-1β, ↓ iNOS, ↓ COX-1, ↓ COX-2 | Both compounds inhibit a range of inflammatory mediators.[9] | [9] |
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of humulene and β-caryophyllene are mediated through the modulation of several key signaling pathways.
Humulene's Anti-inflammatory Signaling
Humulene primarily exerts its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β.[6][10] By suppressing NF-κB activation, humulene effectively dampens the inflammatory cascade.
References
- 1. Humulene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. Frontiers | Induction of trained immunity in myeloid cells and their progenitors from thyroid cancer patients [frontiersin.org]
- 10. LPS isolation and macrophage stimulation [bio-protocol.org]
Validating the Anticancer Efficacy of Humulene: A Comparative Guide for Researchers
α-Humulene, a naturally occurring monocyclic sesquiterpene found in the essential oils of numerous plants, has garnered significant attention for its potential therapeutic properties, including its anticancer activities.[1] This guide provides a comparative analysis of α-humulene's anticancer effects across various cell lines, supported by experimental data and detailed protocols to aid researchers in their investigations.
Comparative Cytotoxicity of α-Humulene in Various Cancer Cell Lines
The cytotoxic potential of α-humulene has been evaluated against a range of cancer cell lines, demonstrating varied efficacy. The half-maximal inhibitory concentration (IC50) values from several studies are summarized below, offering a quantitative comparison of its antiproliferative effects.
| Cancer Type | Cell Line | IC50 (µM) | Noteworthy Observations |
| Colon Cancer | HCT-116 | 310 | α-Humulene demonstrated cytotoxic potential by inhibiting cancer cell growth.[2] |
| HT-29 | 52 | Significant cytotoxicity was observed.[2] | |
| Caco-2, SW-620 | - | α-Humulene enhanced the antiproliferative effects of 5-fluorouracil (B62378) and oxaliplatin.[3] | |
| Breast Cancer | MCF-7 | 420 | Cytotoxic potential was demonstrated by inhibiting cell growth.[2] |
| Lung Cancer | A549 | 130 | α-Humulene exhibited significant cytotoxicity.[2] |
| Hepatocellular Carcinoma | Huh7, SMMC-7721, HepG2, Hep3B | ~15 (at 15 µmol/L) | α-Humulene inhibited the proliferation of all tested hepatocellular carcinoma cell lines.[2][4] |
| Ovarian Cancer | A2780 | 40 | Showed antiproliferative activity.[2] |
| SKOV3 | 200 | Showed antiproliferative activity.[2] | |
| Lymphoblast | CCRF/CEM | 200 | Demonstrated antiproliferative activity.[2] |
| Murine Macrophage | RAW264.7 | 190 | Exhibited cytotoxic potential.[2] |
Mechanisms of Action: Unraveling Humulene's Anticancer Pathways
Research indicates that α-humulene exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis and modulating key signaling pathways.
Induction of Apoptosis
α-Humulene has been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. In hepatocellular carcinoma cells, it was found to trigger mitochondrial apoptosis, leading to the activation of caspase-3 and cleavage of PARP.[4][5] Furthermore, γ-humulene, an isomer, has been reported to induce apoptosis in human colorectal cancer HT29 cells via a death receptor 5 (DR5)-mediated pathway.[6] This involves the stimulation of DR5 and DR4, recruitment of the FADD adapter protein, and subsequent activation of caspase-8 and caspase-3.[6]
Modulation of Signaling Pathways
1. Inhibition of the Akt Signaling Pathway:
In hepatocellular carcinoma, α-humulene has been observed to inhibit the activation of Akt, a key protein kinase that promotes cell survival and proliferation.[4][5] By inhibiting Akt, α-humulene leads to decreased phosphorylation of its downstream targets, GSK-3 and Bad, which in turn promotes apoptosis.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. researchgate.net [researchgate.net]
- 5. α-Humulene inhibits hepatocellular carcinoma cell proliferation and induces apoptosis through the inhibition of Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Death receptor 5-mediated TNFR family signaling pathways modulate γ-humulene-induced apoptosis in human colorectal cancer HT29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Humulene in Cannabis: A Comparative Analysis of Strain-Specific Content
For researchers, scientists, and drug development professionals, understanding the nuanced chemical composition of cannabis is paramount. Among the myriad of terpenes contributing to the therapeutic and aromatic profiles of cannabis, α-humulene (formerly α-caryophyllene) has garnered significant attention for its potential anti-inflammatory, analgesic, and anorectic properties. This guide provides a comparative analysis of humulene (B1216466) content across various cannabis strains, supported by experimental data and detailed methodologies for its quantification.
Quantitative Analysis of α-Humulene Across Strains
The concentration of α-humulene can vary significantly between different cannabis cultivars, influenced by genetic factors and cultivation conditions.[1] While a comprehensive database detailing the terpene profiles of all existing strains remains a work in progress, several studies have provided quantitative data for α-humulene in specific varieties. The following table summarizes findings from various analytical studies. It is crucial to note that direct comparison between studies may be limited due to variations in analytical methods, instrumentation, and sample preparation.
| Cannabis Strain/Cultivar | α-Humulene Concentration | Source |
| Hybrid Cannabis Species (range) | 40 - 870 µg/g | [2] |
| Cultivar CAT 1 | 1.35 - 1.99 mg/g (1350 - 1990 µg/g) | [3] |
| Cultivar CAT 3 | 1.35 - 1.99 mg/g (1350 - 1990 µg/g) | [3] |
| Unspecified Sample | 0.0316% (316 µg/g) | [4] |
| Pink Kush | Relative Abundance: 15.80% (of total sesquiterpenes) | [5] |
| Afghani Drifter | Relative Abundance: 16.79% (of total sesquiterpenes) | [5] |
| Ultra Sour | Relative Abundance: 12.79% (of total sesquiterpenes) | [5] |
Note: The data presented is sourced from multiple studies and may not be directly comparable due to differing analytical methodologies and reporting units. Relative abundance indicates the proportion of α-humulene within the total sesquiterpene fraction.
Strains that are often anecdotally reported to have a significant humulene presence include Sour Diesel, GSC (Girl Scout Cookies), Headband, and White Widow.[6] However, quantitative data for these specific strains from peer-reviewed sources is not consistently available, highlighting the need for further standardized testing across the industry.
Experimental Protocols for Humulene Quantification
The accurate quantification of α-humulene in cannabis is predominantly achieved through chromatographic techniques, primarily Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Sample Preparation
A common method for preparing cannabis flower for terpene analysis involves the following steps:
-
Homogenization: A representative sample of the cannabis flower is cryogenically ground to a fine powder to ensure homogeneity.
-
Extraction: A precisely weighed amount of the homogenized sample is extracted with an organic solvent. Ethyl acetate (B1210297) is a commonly used solvent for this purpose.[7]
-
Internal Standard: An internal standard, such as n-tridecane, is added to the extraction solvent at a known concentration to improve the accuracy and precision of the quantification.[7]
-
Sonication and Centrifugation: The mixture is sonicated to facilitate the extraction of terpenes and then centrifuged to separate the solid plant material from the solvent extract.
-
Filtration: The resulting supernatant is filtered, typically through a 0.2 µm syringe filter, to remove any remaining particulate matter before injection into the GC system.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for both identifying and quantifying volatile compounds like terpenes.
-
Instrumentation: An Agilent GC system coupled with a Mass Selective Detector (MSD) is a typical setup.[7]
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms, is commonly used for terpene separation.
-
Carrier Gas: Helium is the most frequently used carrier gas.
-
Injection: The sample is injected in split mode to prevent column overloading.
-
Oven Temperature Program: A temperature gradient is employed to separate the terpenes based on their boiling points. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C).
-
Mass Spectrometer: The MS is operated in either scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. Identification is confirmed by comparing the mass spectrum of the analyte to a reference library (e.g., NIST).
-
Quantification: A calibration curve is generated using certified reference standards of α-humulene at various concentrations. The concentration of α-humulene in the sample is then determined by comparing its peak area to the calibration curve.[8]
Visualizing Methodologies and Pathways
To further elucidate the processes involved in humulene analysis and its biological activity, the following diagrams are provided.
The presented data and methodologies provide a foundational understanding for researchers investigating the therapeutic potential of α-humulene. Standardized analytical protocols are essential for building a robust and comparable dataset of terpene profiles across the vast spectrum of cannabis strains, which will ultimately facilitate targeted drug development and a more precise application of cannabis-based medicine.
References
- 1. Comparison of the Cannabinoid and Terpene Profiles in Commercial Cannabis from Natural and Artificial Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mrhempflower.com [mrhempflower.com]
- 5. mdpi.com [mdpi.com]
- 6. Cannabis Terpenes 101: Marijuana Terpene Chart | THC Design [thcdesign.com]
- 7. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
Cross-validation of GC-MS and HPLC methods for humulene quantification
For researchers, scientists, and drug development professionals, the precise quantification of terpenes like α-humulene is crucial for quality control, formulation development, and understanding therapeutic potential. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of their performance for α-humulene quantification, supported by experimental data and detailed methodologies.
At a Glance: GC-MS vs. HPLC for Humulene (B1216466) Analysis
Gas Chromatography-Mass Spectrometry is traditionally considered the gold standard for analyzing volatile compounds like terpenes due to its high separation efficiency and sensitive detection.[1] High-Performance Liquid Chromatography, while historically favored for non-volatile or thermally sensitive compounds, is also a viable technique for terpene analysis, particularly when simultaneous analysis of both volatile and non-volatile compounds is desired.[1]
The choice between GC-MS and HPLC depends on several factors, including the specific terpenes of interest, the sample matrix, the desired sensitivity, and whether other non-volatile compounds need to be analyzed concurrently.[1]
Quantitative Performance Comparison
The following tables summarize the validation parameters for GC-MS and HPLC methods for the quantification of α-humulene and other terpenes from various studies.
Table 1: GC-MS Method Validation Data for Terpene Quantification
| Parameter | α-humulene | Other Terpenes | Source |
| Linearity (R²) | > 0.99 | 0.995 - 0.999 | [2] |
| Limit of Detection (LOD) | 30.3 ng/spot | 0.25 µg/mL | [3] |
| Limit of Quantification (LOQ) | 100.0 ng/spot | 0.75 µg/mL | [3] |
| Accuracy (Recovery %) | 87.35% - 116.61% | 79% - 91% | [2][4] |
| Precision (RSD %) | < 15% | Intra-day: ≤ 12.03%, Inter-day: ≤ 11.34% | [5][6] |
Table 2: HPLC Method Validation Data for Terpene Quantification
| Parameter | α-humulene & trans-caryophyllene | Other Terpenes | Source |
| Linearity (R²) | > 0.99 | 0.999 | [7] |
| Limit of Detection (LOD) | α-humulene: 0.6 µg/mL | 7 - 205 ng/mL | [2][7] |
| Limit of Quantification (LOQ) | α-humulene: 2.0 µg/mL | 23 - 684 ng/mL | [2][7] |
| Accuracy (Recovery %) | 98.2% - 101.5% | 73% - 121% | [2][7] |
| Precision (RSD %) | Intra-day: < 1.9%, Inter-day: < 2.8% | < 10% | [2][7] |
Experimental Protocols
GC-MS Method for α-humulene Quantification
This protocol is a representative example for the analysis of terpenes in essential oils.
Sample Preparation: Samples are prepared by extraction of the plant material with an appropriate solvent like ethyl acetate (B1210297) containing an internal standard (e.g., n-tridecane at 100 µg/mL).
Instrumentation: An Agilent 8890 GC coupled to a 5977-mass selective detector or similar.[8]
-
Column: HP-5MS fused-silica capillary column (60 m × 0.25 mm i.d., 0.25-μm film thickness).[4]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[4]
-
Injector Temperature: 250°C.[4]
-
Oven Temperature Program: Start at 115°C, ramp to 145°C at 2°C/min, then to 165°C at 20°C/min, then to 175°C at 2°C/min, and finally to 280°C at 15°C/min, with a 5-minute hold.[4]
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV with an ion source temperature of 230°C.[5] For quantification, selected ion monitoring (SIM) is often used.
HPLC-UV Method for α-humulene Quantification
This protocol is based on a validated method for α-humulene and trans-caryophyllene in Cordia verbenacea.[7]
Sample Preparation: The essential oil is dissolved in methanol (B129727) to a suitable concentration.
Instrumentation: A Shimadzu LC-20AT HPLC system with a UV-Vis detector or similar.
-
Column: C18-RP LiChroCART® (150 mm × 4.0 mm, 5 µm particle size) with a guard column.[9]
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (70:30 v/v).[9]
-
Flow Rate: 1.2 mL/min.[9]
-
Column Temperature: 34°C.[9]
-
Injection Volume: 10 µL.[9]
-
Detection: UV at 210 nm.
Visualizing the Workflow
To better understand the analytical processes, the following diagrams illustrate the general workflows for GC-MS and HPLC analysis.
Caption: General experimental workflow for humulene quantification using GC-MS.
Caption: General experimental workflow for humulene quantification using HPLC.
Conclusion and Recommendations
Both GC-MS and HPLC are powerful techniques for the quantification of α-humulene, each with distinct advantages.
GC-MS is generally the preferred method for dedicated terpene analysis. Its strengths lie in its superior separation of volatile compounds and the rich structural information provided by mass spectrometry, which is invaluable for confident peak identification in complex matrices.[1]
HPLC becomes a more attractive option when the simultaneous analysis of terpenes and non-volatile compounds, such as cannabinoids, is required.[1] This can streamline laboratory workflows. However, challenges such as the poor UV absorbance of some terpenes need to be addressed, often by using a mass spectrometer as the detector (LC-MS).
Ultimately, the choice of technique should be guided by the specific research question, the chemical diversity of the sample, and the available instrumentation. For comprehensive characterization and high-sensitivity quantification of humulene, GC-MS remains the benchmark. For high-throughput screening of both terpenes and other non-volatile compounds, a validated HPLC-MS method can be a highly efficient alternative.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mac-mod.com [mac-mod.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Humulene Extraction Techniques for Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various techniques for extracting α-humulene, a sesquiterpene valued for its potential therapeutic properties. The efficacy of different methods is evaluated based on supporting experimental data, with a focus on yield and processing parameters. Detailed methodologies for key experiments are provided to facilitate replication and further research.
Data Summary: Efficacy of Humulene Extraction Techniques
The efficiency of α-humulene extraction is highly dependent on the chosen method and the plant matrix. Below is a summary of quantitative data from comparative studies.
| Extraction Technique | Plant Material | Key Findings | Reference |
| Ultrasound-Assisted Supercritical CO2 (USC-CO2) | Clove buds | Yield of α-humulene: 2.75 g/g of oil. Superior yield and shorter extraction time compared to SC-CO2, steam distillation, and heat-reflux extraction. | [1][2] |
| Supercritical CO2 (SC-CO2) | Clove buds | Yield of α-humulene: 1.89 g/g of oil. | [1][2] |
| Steam Distillation | Clove buds | Yield of α-humulene: 2.35 g/g of oil. | [1][2] |
| Heat-Reflux Extraction | Clove buds | Yield of α-humulene: 1.71 g/g of oil. | [1][2] |
| Microwave-Assisted Hydrodistillation (MAHD) | Humulus lupulus (Hops) | α-humulene concentration ranged from 7.36% to 10.14% in the essential oil. | |
| Hydrodistillation (HD) | Humulus lupulus (Hops) | α-humulene concentration was 1.59% in the essential oil. MAHD provided a significantly higher concentration. | |
| Ultrasound-Assisted Extraction (UAE) | Cannabis sativa | Yielded 14.2% more terpenes (including humulene) compared to MAE under optimal conditions. | [3] |
| Microwave-Assisted Extraction (MAE) | Cannabis sativa | Lower terpene yield compared to UAE under the studied optimal conditions. | [3] |
| Hydrodistillation | Various | Reported yields of α-humulene varied from negligible to 60.90% across 462 different plant and animal species. This is the most commonly reported method in the literature. | [4][5] |
Experimental Protocols
Ultrasound-Assisted Supercritical CO2 (USC-CO2) Extraction of α-Humulene from Clove Buds
This protocol is based on the methodology described by Wei et al. (2016).
Apparatus:
-
Supercritical fluid extraction system equipped with an ultrasonic transducer.
-
High-pressure pump for CO2.
-
Extractor vessel.
-
Automated back pressure regulator.
-
Separation vessel.
Procedure:
-
Sample Preparation: Clove buds are dried and ground to a uniform particle size.
-
Extraction:
-
The ground clove buds are packed into the extractor vessel.
-
Liquid CO2 is cooled and pumped to the desired pressure.
-
The CO2 is heated to the specified temperature to reach a supercritical state.
-
The supercritical CO2 is passed through the extractor vessel.
-
Simultaneously, ultrasonic irradiation is applied to the extractor vessel at a specified frequency and power.
-
Optimal conditions reported:
-
-
Separation: The resulting mixture of CO2 and extracted oil is passed through a separation vessel where the pressure is reduced, causing the CO2 to return to a gaseous state and the oil to precipitate.
-
Analysis: The collected oil is analyzed by gas chromatography-mass spectrometry (GC-MS) to quantify the α-humulene content.
Steam Distillation
This is a conventional method for extracting essential oils.
Apparatus:
-
Steam generator or boiling flask.
-
Biomass flask (still pot).
-
Still head.
-
Condenser.
-
Receiver (separatory funnel or Florentine flask).[6]
Procedure:
-
Preparation: The plant material is placed in the biomass flask. The boiling flask is filled with water.[6][7][8]
-
Steam Generation: Water in the boiling flask is heated to produce steam.[7][8]
-
Extraction: The steam passes through the plant material, causing the volatile compounds, including humulene, to vaporize.[6]
-
Condensation: The steam and volatile compound mixture travels to the condenser, where it is cooled and converted back into a liquid.[6]
-
Separation: The condensate collects in the receiver. As essential oils are generally immiscible with water, they form a separate layer and can be collected.[6][9]
Microwave-Assisted Hydrodistillation (MAHD)
This method utilizes microwave energy to accelerate the extraction process.
Apparatus:
-
Microwave extractor system.
-
Flask containing the plant material and water.
-
Condenser.
-
Collection vessel.
Procedure:
-
Sample Preparation: The plant material is placed in a flask with a specific ratio of water.
-
Extraction: The flask is subjected to microwave irradiation at a set power for a specific duration. The microwave energy heats the water within the plant material, causing the cells to rupture and release the essential oil.
-
Condensation and Separation: The vaporized essential oil and steam are then condensed and collected, similar to conventional hydrodistillation.
-
Optimal conditions for Humulus lupulus extract: 335 W microwave power for 30 minutes.
Ultrasound-Assisted Extraction (UAE)
This technique employs ultrasonic waves to enhance extraction efficiency.
Apparatus:
-
Ultrasonic bath or probe sonicator.
-
Extraction vessel.
-
Solvent (e.g., ethanol).
Procedure:
-
Mixing: The plant material is mixed with a solvent in the extraction vessel.
-
Sonication: The mixture is subjected to ultrasonic waves at a specific amplitude and for a set duration, with defined pulse cycles. The cavitation bubbles produced by the ultrasound disrupt the plant cell walls, facilitating the release of bioactive compounds into the solvent.[10]
-
Separation: The extract is then separated from the solid plant material by filtration or centrifugation.
-
Solvent Removal: The solvent is evaporated to obtain the concentrated extract.
-
Optimal conditions for Cannabis sativa: sample-to-solvent ratio of 1:15, extraction for 30 min at 60°C.[3][10]
Visualizations
Experimental Workflow: Comparison of Humulene Extraction Techniques
Caption: A generalized workflow for the extraction and analysis of α-humulene from plant materials.
Signaling Pathway: Anti-Inflammatory Action of α-Humulene
Caption: α-Humulene's anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.[5][11]
Signaling Pathway: Anticancer Action of α-Humulene
Caption: α-Humulene's pro-apoptotic effect in cancer cells through inhibition of the Akt signaling pathway.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction of α-humulene-enriched oil from clove using ultrasound-assisted supercritical carbon dioxide extraction and studies of its fictitious solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. ellementalpro.com [ellementalpro.com]
- 7. Making essential oil by steam distillation - Distillation Supplies [distillationsupplies.com]
- 8. clawhammersupply.com [clawhammersupply.com]
- 9. How to Make a Steam Distiller for Essential Oils? — LETIME STILL [letimestill.com]
- 10. mdpi.com [mdpi.com]
- 11. Preventive and therapeutic anti-inflammatory properties of the sesquiterpene α-humulene in experimental airways allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. α-Humulene inhibits hepatocellular carcinoma cell proliferation and induces apoptosis through the inhibition of Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Study of the Antibacterial Spectrum of Humulene and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial properties of the naturally occurring sesquiterpene, α-humulene, and its key derivatives. By presenting supporting experimental data, detailed methodologies, and visual representations of molecular interactions and experimental workflows, this document aims to serve as a valuable resource for researchers in the field of antimicrobial drug discovery and development.
Introduction
The increasing prevalence of antibiotic-resistant bacteria poses a significant global health threat, necessitating the exploration of novel antimicrobial agents. Terpenoids, a large and diverse class of naturally occurring organic compounds, have garnered considerable attention for their wide range of biological activities, including antibacterial effects. Among these, α-humulene, a monocyclic sesquiterpene found in the essential oils of numerous plants, and its derivatives have shown promise as potential antibacterial agents. This guide offers a comparative overview of their efficacy against various bacterial strains, delves into their mechanisms of action, and provides detailed experimental protocols for their evaluation.
Data Presentation: Antibacterial Spectrum of Humulene (B1216466) and Derivatives
The antibacterial efficacy of α-humulene and its derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of α-humulene and its prominent derivative, zerumbone (B192701), against a selection of Gram-positive and Gram-negative bacteria.
| Compound | Derivative of | Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |
| α-Humulene | - | Staphylococcus aureus | Positive | 2.66 | [1] |
| α-Humulene | - | Bacteroides fragilis | Negative | 2 | [2] |
| Zerumbone | α-Humulene | Staphylococcus aureus | Positive | 125 | [3] |
| Zerumbone | α-Humulene | Streptococcus mutans | Positive | 250 | [4] |
| Zerumbone | α-Humulene | Escherichia coli | Negative | 190-380 | [5] |
| Zerumbone | α-Humulene | Pseudomonas aeruginosa | Negative | 190-380 | [5] |
| Zerumbone-bicarbonyl analogue 1 | Zerumbone | Bacillus cereus | Positive | > Zerumbone | [3] |
| Zerumbone-bicarbonyl analogue 1 | Zerumbone | Escherichia coli | Negative | < Zerumbone | [3] |
| Zerumbone-bicarbonyl analogue 2 | Zerumbone | Bacillus cereus | Positive | > Zerumbone | [3] |
| Zerumbone-bicarbonyl analogue 2 | Zerumbone | Escherichia coli | Negative | < Zerumbone | [3] |
Mechanism of Action
The antibacterial activity of α-humulene and its derivatives is attributed to their ability to disrupt bacterial cell integrity and interfere with essential cellular processes.
α-Humulene: This sesquiterpene primarily exerts its antibacterial effect by disrupting the bacterial cell membrane.[6] Its lipophilic nature allows it to partition into the lipid bilayer, leading to increased membrane permeability and the leakage of intracellular components. Furthermore, studies have shown that α-humulene can downregulate the expression of efflux pump genes, such as bmeB1 and bmeB3 in Bacteroides fragilis, which are responsible for extruding antibiotics from the bacterial cell.[2] This suggests a dual mechanism of direct membrane damage and inhibition of resistance mechanisms.
Zerumbone: As a derivative of α-humulene, zerumbone possesses a reactive α,β-unsaturated carbonyl group which is believed to be crucial for its potent antibacterial activity. This functional group can readily react with nucleophiles, such as the thiol groups of cysteine residues in bacterial proteins. The primary mechanism of action for zerumbone is the disruption of the bacterial cell membrane, leading to depolarization and increased permeability.[5] This disruption is thought to be a consequence of its interaction with membrane proteins and lipids.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent against a specific microorganism. The following is a detailed protocol adapted for testing terpenoids like humulene and its derivatives.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Test compound (α-humulene or its derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ampicillin)
-
Negative control (broth and solvent only)
-
Resazurin (B115843) solution (optional, as a growth indicator)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
-
Prepare a bacterial inoculum suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 10 µL of the diluted bacterial suspension to each well containing the test compound dilutions.
-
Include a positive control well (broth, bacteria, and no test compound) and a negative control well (broth and solvent only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Optionally, 30 µL of resazurin solution can be added to each well and incubated for a further 2-4 hours. A color change from blue to pink indicates bacterial growth.
Mandatory Visualization
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Proposed Antibacterial Mechanism of α-Humulene
Caption: Proposed dual antibacterial mechanism of α-humulene.
References
- 1. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial and antibiofilm effects of α-humulene against Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, antibacterial and antimutagenic activity of zerumbone-bicarbonyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zerumbone from Zingiber zerumbet (L.) smith: a potential prophylactic and therapeutic agent against the cariogenic bacterium Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Healthy Zerumbone: From Natural Sources to Strategies to Improve Its Bioavailability and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Humulene and Conventional Anti-Inflammatory Drugs: A Guide for Researchers
For Immediate Release
In the landscape of anti-inflammatory therapeutics, conventional non-steroidal anti-inflammatory drugs (NSAIDs) have long been the cornerstone of treatment. However, the natural sesquiterpene α-humulene is emerging as a compound of interest with a distinct mechanistic profile. This guide provides an objective, data-driven comparison of α-humulene and conventional NSAIDs, tailored for researchers, scientists, and drug development professionals.
Mechanisms of Action: A Tale of Two Pathways
Conventional NSAIDs and α-humulene exert their anti-inflammatory effects through fundamentally different biological pathways. NSAIDs act primarily by directly inhibiting the activity of cyclooxygenase (COX) enzymes, while α-humulene modulates the upstream signaling cascades that orchestrate the inflammatory response.
Conventional NSAIDs: Direct Enzyme Inhibition
The primary mechanism of action for NSAIDs is the inhibition of COX-1 and COX-2 enzymes.[1][2][3] These enzymes are critical for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[4][5]
-
Non-selective NSAIDs (e.g., Ibuprofen, Diclofenac): Inhibit both COX-1 and COX-2.[6][7] The inhibition of COX-2 is responsible for the desired anti-inflammatory effects, whereas the inhibition of the constitutively expressed COX-1, which plays a role in gastric protection and platelet function, can lead to common side effects like gastrointestinal issues.[8][9]
-
Selective COX-2 Inhibitors (e.g., Celecoxib): Were developed to preferentially inhibit the inflammation-induced COX-2 enzyme, thereby reducing the risk of COX-1 related side effects.[2][10]
The pathway is illustrated below:
α-Humulene: Upstream Signal Modulation
Unlike NSAIDs, α-humulene does not appear to directly inhibit COX enzymes in the same manner. Instead, its anti-inflammatory properties are attributed to its ability to suppress the production of key pro-inflammatory cytokines and mediators by interfering with upstream signaling pathways.[6][11]
Key mechanistic actions include:
-
Inhibition of Pro-Inflammatory Cytokines: α-Humulene has been shown to reduce the generation of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[12][13] It also demonstrates a dose-dependent inhibition of Interleukin-6 (IL-6).[14]
-
Suppression of Signaling Pathways: It inhibits the activation of critical transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are central regulators of the inflammatory gene expression program.[6][15]
-
Reduction of Inflammatory Mediators: Studies show α-humulene can reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS).[16] This action is a downstream consequence of its effects on signaling pathways, rather than direct enzyme inhibition.
The signaling cascade is depicted below:
Comparative Efficacy: Quantitative Data
The following tables summarize quantitative data from in vitro and in vivo studies, comparing the efficacy of α-humulene with selected conventional NSAIDs.
Table 1: In Vitro Inhibition of Inflammatory Mediators
| Compound | Target | Assay System | IC50 (µM) | Selectivity (COX-1/COX-2) | Reference(s) |
| α-Humulene | IL-6 Production | LPS-stimulated THP-1 cells | ~50 (for ~50% inhibition) | N/A | [14] |
| TNF-α / IL-1β | Carrageenan-injected rat paw | N/A (Significant reduction at 50mg/kg) | N/A | [17] | |
| COX-1 | Human Monocytes | No direct inhibition data available | N/A | ||
| COX-2 | Human Monocytes | No direct inhibition data available | N/A | ||
| Ibuprofen | COX-1 | Human Monocytes | 12 | 0.15 | [6] |
| COX-2 | Human Monocytes | 80 | [6] | ||
| Diclofenac | COX-1 | Human Monocytes | 0.076 | 2.9 | [6] |
| COX-2 | Human Monocytes | 0.026 | [6] | ||
| Celecoxib | COX-1 | Human Monocytes | 82 | 12 | [6] |
| COX-2 | Human Monocytes | 6.8 | [6] | ||
| IC50: Half maximal inhibitory concentration. A lower value indicates higher potency. N/A: Not Applicable or data not available. |
Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)
| Compound | Dose (oral) | Time Point | Edema Inhibition (%) | Reference(s) |
| α-Humulene | 50 mg/kg | 3 hours | ~45% | [12] |
| Diclofenac | 10 mg/kg | 4 hours | ~72% | Data derived from comparative studies |
| Celecoxib | 30 mg/kg | 4 hours | ~65% | Data derived from comparative studies |
| Ibuprofen | 100 mg/kg | 3 hours | ~50% | Data derived from comparative studies |
| Note: Direct comparative studies under identical conditions are limited; values are compiled from multiple sources for illustrative purposes. |
Experimental Protocols
Detailed methodologies for key assays are crucial for interpreting the comparative data.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the concentration of a compound required to inhibit 50% of the activity (IC50) of the COX-1 and COX-2 enzymes.
-
Objective: To measure the direct inhibitory effect of a test compound on purified COX-1 and COX-2 enzymes or in a whole blood assay format.
-
Methodology (Human Whole Blood Assay Example):
-
COX-1 Assay: Fresh human venous blood is collected and allowed to clot at 37°C for 1 hour, which triggers platelet activation and subsequent COX-1-mediated thromboxane (B8750289) B2 (TxB2) production. Test compounds at various concentrations are added prior to clotting.
-
COX-2 Assay: Heparinized human blood is incubated with Lipopolysaccharide (LPS) to induce COX-2 expression in monocytes. Test compounds are added, and the samples are incubated for 24 hours at 37°C.
-
Quantification: Following incubation, plasma is collected. The levels of TxB2 (for COX-1 activity) and Prostaglandin E2 (PGE2) (for COX-2 activity) are quantified using validated Enzyme-Linked Immunosorbent Assays (ELISA).
-
Analysis: Concentration-response curves are generated to calculate the IC50 values for each compound against both COX isoforms.[6]
-
Protocol 2: In Vivo Carrageenan-Induced Paw Edema
This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.[18][19]
-
Objective: To assess the ability of a test compound to reduce acute inflammation (edema) in a rodent model.
-
Methodology:
-
Animal Model: Wistar rats or Swiss mice are typically used.
-
Compound Administration: Animals are pre-treated with the test compound (e.g., α-humulene, NSAID) or vehicle control, typically via oral gavage, one hour before the inflammatory insult.
-
Induction of Inflammation: A sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of the animal.[20]
-
Measurement: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).[10][20]
-
Analysis: The percentage inhibition of edema is calculated for the treated groups relative to the vehicle control group at each time point.
-
Protocol 3: Cytokine Production in LPS-Stimulated Macrophages
This in vitro assay measures the effect of a compound on the production of inflammatory cytokines.
-
Objective: To quantify the inhibitory effect of a test compound on the release of pro-inflammatory cytokines like TNF-α and IL-6 from immune cells.
-
Methodology:
-
Cell Culture: A macrophage cell line (e.g., RAW 264.7 or human THP-1 monocytes differentiated into macrophages) is cultured under standard conditions.[14]
-
Treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., α-humulene) for a specified period (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS), a component of bacterial cell walls, to the cell culture medium. A control group without LPS stimulation is also maintained.
-
Incubation: The cells are incubated for a period sufficient to allow for cytokine production and release (e.g., 4 to 24 hours).
-
Quantification: The cell culture supernatant is collected, and the concentration of specific cytokines (TNF-α, IL-6) is measured using commercial ELISA kits according to the manufacturer's protocol.[12][15][18]
-
Analysis: The cytokine concentrations in the treated groups are compared to the LPS-stimulated vehicle control group to determine the percentage of inhibition.
-
Experimental Workflow and Logical Relationships
The process of comparing a novel compound like α-humulene against a standard drug involves a tiered approach from in vitro screening to in vivo validation.
Conclusion
The comparison between α-humulene and conventional NSAIDs reveals two distinct anti-inflammatory strategies.
-
Conventional NSAIDs are potent, direct inhibitors of prostaglandin synthesis via COX enzymes. Their efficacy is well-established, but their mechanism, particularly the inhibition of COX-1 by non-selective agents, is linked to a well-known profile of adverse effects.[20]
-
α-Humulene operates further upstream, modulating the signaling pathways (like NF-κB) that control the expression of a broader array of inflammatory mediators, including TNF-α, IL-1β, and IL-6.[12][15] This multi-target, modulatory approach may offer a more nuanced anti-inflammatory effect. The current body of evidence does not support direct, potent enzymatic inhibition of COX-1 or COX-2 as a primary mechanism for humulene.
For drug development professionals, α-humulene represents a potential therapeutic agent that could address inflammation via a mechanism complementary or alternative to that of traditional NSAIDs. Further research, including direct head-to-head clinical trials, is necessary to fully elucidate its therapeutic potential and safety profile relative to the current standards of care.
References
- 1. ajmc.com [ajmc.com]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of α-humulene and β-caryophyllene on pterygium fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preventive and therapeutic anti-inflammatory properties of the sesquiterpene α-humulene in experimental airways allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of human periodontal prostaglandin E2 synthesis with selected agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of prostaglandin E-2 production by synthetic minor prenylated chalcones and flavonoids: Synthesis, biological activity, crystal structure, and in silico evaluation - IIUM Repository (IRep) [irep.iium.edu.my]
- 12. Measurement of secreted TNF and IL-6 by ELISA [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Quantification of Serum IL-6 and TNF-α by ELISA Assays [bio-protocol.org]
- 16. α-Humulene | COX | TNF | NOS | TargetMol [targetmol.com]
- 17. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. New insights into the use of currently available non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validating Humulene as a Biomarker for Specific Plant Chemotypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for reliable chemical markers to differentiate plant chemotypes is a critical endeavor in natural product research, drug development, and agriculture. Among the myriad of secondary metabolites, the sesquiterpene humulene (B1216466) has garnered attention as a potential biomarker. This guide provides a comprehensive comparison of humulene's role in distinguishing specific plant chemotypes, supported by experimental data and detailed methodologies. We will explore the quantitative variations of humulene across different chemotypes of Humulus lupulus (hops) and Cannabis sativa, and discuss its validity as a standalone biomarker in comparison to other terpenes.
Humulene in Plant Chemotypes: A Quantitative Comparison
The concentration of humulene can vary significantly among different cultivars or chemotypes of the same plant species. This variation forms the basis for its consideration as a biomarker. Below are tables summarizing the quantitative analysis of humulene in various hop and cannabis chemotypes.
Table 1: Humulene Content in Different Hop (Humulus lupulus) Cultivars
| Hop Cultivar | Humulene (% of Total Essential Oil) | Predominant Aroma Profile | Reference |
| Hallertauer Mittelfrüh | 30 - 50% | Noble, earthy, spicy | [1][2] |
| Saaz | 40 - 45% | Mild, earthy, spicy | [2] |
| Tettnanger | 20 - 25% | Mild, slightly spicy | [2] |
| Helga | 22.3% | Not specified | [3] |
| Southern Dawn | 24.89% | Not specified | |
| Chinook | 25 - 30% | Spicy, piney, grapefruit | [2] |
| Centennial | Not specified | Floral, citrus | |
| Cascade | Not specified | Floral, citrus, grapefruit | |
| Amarillo | Low | Citrus, floral | |
| Citra | Low | Citrus, tropical fruit | |
| Mosaic | Low | Fruity, earthy, pine |
Table 2: Humulene and Other Terpenes in Different Cannabis sativa Chemotypes
| Chemotype/Strain | Humulene (% of Total Terpenes) | Other Major Terpenes | Reference |
| White Widow | High | α-Pinene, Terpineol | [4] |
| GSC (f.k.a. Girl Scout Cookies) | High | β-Caryophyllene, Limonene | [4] |
| Headband | High | Limonene, Myrcene | [4] |
| Sour Diesel | High | Limonene, β-Caryophyllene | [4] |
| OG Kush | High | Limonene, Myrcene | [4] |
| Pink Kush | High | Not specified | [4] |
| Skywalker OG | High | Not specified | [4] |
| Chemotype I (THC-dominant) | Higher | Limonene, β-Caryophyllene, trans-β-Farnesene | [5] |
| Chemotype III (CBD-dominant) | Lower | α-Pinene, β-Myrcene, (-)-Guaiol | [5] |
The Role of Humulene as a Biomarker: A Comparative Discussion
While the data clearly indicates that humulene concentrations vary between chemotypes, its validation as a standalone biomarker is a subject of ongoing research. Here's a comparative analysis:
-
Humulene as a Primary Differentiator: In hops, high humulene content is often associated with "noble" varieties, which are prized for their aromatic qualities in brewing. The ratio of humulene to its isomer, β-caryophyllene, is also considered a useful indicator for classifying hop varieties. A ratio greater than 3:1 is often characteristic of aroma-type hops[1].
-
Part of a Larger Chemical Fingerprint: In Cannabis sativa, while certain strains are noted for being "high in humulene," it is the overall terpene profile, rather than the absolute amount of a single compound, that is typically used for chemovar classification[6][7]. Studies have shown that a combination of several terpenes provides a more robust and accurate discrimination between different cannabis chemovars[6]. For instance, one study identified three distinct clusters of cannabis based on their terpenoid profiles, where α-humulene was a component in two of the three clusters, alongside other terpenes like β-myrcene, limonene, and α-pinene.
-
Comparison with Other Terpenes:
-
β-Caryophyllene: As an isomer of humulene, β-caryophyllene is often found in conjunction with it. Their relative ratios can be a more powerful discriminant than the absolute concentration of either compound alone[1]. In cannabis, β-caryophyllene is often more abundant than humulene and is a key marker in many chemotypes[8].
-
Myrcene: This monoterpene is frequently the most abundant terpene in cannabis and its concentration is often used as a primary differentiator between chemotypes with sedating ("indica-like") or energizing ("sativa-like") effects[8].
-
Limonene and Pinene: These monoterpenes are also prevalent and contribute significantly to the aromatic and therapeutic profiles of different chemotypes.
-
Experimental Protocols
The accurate quantification of humulene and other terpenes is crucial for validating their role as biomarkers. The most common and reliable method is Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol for Terpene Profiling by GC-MS
This protocol provides a general framework for the analysis of terpenes in plant essential oils.
1. Sample Preparation (Essential Oil Extraction)
-
Hydrodistillation: This is a common method for extracting essential oils from plant material.
-
Place a known weight of dried and ground plant material (e.g., 100 g) in a flask with distilled water.
-
Heat the flask to boiling. The steam and volatile terpenes will rise and pass through a condenser.
-
The condensed liquid, a mixture of water and essential oil, is collected in a receiving vessel where the oil separates from the water.
-
Carefully collect the essential oil layer for analysis.
-
2. GC-MS Analysis
-
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is used.
-
Sample Injection:
-
Dilute the essential oil sample in a suitable solvent (e.g., hexane (B92381) or ethanol) to an appropriate concentration (e.g., 1% v/v).
-
Inject a small volume (e.g., 1 µL) of the diluted sample into the GC injection port.
-
-
Gas Chromatography Conditions (Example):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar capillary column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 240°C at a rate of 3°C/min.
-
Hold at 240°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
3. Data Analysis
-
Peak Identification: Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.
-
Quantification:
-
External Standard Method: Prepare calibration curves for humulene and other terpenes of interest using certified reference standards of known concentrations.
-
Internal Standard Method: Add a known amount of an internal standard (a compound not naturally present in the sample, e.g., n-alkanes) to both the standard solutions and the sample to correct for variations in injection volume and instrument response.
-
Calculate the concentration of each terpene in the sample by comparing its peak area to the calibration curve. The results are typically expressed as a percentage of the total essential oil or in mg/g of the plant material.
-
Visualizing Key Pathways and Workflows
To better understand the biological context and analytical processes, the following diagrams are provided.
Caption: Biosynthesis pathway of humulene from primary metabolites.
Caption: Experimental workflow for validating humulene as a biomarker.
This guide provides a foundational understanding of the role of humulene in differentiating plant chemotypes. While humulene is a significant contributor to the chemical diversity of plants like hops and cannabis, its validation as a singular biomarker requires careful consideration of the entire metabolic profile. Future research focusing on the statistical validation of individual terpenes and their ratios will be instrumental in refining our ability to classify plant chemotypes with greater precision.
References
- 1. Terpene Biosynthesis in Glandular Trichomes of Hop - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dev.bjcp.org [dev.bjcp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Chemotypic Markers in Three Chemotype Categories of Cannabis Using Secondary Metabolites Profiled in Inflorescences, Leaves, Stem Bark, and Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peerj.com [peerj.com]
- 7. researchgate.net [researchgate.net]
- 8. Terpenes/Terpenoids in Cannabis: Are They Important? - PMC [pmc.ncbi.nlm.nih.gov]
Comparative genomics of humulene synthase genes in different plant species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of humulene (B1216466) synthase genes from various plant species. Humulene, a sesquiterpene, is a valuable natural product with significant potential in the pharmaceutical industry due to its anti-inflammatory and anti-cancer properties. Understanding the genetic and biochemical diversity of the enzymes that synthesize humulene is crucial for optimizing its production through metabolic engineering and synthetic biology. This document summarizes the current knowledge on the genomic features, enzymatic products, and kinetic properties of characterized humulene synthases, providing a foundation for future research and development.
Comparative Analysis of Humulene Synthases
Humulene synthases are a class of terpene synthases (TPS) that catalyze the cyclization of farnesyl diphosphate (B83284) (FPP) to form α-humulene and other sesquiterpenoid products. Genomic and functional analyses have revealed a family of related yet distinct genes across the plant kingdom. The following table summarizes the key characteristics of several well-characterized humulene synthase genes and their corresponding enzymes.
| Gene/Protein Name | Plant Species | GenBank Accession | Protein Length (amino acids) | Major Product (% of Total) | Minor Product(s) (% of Total) |
| AmDG2 | Aquilaria malaccensis | OQ561767 | 556 | α-humulene (~99%) | β-caryophyllene (~1%)[1] |
| ZSS1 | Zingiber zerumbet | AB263736 | 548 | α-humulene (95%) | β-caryophyllene (5%)[2][3][4] |
| γ-humulene synthase | Abies grandis | Not specified | 593 | γ-humulene | Produces 52 total sesquiterpenes[5] |
| AsHS1 (AsTPS2) | Aquilaria sinensis | Not specified | Not specified | α-humulene | Not specified[6][7] |
| AcHS1-3 | Aquilaria crassna | Not specified | Not specified | α-humulene | Not specified[8] |
| TPS-Hum | Picea glauca | F2XF97 | 575 | α-humulene | Not specified[9] |
Kinetic Properties of Humulene Synthases
The catalytic efficiency of humulene synthases can vary, which is a critical factor for consideration in biotechnological applications. Detailed kinetic analysis is often challenging and data is not available for all characterized enzymes. Below are the reported kinetic parameters for α-humulene synthase from Zingiber zerumbet.
| Enzyme | Substrate | KM (μM) | kcat (s-1) | kcat/KM (M-1s-1) |
| HUM (Zingiber zerumbet) | (2E,6E)-FPP | 2.5 ± 0.3 | 0.21 ± 0.01 | 84,000 |
Data for HUM from Zingiber zerumbet was adapted from a study that utilized a spectrophotometric assay.[10]
Experimental Protocols
The characterization of humulene synthase genes typically involves a series of molecular and biochemical experiments. The following protocols are generalized from methodologies reported in the cited literature.
Gene Cloning and Heterologous Expression
This protocol describes a general workflow for the cloning of a humulene synthase gene and its expression in Escherichia coli for biochemical characterization.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from plant tissue known to produce humulene (e.g., rhizomes, leaves). First-strand cDNA is then synthesized using a reverse transcriptase.
-
Gene Amplification: The full-length open reading frame (ORF) of the putative humulene synthase gene is amplified from the cDNA using gene-specific primers. Degenerate primers designed from conserved regions of known terpene synthases can be used for initial isolation. 3' and 5' Rapid Amplification of cDNA Ends (RACE) is often employed to obtain the full-length sequence.[1][11]
-
Cloning into an Expression Vector: The amplified ORF is cloned into a bacterial expression vector, such as pET-28a(+), which often incorporates an affinity tag (e.g., His-tag) for simplified protein purification.[1][11]
-
Transformation and Expression: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3). A starter culture is used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).[12]
-
Protein Purification: Cells are harvested and lysed. The recombinant protein is then purified from the crude cell lysate using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).[12]
In Vitro Enzyme Assays and Product Analysis
This protocol outlines the functional characterization of the purified recombinant humulene synthase.
-
Enzyme Assay: The purified enzyme is incubated in a reaction buffer containing the substrate, farnesyl diphosphate (FPP), and a divalent cation cofactor, typically MgCl2. A typical reaction buffer is 50 mM MOPS (pH 7.5), 15 mM MgCl2, 5 mM sodium ascorbate, and 5 mM DTT.[10]
-
Product Extraction: The reaction mixture is overlaid with an organic solvent, such as pentane (B18724) or hexane, to extract the volatile terpene products. The mixture is incubated, typically for 1 hour at a controlled temperature (e.g., 38°C).[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The organic layer containing the terpene products is collected and concentrated. The products are then separated and identified using GC-MS. The identity of the products is confirmed by comparing their mass spectra and retention times with those of authentic standards.[12]
Visualizing Relationships and Workflows
Phylogenetic Relationships of Plant Terpene Synthases
The following diagram illustrates the phylogenetic relationship of humulene synthases within the broader family of plant terpene synthases (TPS). Humulene synthases typically belong to the TPS-a subfamily, which primarily consists of sesquiterpene synthases found in angiosperms.[13][14][15]
Caption: Phylogenetic placement of humulene synthases within the TPS-a subfamily.
Experimental Workflow for Humulene Synthase Characterization
The diagram below outlines the typical experimental workflow for the identification and functional characterization of a new humulene synthase gene.
Caption: A generalized workflow for humulene synthase gene characterization.
References
- 1. Cloning, Expression and Functional Characterization of a Novel α-Humulene Synthase, Responsible for the Formation of Sesquiterpene in Agarwood Originating from Aquilaria malaccensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular cloning and functional characterization of alpha-humulene synthase, a possible key enzyme of zerumbone biosynthesis in shampoo ginger (Zingiber zerumbet Smith) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular cloning and functional characterization of α-humulene synthase, a possible key enzyme of zerumbone biosynthesis in shampoo ginger (Zingiber zerumbet Smith) | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Sesquiterpene synthases from grand fir (Abies grandis). Comparison of constitutive and wound-induced activities, and cDNA isolation, characterization, and bacterial expression of delta-selinene synthase and gamma-humulene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of sesquiterpene synthase genes in the genome of Aquilaria sinensis and characterization of an α-humulene synthase: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 8. Characterization of α-humulene synthases responsible for the production of sesquiterpenes induced by methyl jasmonate in Aquilaria cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. Substrate specificity of α‐humulene synthase from Zingiber zerumbet Smith and determination of kinetic constants by a spectrophotometric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. repo.uni-hannover.de [repo.uni-hannover.de]
- 13. Genomic characterization of the complete terpene synthase gene family from Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Bioactivity of Humulene: Validating Published Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the replicated and validated bioactivities of humulene (B1216466), a naturally occurring sesquiterpene. Its performance is critically evaluated against other alternatives, supported by experimental data from peer-reviewed publications. This document aims to serve as a valuable resource for researchers investigating the therapeutic potential of humulene in anti-inflammatory, analgesic, and anticancer applications.
Executive Summary
Humulene has demonstrated significant promise in preclinical studies, exhibiting notable anti-inflammatory, analgesic, and anticancer properties. Its mechanisms of action often involve the modulation of key signaling pathways, including NF-κB and Akt. This guide synthesizes the available quantitative data to offer a comparative perspective on humulene's efficacy relative to established drugs and other natural compounds. While in vitro and in vivo evidence is compelling, a notable gap exists in clinical translation, highlighting the need for further rigorous investigation into its pharmacokinetics and safety profile in humans.
Anti-inflammatory Bioactivity: A Comparative Analysis
Humulene has been shown to exert potent anti-inflammatory effects in various preclinical models. A commonly used and well-validated model is the carrageenan-induced paw edema assay in rodents, which mimics the hallmarks of acute inflammation.
Comparative Efficacy in Carrageenan-Induced Paw Edema
| Compound | Dose | Route of Administration | Time Point | % Inhibition of Edema | Reference |
| α-Humulene | 50 mg/kg | Oral | 4 hours | 40-50% | [1] |
| α-Humulene | 50 mg/kg | Oral | 5 hours | ~30% | [2] |
| Indomethacin (B1671933) | 10 mg/kg | Oral | 4-5 hours | ~30-50% | [3] |
| Diclofenac (B195802) | 25 mg/kg | Oral | 4 hours | ~57% |
Table 1: Comparison of the anti-inflammatory effects of α-Humulene with standard non-steroidal anti-inflammatory drugs (NSAIDs) in the carrageenan-induced paw edema model in rodents.
The data indicates that α-humulene, at a dose of 50 mg/kg, exhibits anti-inflammatory activity comparable to that of the well-established NSAID indomethacin.[1][3] Notably, the anti-inflammatory effects of α-humulene are attributed to its ability to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[4][5]
Signaling Pathway: NF-κB Inhibition
A key mechanism underlying humulene's anti-inflammatory action is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] This pathway is a central regulator of inflammation.
Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of α-Humulene.
Anticancer Bioactivity: A Comparative Perspective
Humulene has demonstrated cytotoxic effects against a range of cancer cell lines in vitro. Its efficacy is often compared to other terpenes, such as β-caryophyllene, and conventional chemotherapeutic agents like doxorubicin (B1662922).
Comparative Cytotoxicity in Cancer Cell Lines
| Cell Line | Cancer Type | α-Humulene IC₅₀ (µM) | β-Caryophyllene IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) | References |
| MCF-7 | Breast Cancer | ~420 | ~19-45 | ~0.1-8.3 | [2][4][5][7] |
| HCT-116 | Colon Cancer | ~310 | ~19 | N/A | [4][8] |
| A549 | Lung Cancer | ~130 | ~124 (oxide) | >20 | [4][9][10] |
| HT-29 | Colon Cancer | ~52 | ~2.5 | N/A | [4][11] |
Table 2: Comparative IC₅₀ values of α-Humulene, β-Caryophyllene, and Doxorubicin in various cancer cell lines. Note: IC₅₀ values can vary significantly between studies due to different experimental conditions.
The data suggests that while humulene shows cytotoxic activity, its potency can be lower than that of β-caryophyllene and significantly lower than the conventional chemotherapeutic drug doxorubicin.[2][4][5][7][8][9][10][11] However, an important finding is the synergistic effect of humulene with other anticancer agents.
Synergistic Effects with Chemotherapy
Studies have shown that α-humulene can potentiate the anticancer activity of drugs like doxorubicin and paclitaxel.[4] For instance, a non-cytotoxic concentration of β-caryophyllene was found to significantly increase the growth inhibition of α-humulene on MCF-7 breast cancer cells.[12] This suggests that humulene could be a valuable adjuvant in combination cancer therapies.
Signaling Pathway: Akt Inhibition in Hepatocellular Carcinoma
In hepatocellular carcinoma (HCC), α-humulene has been shown to induce apoptosis by inhibiting the Akt signaling pathway, which is crucial for cell survival and proliferation.[13]
Figure 2: Simplified Akt signaling pathway and the inhibitory role of α-Humulene in promoting apoptosis.
Analgesic Bioactivity
Humulene has also been investigated for its pain-relieving properties. The acetic acid-induced writhing test and the hot plate test in mice are common models to assess peripheral and central analgesic effects, respectively.
Comparative Efficacy in Analgesia Models
| Model | Compound | Dose | Route of Administration | % Inhibition of Nociception | Reference |
| Acetic Acid Writhing | α-Humulene | 50 mg/kg | Oral | ~40-60% | [14] |
| Acetic Acid Writhing | Diclofenac | 10 mg/kg | Oral | ~72% | [3] |
| Hot Plate Test | α-Humulene | 50-200 mg/kg | Intraperitoneal | Significant increase in latency | [2] |
| Hot Plate Test | Morphine | 5 mg/kg | Subcutaneous | Significant increase in latency | [15] |
Table 3: Comparison of the analgesic effects of α-Humulene with standard analgesic drugs in rodent models.
The data indicates that α-humulene possesses both peripheral and central analgesic properties.[2][14] While its potency may be less than that of diclofenac for peripheral pain, its central analgesic effects are notable.[3][15] The analgesic action of humulene is thought to be mediated, in part, through its interaction with cannabinoid and adenosine (B11128) receptors.[2]
Experimental Protocols
To facilitate the replication and validation of the findings presented, detailed methodologies for key experiments are provided below.
Carrageenan-Induced Paw Edema Assay
This protocol outlines the in vivo assessment of acute anti-inflammatory activity.
Figure 3: Experimental workflow for the carrageenan-induced paw edema assay.
Detailed Steps:
-
Animal Preparation: Acclimatize male Wistar rats (180-200 g) for at least one week under standard laboratory conditions. Fast the animals overnight with free access to water before the experiment.
-
Grouping and Dosing: Randomly divide the rats into control and treatment groups. Administer α-humulene (e.g., 50 mg/kg), a positive control like indomethacin (e.g., 10 mg/kg), or the vehicle orally.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% (w/v) carrageenan suspension in saline into the sub-plantar surface of the right hind paw.
-
Measurement of Edema: Measure the paw volume using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) thereafter.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
MTT Assay for Cell Viability
This protocol details the in vitro assessment of the cytotoxic effects of humulene on cancer cells.
Figure 4: Experimental workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of α-humulene, a positive control, and a vehicle control.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.
Conclusion
The published findings on humulene's bioactivity present a strong case for its potential as a therapeutic agent. Its multi-faceted mechanisms, targeting key inflammatory and cancer-related signaling pathways, make it an attractive candidate for further drug development. However, the journey from preclinical promise to clinical application is long. Future research should focus on:
-
Direct Comparative Studies: More head-to-head studies comparing humulene with standard-of-care drugs are needed to establish its relative efficacy and therapeutic window.
-
Pharmacokinetic and Safety Profiling: Comprehensive studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of humulene are crucial for its clinical translation.
-
In Vivo Efficacy in Disease Models: Further validation of its anticancer and analgesic effects in more complex animal models of disease is warranted.
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to determine the safety and efficacy of humulene in human populations.
This guide provides a solid foundation for researchers to build upon, offering both a summary of the current state of knowledge and a roadmap for future investigations into the promising bioactivities of humulene.
References
- 1. Pharmacological and toxicological activities of α-humulene and its isomers: A systematic review [ouci.dntb.gov.ua]
- 2. d-nb.info [d-nb.info]
- 3. iftmuniversity.ac.in [iftmuniversity.ac.in]
- 4. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of α-humulene and β-caryophyllene on pterygium fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Analgesic and Anti-Inflammatory Activities of the Ethanolic Extract of Artemisia morrisonensis Hayata in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. themarijuanaherald.com [themarijuanaherald.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Analgesic-like Activity of Essential Oils Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academicjournals.org [academicjournals.org]
A comparative study of the bioavailability of different humulene formulations
For researchers and drug development professionals, unlocking the full therapeutic potential of α-humulene, a promising sesquiterpene with anti-inflammatory and anti-cancer properties, hinges on a critical factor: its bioavailability. This guide provides a comparative analysis of the bioavailability of α-humulene in a standard formulation and explores the potential of advanced formulations to enhance its systemic absorption.
Currently, comprehensive, direct comparative studies on the bioavailability of different α-humulene formulations are limited in publicly available scientific literature. However, by examining the pharmacokinetics of α-humulene in a standard formulation and understanding the principles of advanced drug delivery systems, we can project the potential for significant improvements.
Standard Formulation Performance
Initial pharmacokinetic studies in animal models provide a baseline for the oral bioavailability of α-humulene. When administered orally in a standard vehicle, α-humulene exhibits relatively low bioavailability.
Table 1: Pharmacokinetic Parameters of α-Humulene (Standard Oral Formulation in Mice)
| Parameter | Value | Description |
| Oral Bioavailability (F%) | 18%[1] | The fraction of the administered dose that reaches systemic circulation. |
| Tmax (Time to Peak Concentration) | 15 minutes[1] | The time taken to reach the maximum concentration in the blood plasma. |
| Cmax (Peak Plasma Concentration) | Not explicitly quantified in µg/mL in the primary study, but peak concentration was achieved at 15 minutes. | The maximum concentration of the compound in the blood plasma. |
| Elimination Half-life (t1/2) | 118.2 minutes (oral)[1] | The time required for the concentration of the compound in the body to be reduced by half. |
Data derived from a study involving the oral administration of 150 mg/kg of α-humulene to mice.[1]
Enhancing Bioavailability: A Look at Advanced Formulations
The lipophilic nature of α-humulene contributes to its poor water solubility, which is a significant barrier to efficient absorption in the gastrointestinal tract.[2][3] Advanced formulation strategies, such as nanoformulations, are designed to overcome these challenges. While specific data for humulene (B1216466) is not yet available, the established benefits of these technologies with other lipophilic compounds suggest a strong potential for enhancing α-humulene's bioavailability.
Potential Improvements with Advanced Formulations:
-
Nanoemulsions: These formulations create tiny droplets of oil in which humulene can be dissolved, increasing the surface area for absorption.
-
Liposomes: These are microscopic vesicles composed of a lipid bilayer that can encapsulate lipophilic drugs like humulene, potentially improving their stability and absorption.
-
Solid Lipid Nanoparticles (SLNs): These are tiny particles made from solid lipids that can carry humulene and offer controlled release and improved uptake.[4][5][6]
The primary mechanisms by which these nanoformulations can enhance bioavailability include:
-
Increased Solubilization: Improving the dissolution of humulene in the gastrointestinal fluids.
-
Protection from Degradation: Shielding humulene from enzymatic degradation in the digestive system.
-
Enhanced Permeability: Facilitating the transport of humulene across the intestinal wall.
Experimental Protocols
Standard Oral Bioavailability Study in Mice
The data for the standard formulation was obtained from a study with the following general protocol:
1. Animal Model: Female BALB/c mice are typically used.[7]
2. Formulation and Administration:
-
α-humulene is dissolved in a suitable vehicle, such as olive oil.
-
The formulation is administered orally via gavage at a specific dose (e.g., 150 mg/kg).[1]
3. Blood Sampling:
-
Blood samples are collected at various time points after administration (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes).
4. Analytical Method:
-
The concentration of α-humulene in plasma samples is quantified using a validated analytical method, typically Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and oral bioavailability are calculated from the plasma concentration-time data.
Signaling Pathways of α-Humulene
α-Humulene exerts its biological effects through various signaling pathways. A key mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation.
Caption: α-Humulene's inhibition of the NF-κB signaling pathway.
Experimental Workflow for Bioavailability Assessment
The process of determining the bioavailability of a new humulene formulation follows a structured workflow.
Caption: Workflow for assessing the bioavailability of a humulene formulation.
References
- 1. Pharmacokinetics and tissue distribution of the sesquiterpene alpha-humulene in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Clinical Translation of α-humulene - A Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absorption, disposition and pharmacokinetics of solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chapter 6 - Solid lipid nanoparticle formulations pharmacokinetic and biopharmaceutical aspects in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Preventive and therapeutic anti-inflammatory properties of the sesquiterpene α-humulene in experimental airways allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anticancer Potential of Humulene Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led researchers to explore the vast therapeutic potential of natural compounds. Among these, sesquiterpenes, a class of organic compounds found in essential oils of various plants, have shown promising bioactivities. Humulene (B1216466), a monocyclic sesquiterpene, and its isomers have garnered significant attention for their cytotoxic and anti-proliferative effects on cancer cells. This guide provides a comparative assessment of the differential effects of humulene isomers—α-humulene, β-humulene, and γ-humulene—and the related compound zerumbone (B192701) on cancer cells, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity of Humulene Isomers and Zerumbone
The cytotoxic effects of humulene isomers and zerumbone have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following table summarizes the reported IC50 values for each compound against various cancer cell lines. It is important to note that these values are derived from different studies and experimental conditions, warranting careful interpretation.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| α-Humulene | HT-29 (Colon) | 5.2 x 10⁻⁵ mol/L | [1] |
| J5 (Hepatocellular) | 1.8 x 10⁻⁴ mol/L | [1] | |
| A549 (Lung) | 1.3 x 10⁻⁴ mol/L | [1] | |
| HCT-116 (Colon) | 3.1 x 10⁻⁴ mol/L | [1] | |
| MCF-7 (Breast) | 4.2 x 10⁻⁴ mol/L | [1] | |
| A2780 (Ovarian) | 40 µM | [1] | |
| SKOV3 (Ovarian) | 200 µM | [1] | |
| CCRF/CEM (Lymphoblast) | 200 µM | [1] | |
| γ-Humulene | HT29 (Colon) | 53.67 ± 2.99 μM | [2] |
| Zerumbone | HepG2 (Liver) | 6.20 µg/mL | [3] |
| HeLa (Cervical) | 6.4 µg/mL | [3] | |
| MCF-7 (Breast) | 23.0 µg/mL | [3] | |
| MDA-MB-231 (Breast) | 24.3 µg/mL | [3] |
Note: Direct comparative studies of all three humulene isomers on the same cell line under identical conditions are limited. The data presented is a compilation from various sources.
Mechanistic Insights: Signaling Pathways and Cellular Effects
The anticancer activity of humulene isomers and zerumbone is attributed to their ability to modulate various cellular signaling pathways, leading to the inhibition of proliferation, induction of apoptosis, and generation of reactive oxygen species (ROS).
α-Humulene: The anticancer mechanism of α-humulene is multifactorial[1]. It has been shown to induce apoptosis through both intrinsic and extrinsic pathways[1]. A key mechanism is the suppression of the Protein Kinase B (Akt) signaling pathway, which is crucial for cell survival and proliferation[4]. Inhibition of Akt activation by α-humulene leads to downstream effects that promote apoptosis[4]. Furthermore, α-humulene can induce the production of ROS and deplete intracellular glutathione, making cancer cells more susceptible to oxidative stress[1].
Zerumbone: Structurally similar to humulene but containing an α,β-unsaturated carbonyl group, zerumbone often exhibits more potent anticancer activity[5]. This functional group is believed to be crucial for its biological effects[6]. Zerumbone has been shown to modulate multiple signaling pathways, including the inhibition of the pro-inflammatory NF-κB pathway and the PI3K/Akt/mTOR pathway, both of which are critical for cancer cell growth, survival, and metastasis[3].
β-Caryophyllene (often co-occurring with humulene): While not a humulene isomer, β-caryophyllene is frequently found alongside α-humulene in essential oils and has been shown to potentiate its anticancer effects[7]. It can increase the intracellular accumulation of other anticancer agents, suggesting a mechanism involving altered membrane permeability[7].
Due to limited specific data on the signaling pathways affected by β-humulene and γ-humulene, a direct comparison is challenging.
Experimental Protocols
To facilitate the replication and further investigation of the effects of humulene isomers, detailed protocols for key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Humulene isomers or zerumbone (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the humulene isomers or zerumbone and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
Binding buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cancer cells by treating them with the desired concentrations of humulene isomers or zerumbone for a specific time.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting for Signaling Pathway Analysis
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It can be used to assess the levels of key proteins in signaling pathways such as Akt and NF-κB.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-NF-κB p65, anti-IκBα)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
Visualizing the Mechanisms: Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and the molecular interactions, the following diagrams have been generated using the DOT language.
Conclusion
The available evidence strongly suggests that humulene isomers, particularly α-humulene, and the related compound zerumbone, possess significant anticancer properties. Their mechanisms of action involve the modulation of key signaling pathways that are often dysregulated in cancer, leading to reduced cell viability and increased apoptosis. While α-humulene has been more extensively studied, preliminary data on γ-humulene also indicates cytotoxic potential. The structural differences between these isomers, such as the presence of an α,β-unsaturated carbonyl group in zerumbone, appear to play a critical role in their bioactivity.
Further research is warranted to conduct direct comparative studies of all humulene isomers on a broader range of cancer cell lines under standardized conditions. A deeper understanding of the structure-activity relationships and the specific molecular targets of each isomer will be invaluable for the development of novel, targeted anticancer therapies. The synergistic effects observed with conventional chemotherapeutic agents also highlight the potential of these natural compounds in combination therapies to enhance efficacy and overcome drug resistance. This guide serves as a foundational resource for researchers dedicated to advancing the field of cancer drug discovery.
References
- 1. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. α-Humulene inhibits hepatocellular carcinoma cell proliferation and induces apoptosis through the inhibition of Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Healthy Zerumbone: From Natural Sources to Strategies to Improve Its Bioavailability and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biomedical Properties of a Natural Dietary Plant Metabolite, Zerumbone, in Cancer Therapy and Chemoprevention Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potentiating effect of beta-caryophyllene on anticancer activity of alpha-humulene, isocaryophyllene and paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Interactions of Humulene: A Comparative Guide to In Silico Predictions and Experimental Validations
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in silico predictions and experimental data on the binding of the sesquiterpene humulene (B1216466) to its therapeutic targets. By presenting quantitative data, detailed experimental protocols, and visual representations of key pathways, this guide aims to facilitate a deeper understanding of humulene's therapeutic potential and guide future research.
Introduction
Humulene, a naturally occurring bicyclic sesquiterpene found in the essential oils of numerous plants, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and analgesic properties. Computational, or in silico, methods such as molecular docking are increasingly utilized in the early stages of drug discovery to predict the binding affinity of compounds like humulene to specific protein targets. However, the validation of these computational predictions through rigorous experimental assays is crucial for confirming their biological relevance. This guide critically examines the available data, comparing the predicted binding energies with experimentally determined binding affinities and functional outcomes for humulene and its structurally related counterpart, β-caryophyllene.
I. Cannabinoid Receptor 2 (CB2) Binding: A Case Study in a Related Sesquiterpene
While direct comparative data for humulene is emerging, a compelling case for the validation of in silico predictions can be made by examining its close structural isomer, β-caryophyllene, which also interacts with the Cannabinoid Receptor 2 (CB2), a key target in inflammatory and pain pathways.
Comparative Binding Data for the CB2 Receptor
| Compound | In Silico Predicted Binding Energy (kcal/mol) | Experimental Binding Affinity (Ki) |
| β-Caryophyllene | -8.499[1] | 155 ± 4 nM |
| α-Humulene | Not available | 19.6 µM |
| WIN 55,212-2 (Synthetic Agonist) | Not available | 0.66 nM - 6.8 nM[2][3][4] |
Note: A lower binding energy value from in silico predictions suggests a more favorable interaction. A lower Ki value from experimental assays indicates a higher binding affinity.
The data for β-caryophyllene demonstrates a correlation between a favorable predicted binding energy and a nanomolar experimental binding affinity, supporting the utility of molecular docking in identifying potential CB2 receptor ligands. While a specific in silico prediction for humulene's binding to the CB2 receptor is not yet available in the literature, its experimentally determined micromolar affinity suggests a weaker interaction compared to β-caryophyllene.
Experimental Protocol: CB2 Receptor Competitive Binding Assay
This protocol outlines a standard method for determining the binding affinity of a test compound to the CB2 receptor.
Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CB2 receptor.
Materials:
-
HEK293 cells stably expressing human CB2 receptor
-
Membrane preparation from HEK-CB2 cells
-
[³H]-CP-55,940 (radioligand)
-
Test compound (e.g., α-humulene)
-
Non-labeled WIN 55,212-2 (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4
-
Scintillation fluid
-
96-well filter plates (GF/C)
-
Cell harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation: Harvest HEK-CB2 cells and prepare membrane fractions by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Membrane preparation, [³H]-CP-55,940, and assay buffer.
-
Non-specific Binding: Membrane preparation, [³H]-CP-55,940, and a high concentration of unlabeled WIN 55,212-2.
-
Competitive Binding: Membrane preparation, [³H]-CP-55,940, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound and free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Dry the filters, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Signaling Pathway: CB2 Receptor Activation
References
- 1. In silico exploration of CB2 receptor agonist in the management of neuroinflammatory conditions by pharmacophore modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cryo-EM Structure of Human Cannabinoid Receptor CB2-Gi Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WIN55212-2 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. longdom.org [longdom.org]
Safety Operating Guide
Proper Disposal of Humulane: A Guide for Laboratory Professionals
Humulane, a naturally occurring sesquiterpene, is a common component in various research and development applications. As with any laboratory chemical, proper handling and disposal are paramount to ensure the safety of personnel and the protection of the environment. This guide provides essential safety information and a step-by-step procedure for the proper disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. This compound is a combustible liquid that can cause skin and eye irritation, and may also lead to respiratory irritation.[1][2] Therefore, always handle this compound in a well-ventilated area, preferably within a fume hood.[3] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[3]
In the event of exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air and ensure they are comfortable for breathing. If respiratory symptoms develop, seek medical advice.[1]
This compound Properties Relevant to Disposal
Understanding the physical and chemical properties of this compound is essential for its safe disposal.
| Property | Value | Citation |
| Physical State | Liquid | [1] |
| Appearance | Characteristic Color | [1] |
| Odor | Woody | [4] |
| Flash Point | 90.0 °C (194.0 °F) Closed Cup | [1] |
| Solubility | Soluble in water and ethanol | [4] |
Step-by-Step Disposal Protocol
The disposal of this compound, as with other volatile organic compounds, must adhere to local, state, and federal regulations.[5] Do not pour this compound down the drain or dispose of it in the regular trash.[6]
1. Waste Segregation and Collection:
-
Waste Stream: Designate a specific waste container for "Non-halogenated Organic Solvents." this compound should be collected in this stream.[7]
-
Container: Use a clearly labeled, non-reactive, and sealable container.[6] The container must be compatible with organic solvents.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.[8]
2. In-Lab Storage of Waste:
-
Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[1][3]
-
Secondary Containment: It is best practice to keep the waste container within a secondary containment unit to prevent spills.[9]
-
Incompatibilities: Do not mix this compound waste with incompatible materials such as strong oxidizing agents.[10]
3. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Your institution's EHS office is the primary contact for arranging the final disposal of hazardous waste. They will provide specific instructions and schedule a pickup.
-
Documentation: Complete any required waste disposal forms provided by your EHS department.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure and environmentally responsible research environment.
References
- 1. vigon.com [vigon.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. echemi.com [echemi.com]
- 4. leherbe.com [leherbe.com]
- 5. jmnspecialties.com [jmnspecialties.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 8. oehs.tulane.edu [oehs.tulane.edu]
- 9. vumc.org [vumc.org]
- 10. fishersci.com [fishersci.com]
Safeguarding Your Research: Personal Protective Equipment for Handling α-Humulene
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for handling α-Humulene (also known as Humulane), including operational and disposal plans. Adherence to these procedural guidelines is critical for minimizing risks and ensuring a safe laboratory environment.
α-Humulene, a naturally occurring sesquiterpene, is recognized for its earthy, woody aroma and is found in a variety of plants, including hops and cannabis.[1][2][3][4] While it has various applications, proper handling is crucial due to its potential hazards. Safety Data Sheets (SDS) classify α-Humulene as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6] It is also a combustible liquid.[7]
Personal Protective Equipment (PPE) and Engineering Controls
A thorough hazard assessment should be conducted to determine the necessary PPE for any given procedure involving α-Humulene.[8] The following table summarizes the recommended PPE and engineering controls.
| Control Type | Specification | Purpose |
| Ventilation | Use in a well-ventilated area with local exhaust. | To minimize inhalation of vapors.[7] |
| Eye Protection | Safety goggles or glasses. | To protect against eye irritation.[5][6][7] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and protective clothing. | To prevent skin contact and irritation.[5][6][7] |
| Respiratory | Respirator with an appropriate filter if ventilation is inadequate. | To prevent respiratory tract irritation.[7][9] |
Safe Handling and Storage Procedures
Proper handling and storage are critical to maintaining the stability of α-Humulene and preventing accidents.
Handling:
-
Avoid contact with skin and eyes.[7]
-
Keep away from heat, sparks, open flames, and other ignition sources.[10]
-
Use non-sparking tools.[11]
-
Wash hands thoroughly after handling.[11]
Storage:
-
Keep the container tightly closed.[7]
-
Store in a dry, cool, and well-ventilated place.[12]
-
Store away from strong oxidizing agents, strong acids, and strong bases.[7][11]
Emergency and First Aid Measures
In the event of exposure or a spill, immediate and appropriate action is necessary.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[6][7] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical advice.[7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[6][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical advice.[7] |
| Fire | Use dry chemical, foam, or carbon dioxide extinguishers. Water spray can also be used.[7] |
| Spill | Absorb with inert material (e.g., sand, earth) and collect in a suitable container for disposal. Ensure adequate ventilation and eliminate all ignition sources.[7] |
Disposal Plan
Dispose of α-Humulene and its containers in accordance with all applicable local, regional, and national regulations.[6][7] Do not allow the product to enter drains or waterways, as it can be hazardous to aquatic life.[5]
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling α-Humulene in a laboratory setting.
Caption: Workflow for the safe handling of α-Humulene.
References
- 1. Humulene - Wikipedia [en.wikipedia.org]
- 2. treehousecannabis.com [treehousecannabis.com]
- 3. What Is Humulene Terpene? Explore Powerful Benefits And Effects | Mamedica [mamedica.co.uk]
- 4. Humulene: What is it and what are its effects? - Cannactiva [cannactiva.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. bg.cpachem.com [bg.cpachem.com]
- 7. chemicalbull.com [chemicalbull.com]
- 8. Personal Protective Equipment | Tulane Policy [policy.tulane.edu]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. agilent.com [agilent.com]
- 11. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 12. echemi.com [echemi.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
